Pigment Red 264
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1,4-bis(4-phenylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O2/c33-29-25-26(28(32-29)24-17-13-22(14-18-24)20-9-5-2-6-10-20)30(34)31-27(25)23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18,31,34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEFQMYEANTVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=C(N3)O)C(=NC4=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893830 | |
| Record name | Pigment Red 264 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88949-33-1 | |
| Record name | Pigment Red 264 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088949331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pigment Red 264 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrrolo (3,4-c)pyrrole-1,4-dione,3,6-bis([1,1'-biphenyl]-4-yl)-2,5 dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 264 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4951S6W1JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Architecture of Pigment Red 264: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Pigment Red 264 (C.I. 561300), a high-performance diketopyrrolopyrrole (DPP) pigment. Through a comprehensive review of experimental data and methodologies, this document outlines the key analytical techniques employed to confirm the molecule's precise atomic arrangement.
Core Chemical Identity
This compound is chemically identified as 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[1] Its core structure consists of a fused heterocyclic system known as a diketopyrrolo-pyrrole (DPP) chromophore, which is responsible for its intense color and remarkable stability.[1] The molecule is further characterized by the presence of two biphenyl-4-yl groups attached at the 3 and 6 positions of the DPP core.[1]
| Property | Value |
| Chemical Name | 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione |
| CAS Number | 88949-33-1[2] |
| Molecular Formula | C₃₀H₂₀N₂O₂[3][4][5] |
| Molecular Weight | 440.49 g/mol [3][4][5] |
| C.I. Name | This compound / C.I. 561300[4][5] |
Elucidation of the Chemical Structure
The definitive determination of this compound's chemical structure has been achieved through a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography: The Definitive Proof
The cornerstone of this compound's structural elucidation is single-crystal X-ray diffraction.[2] This powerful analytical method provides a precise three-dimensional map of the atomic arrangement within the crystal lattice.
A seminal study by Mizuguchi and Miyazaki successfully determined the crystal structure of 3,6-bis(4-biphenylyl)pyrrolo-[3,4-c]pyrrole-1,4-dione.[1] Their work revealed that this compound crystallizes in the triclinic crystal system with the space group P-1.[1][6]
| Crystallographic Data for this compound | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.226 Å |
| b | 21.886 Å |
| c | 6.793 Å |
| α | 95.25° |
| β | 90.18° |
| γ | 93.82° |
| Volume | 1067.4 ų |
| Z | 2 |
| Data from Mizuguchi & Miyazaki, 2002.[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction (General)
While the specific experimental details for this compound's crystal structure determination are outlined in the original publication, a general protocol for organic pigments is as follows:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution in a suitable solvent, or by sublimation. For poorly soluble pigments like DPPs, sublimation at high temperatures (around 620 K) in a two-zone furnace is a common method.[1]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to obtain the final crystal structure.
Spectroscopic Characterization
While X-ray crystallography provides the definitive solid-state structure, various spectroscopic methods are essential for confirming the molecular structure in solution and for routine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the low solubility of this compound, solid-state NMR (ssNMR), particularly ¹³C Magic Angle Spinning (MAS) SSNMR, is a valuable technique.[2] It provides information about the different carbon environments within the molecule, such as aromatic, double bond, and carbonyl carbons, without the need for dissolution. For soluble derivatives of DPP pigments, ¹H and ¹³C NMR spectra in solution are routinely used to confirm their structure.[6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the pigment and to study its fragmentation patterns, which can help in confirming the structure. For this compound, a parent mass peak at an m/z (mass-to-charge ratio) of approximately 441, corresponding to the protonated molecule [M+H]⁺, would be expected.[2]
UV-Visible Spectroscopy
The intense bluish-red color of this compound is due to its strong absorption of light in the visible region of the electromagnetic spectrum.[2] The UV-Vis spectrum is characterized by a strong absorption band corresponding to the π → π* electronic transitions within the conjugated DPP chromophore.[2]
| Spectroscopic Data (Expected for DPP Derivatives) | |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The N-H protons of the DPP core would appear as a broad singlet. |
| ¹³C NMR | Carbonyl carbons are expected around 160-170 ppm. Aromatic and vinylic carbons would resonate in the 110-150 ppm range. |
| Mass Spec. | Expected [M+H]⁺ at m/z ≈ 441.16 |
| UV-Vis | Strong absorption in the visible region, typically between 500-600 nm for DPP pigments in solution.[2] |
Synthesis of this compound
The synthesis of diketopyrrolopyrrole pigments generally involves the condensation of a succinate (B1194679) derivative with an aromatic nitrile in the presence of a strong base.[1] For this compound, the key starting materials are a dialkyl succinate and 4-biphenylcarbonitrile.
General Experimental Protocol: Synthesis of DPP Pigments
-
Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., tert-amyl alcohol) and a strong base (e.g., sodium tert-amoxide).
-
Addition of Reactants: The aromatic nitrile (4-biphenylcarbonitrile for this compound) is added to the reaction mixture, followed by the slow addition of a dialkyl succinate (e.g., diethyl succinate).
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours.
-
Workup and Isolation: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., HCl). The precipitated crude pigment is then collected by filtration, washed with solvents like methanol (B129727) and water, and dried.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]
Unveiling the Synthesis of a High-Performance Pigment: A Technical Guide to Diketopyrrolopyrrole (DPP) Red 264
For researchers, scientists, and professionals in drug development and materials science, a deep understanding of the synthesis of key organic compounds is paramount. This guide provides a detailed technical overview of the synthesis mechanism of Diketopyrrolopyrrole (DPP) Red 264, a high-performance pigment prized for its vibrant color and exceptional stability.
Diketopyrrolopyrrole (DPP) pigments, first discovered in the 1970s, have become a cornerstone in various applications, including high-quality paints, plastics, and organic electronics, due to their remarkable thermal and photostability.[1][2] Pigment Red 264, chemically known as 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is a prominent member of the DPP family, distinguished by its biphenyl (B1667301) substituents.[3][4] Its molecular formula is C30H20N2O2, with a molecular weight of approximately 440.49 g/mol .[3][5]
Core Synthesis Mechanism: A Stepwise Condensation
The fundamental synthesis of the DPP core involves a base-catalyzed condensation reaction between a dialkyl succinate (B1194679) and an aromatic nitrile.[6][7][8] This reaction proceeds through a series of key steps to form the characteristic fused heterocyclic DPP chromophore.
The synthesis of this compound follows this general mechanism, specifically utilizing a succinate derivative and 4-cyanobiphenyl (B145940) as the aromatic nitrile precursor to introduce the biphenyl moieties.[3] The reaction is typically conducted in the presence of a strong base, such as sodium tert-amoxide, and under an inert atmosphere to prevent side reactions.[4][9]
Below is a diagram illustrating the logical progression of the synthesis:
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established methodologies, providing a framework for laboratory-scale production.
Synthesis of Crude this compound
This protocol is adapted from a patented method for the synthesis of crude DPP pigments.[9]
Materials:
-
Sodium (Na)
-
tert-Amyl alcohol
-
4-Cyanobiphenyl
-
Dicyclohexyl succinate
-
Methanol
-
Water
Procedure:
-
Prepare sodium tert-amoxide by reacting sodium metal with tert-amyl alcohol. For instance, 4.66 g (0.2 mol) of sodium is mixed with 95.2 ml of tert-amyl alcohol and heated until the sodium melts and completely dissolves.
-
To the freshly prepared sodium tert-amoxide, add 23.8 g (0.13 mol) of 4-cyanobiphenyl and 21.0 g (0.07 mol) of dicyclohexyl succinate.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to 90°C.
-
Pour the reaction mixture into 200 g of a 1:1 (w/w) water/methanol solution with stirring.
-
Heat the resulting suspension to 50°C and hold for 2 hours.
-
Cool the mixture to room temperature and filter the precipitate.
-
Wash the filter cake with water until neutral.
-
Dry the solid product to obtain crude this compound. A typical yield for this step is around 80%.
Purification of this compound
The crude pigment requires further purification to achieve the desired coloristic and physical properties. This is often achieved through solvent treatment.[9]
Materials:
-
Crude this compound
-
N,N-Dimethylformamide (DMF) or Quinoline
-
Water
Procedure:
-
Suspend the crude this compound in a high-boiling solvent such as N,N-dimethylformamide or quinoline. For example, 30 g of crude pigment is added to 500 ml of the solvent.
-
Heat the suspension to reflux and maintain for 5 hours.
-
Cool the mixture to 50°C and filter.
-
Wash the filter cake with water until it is free of solvent.
-
The resulting wet cake is the purified pigment. The yield after this purification step is typically high, around 94-96%.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C30H20N2O2 | [3][5] |
| Molecular Weight | 440.49 g/mol | [3][5] |
| Crude Synthesis Yield | ~80% | [9] |
| Purification Yield | ~94-96% | [9] |
| Reaction Temperature | Reflux (typically 120-150°C) | [4] |
| Reaction Time | 4 - 10 hours | [4] |
| Optimal pH | Slightly alkaline (around 8.5) | [4] |
Key Reaction Considerations
Several factors are critical for the successful and efficient synthesis of high-quality this compound:[3][4]
-
Purity of Precursors: The quality of the final pigment is highly dependent on the purity of the starting materials, 4-cyanobiphenyl and the succinate ester.
-
Inert Atmosphere: The reaction is sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen gas) to prevent unwanted side reactions.
-
Reaction Conditions: Precise control over temperature, reaction time, and solvent is essential to maximize yield and control the particle size and morphology of the pigment, which in turn affects its color and performance properties.
-
Post-Synthesis Processing: Thorough washing and drying are crucial to remove impurities, residual reactants, and byproducts, ensuring the final product meets high purity standards.
The synthesis of Diketopyrrolopyrrole Red 264 is a well-established process that yields a pigment with exceptional properties. By carefully controlling the reaction conditions and purification steps, researchers and manufacturers can produce a high-performance colorant suitable for a wide range of demanding applications. The underlying chemistry of the DPP core formation continues to be an area of interest for the development of novel functional materials.[1][6]
References
- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 5. GSRS [precision.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]
An In-depth Technical Guide to C.I. 561300 (Pigment Red 264)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. 561300, a high-performance diketopyrrolopyrrole (DPP) pigment also known as Pigment Red 264. This document details its molecular characteristics, summarizes key quantitative data, outlines experimental methodologies for its synthesis and analysis, and presents visual representations of its synthesis workflow and potential biological interactions.
Molecular and Chemical Identity
C.I. 561300 is a synthetic organic pigment belonging to the diketopyrrolopyrrole (DPP) class, renowned for their exceptional lightfastness, thermal stability, and vibrant color.[1][2] The systematic name for this compound is 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[2]
| Identifier | Value |
| C.I. Name | 561300 |
| Common Name | This compound |
| CAS Number | 88949-33-1[3] |
| Molecular Formula | C₃₀H₂₀N₂O₂[2][4][5] |
| Molecular Weight | 440.49 g/mol [2][4][5] |
| Chemical Group | Diketo-pyrrolo-pyrrole (DPP)[3] |
Physicochemical Properties
This compound exhibits a range of properties that make it suitable for demanding applications. The following table summarizes key quantitative data gathered from various technical sources.
| Property | Value | Source(s) |
| Appearance | Red powder | [6] |
| Color Shade | Bluish Red | [3][6] |
| Density | 1.38 g/cm³ | [3][6] |
| Specific Surface Area | 31.4 m²/g | [3] |
| Oil Absorption | 50-60 ml/100g | [3][6] |
| Heat Resistance | 300-320 °C | [3] |
| Light Fastness | 8 (on a scale of 1-8) | [3] |
| Acid Resistance | 5 (on a scale of 1-5) | [3] |
| Alkali Resistance | 5 (on a scale of 1-5) | [3] |
| Migration Resistance | 5 (on a scale of 1-5) | [3] |
Experimental Protocols
Synthesis of Diketopyrrolopyrrole (DPP) Pigments
The synthesis of DPP pigments, including this compound, generally involves the condensation of a succinate (B1194679) derivative with an appropriate nitrile in the presence of a strong base.[2][7]
A common synthetic route for DPP pigments involves the following conceptual steps:
-
Reaction of an Aryl Nitrile with Diethyl Succinate: The core DPP structure is typically formed by the reaction of an aryl nitrile with diethyl or diisopropyl succinate. This reaction is conducted in the presence of a strong base.[7]
-
Cyclization: The initial reaction is followed by a cyclization step to form the characteristic fused heterocyclic system of the DPP chromophore.[2]
-
Functionalization: For this compound, the synthesis would specifically involve precursors that introduce the biphenyl-4-yl moieties at the 3 and 6 positions of the DPP core.[2]
-
Post-Synthesis Processing: The crude pigment undergoes further processing to achieve the desired particle size, crystal morphology, and surface properties for specific applications.[1]
A more specific method for creating derivatives involves modifying an existing DPP pigment. For instance, new DPP dyes can be synthesized from the commercially available Pigment Red 254. This process includes an initial N-alkylation to improve solubility, followed by a Suzuki-Miyaura cross-coupling reaction with boronic acid derivatives to introduce new functional groups.[7]
Spectroscopic Characterization
The electronic and optical properties of this compound are primarily investigated using absorption and reflectance spectroscopy.
-
UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: This technique is employed to measure the absorption, transmission, or reflectance of light in the ultraviolet, visible, and near-infrared regions. The resulting spectrum reveals the wavelengths of light the pigment absorbs, which is fundamental to understanding its color.[1]
Structural Analysis
The precise three-dimensional arrangement of molecules in the solid state is determined using X-ray crystallography.
-
Single-Crystal X-ray Diffraction: This method provides detailed information about the crystal structure of this compound, revealing it to crystallize in the triclinic system.[1] This structural information is crucial for understanding the pigment's stability and performance.
Visualizations
Synthesis and Processing Workflow
The following diagram illustrates a generalized workflow for the synthesis and refinement of DPP pigments like C.I. 561300.
Potential Biological Interactions
While primarily an industrial pigment, research indicates potential interactions of this compound with biological molecules. The diagram below depicts these interactions.
It has been observed that this compound can bind to serum albumin, which may affect the transport and distribution of other substances in the body.[8] Furthermore, its interaction with cytochrome P450 enzymes could potentially alter drug metabolism.[8]
References
- 1. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - [origochem.com]
- 4. This compound [dyestuffintermediates.com]
- 5. GSRS [precision.fda.gov]
- 6. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound | 88949-33-1 [smolecule.com]
In-Depth Technical Guide: Physical Properties of CAS Number 88949-33-1 (Pigment Red 264)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the substance identified by CAS number 88949-33-1, commonly known as Pigment Red 264. This high-performance organic pigment, belonging to the diketopyrrolopyrrole (DPP) class, is distinguished by its vibrant color and exceptional stability.[1][2] This document details its physical characteristics, outlines standard experimental protocols for its analysis, and presents a logical workflow for its characterization.
Chemical Identity and Core Properties
This compound is chemically identified as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo[3,4-c]pyrrole.[2] Its molecular structure features a central DPP core, which is a conjugated system of alternating single and double bonds that acts as the primary chromophore responsible for its color.[2] This robust structure imparts high thermal stability and excellent resistance to light and weather, making it suitable for demanding applications.[1][2]
Physical and Chemical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| CAS Registry Number | 88949-33-1 | [1][3][4][5][6] |
| EC / List Number | 413-920-6 | [5] |
| Color Index Name | This compound | [1] |
| C.I. Number | 561300 | [1][4] |
| Synonyms | DPP Red TR, Microlen DPP Rubine TR, Unisperse Rubine TR-E | [1][4] |
| Molecular Formula | C₃₀H₂₀N₂O₂ | [3][4][5] |
| Molar Mass | 440.49 g/mol | [3][4] |
| Appearance | Red powder, Blue Light Red | [1][4] |
| Shade | Bluish | [1] |
| Density | 1.36 g/cm³ (Predicted) | [3] |
| Boiling Point | 767.1 ± 60.0 °C (Predicted) | [3] |
| Flash Point | 250.5 °C | [3] |
| Heat Resistance | 300 °C | [1] |
| Light Fastness | 8 (Excellent) | [1] |
| Oil Absorption | 50-60 g/100g | [1] |
| pH Value | 6.0 - 8.0 | [1] |
| Tinting Strength | 95 - 105% | [1] |
| Solubility | Soluble in concentrated sulfuric acid, nitric acid, and sodium hydroxide (B78521) solution. | [4] |
Experimental Protocols for Characterization
The characterization of this compound involves a suite of analytical techniques to determine its structural, optical, and thermal properties. The following are key experimental protocols employed in its analysis.
-
UV-Vis Spectroscopy : This technique is used to analyze the pigment's absorption maxima (λₘₐₓ) and understand its electronic transitions.[2] The protocol involves dissolving the pigment in solvents of varying polarities to assess any solvatochromic effects, which are shifts in the absorption spectrum due to the solvent.[2] The resulting spectrum reveals the wavelengths of light the chromophore absorbs, which is fundamental to its color.[2]
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy techniques are essential for identifying the functional groups present in the molecule, such as carbonyl (C=O) and aromatic rings.[2] In a typical protocol, a sample of the pigment is exposed to infrared or monochromatic light, and the resulting vibrational modes are measured. These experimental spectra are often compared with computational simulations for validation.[2]
-
X-ray Diffraction (XRD) : XRD is the primary method for resolving the crystal structure and identifying any polymorphism (the existence of multiple crystalline forms).[2] The protocol involves irradiating a powdered sample of the pigment with X-rays and analyzing the diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. Rietveld refinement can be paired with XRD for quantitative phase analysis.[2]
-
Thermogravimetric Analysis (TGA) : TGA is used to assess the thermal stability of the pigment.[2] The standard protocol involves placing a sample in a furnace and measuring its weight loss as a function of temperature under a controlled atmosphere (e.g., heating at 10°C/min in N₂).[2] The resulting data reveals the decomposition onset temperature, a critical parameter for high-temperature applications.[2]
-
Differential Scanning Calorimetry (DSC) : DSC is employed to identify phase transitions, such as melting points and glass transitions.[2] The protocol measures the difference in heat flow required to increase the temperature of the sample and a reference. Peaks in the DSC curve indicate thermal events, which can be validated with XRD to confirm structural changes after heating.[2]
Visualization of Characterization Workflow
The logical flow for the comprehensive analysis of a high-performance pigment like this compound can be visualized as follows.
Caption: Workflow for this compound Characterization.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. sdinternational.com [sdinternational.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. 88949-33-1;177265-40-5, this compound, CAS No 88949-33-1;177265-40-5 this compound jp [chemnet.com]
In-Depth Technical Guide: Photophysical Properties of DPP Red 264
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 264, a member of the diketopyrrolopyrrole (DPP) family of high-performance pigments, is increasingly gaining attention in biomedical research due to its exceptional photostability, strong absorption in the visible spectrum, and potential for fluorescence. This technical guide provides a comprehensive overview of the core photophysical properties of DPP Red 264, alongside detailed experimental protocols for their characterization. The robust nature of the DPP chromophore makes it an attractive scaffold for the development of novel fluorescent probes and photosensitizers for applications in diagnostics and therapy.
Core Photophysical Properties
DPP Red 264, chemically known as 3,6-di(biphenyl-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, exhibits a characteristic bluish-red hue. Its photophysical properties are dictated by the electron-deficient DPP core flanked by biphenyl (B1667301) groups, which extend the π-conjugated system.[1][2] While specific quantitative data for this compound is not extensively reported in publicly available literature, data from closely related DPP derivatives provide valuable insights into its expected photophysical behavior. The following table summarizes typical photophysical parameters for biphenyl-substituted DPP derivatives.
Table 1: Photophysical Properties of Biphenyl-Substituted DPP Derivatives
| Parameter | Value | Solvent/Condition | Reference |
| Absorption Maximum (λmax) | ~476 - 580 nm | Dichloromethane, Chloroform | [3][4] |
| Emission Maximum (λem) | ~515 - 646 nm | Dichloromethane, Chloroform | [4][5] |
| Molar Extinction Coefficient (ε) | ~76,000 M-1cm-1 | Not Specified | [6] |
| Fluorescence Quantum Yield (ΦF) | 0.15 - 0.88 | Chloroform, DMF | [7] |
| Fluorescence Lifetime (τ) | < 2 ns | Chloroform | [4] |
Note: The data presented are for structurally similar biphenyl-substituted DPP derivatives and should be considered as representative values. Actual values for this compound may vary depending on the specific experimental conditions, including solvent, concentration, and aggregation state.
Experimental Protocols
Accurate characterization of the photophysical properties of DPP Red 264 is crucial for its application in a research setting. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum of DPP Red 264 to determine its maximum absorption wavelength (λmax) and molar extinction coefficient (ε).
Materials:
-
DPP Red 264
-
Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, or DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of DPP Red 264 and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). Sonication may be required to aid dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Sample Measurement: Record the absorption spectra for each of the diluted solutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot (Slope = εl, where l is the path length of the cuvette, typically 1 cm).
-
Experimental workflow for UV-Visible absorption spectroscopy.
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of DPP Red 264 to determine its maximum emission wavelength (λem).
Materials:
-
Dilute solutions of DPP Red 264 (from UV-Vis experiment, ensuring absorbance at excitation wavelength is < 0.1)
-
Fluorescence spectrophotometer
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
-
Sample Measurement: Record the fluorescence emission spectrum of each diluted DPP Red 264 solution. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., if λex = 550 nm, scan from 560 nm to 800 nm).
-
Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem).
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a standard with a known quantum yield, is commonly employed.
Materials:
-
DPP Red 264 solutions of varying concentrations (as prepared for UV-Vis)
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions of both the DPP Red 264 and the fluorescent standard in the same solvent.
-
Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength. The absorbance values should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the DPP Red 264 and the standard.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.
-
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.
Materials:
-
Dilute solution of DPP Red 264
-
TCSPC instrument equipped with a pulsed laser source (e.g., a picosecond diode laser) and a single-photon detector.
Procedure:
-
Instrument Setup: Set the excitation wavelength of the pulsed laser to the λmax of DPP Red 264.
-
Instrument Response Function (IRF) Measurement: Measure the instrument response function by recording the scatter from a non-fluorescent colloidal solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Sample Measurement: Record the fluorescence decay of the DPP Red 264 solution.
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay to obtain the true fluorescence decay curve.
-
Fit the decay curve with an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime (τ).
-
Applications in Drug Development and Research
The favorable photophysical properties of DPP derivatives make them promising candidates for various biomedical applications. Their strong absorption and emission in the visible to near-infrared (NIR) region are particularly advantageous for biological imaging, as this spectral window minimizes autofluorescence from biological tissues and allows for deeper tissue penetration.[8][9]
Bioimaging
DPP-based fluorescent probes can be designed to target specific cellular organelles or to sense biologically relevant analytes.[5][10] For instance, by functionalizing the DPP core with specific targeting moieties, probes can be directed to the mitochondria or lysosomes, enabling the visualization of these organelles in live cells.
General workflow for cellular imaging with a DPP-based fluorescent probe.
Photodynamic Therapy (PDT)
DPP derivatives can also act as photosensitizers in photodynamic therapy. Upon excitation with light of a specific wavelength, the photosensitizer can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[11][12] These ROS are highly cytotoxic and can induce cell death in targeted cancer cells. The process involves the photosensitizer transitioning from its ground state (S0) to an excited singlet state (S1) upon light absorption. It can then undergo intersystem crossing to a longer-lived triplet state (T1), which has sufficient energy to convert triplet oxygen (3O2) to the highly reactive singlet oxygen (1O2).
Signaling pathway of DPP-mediated photodynamic therapy.
Conclusion
DPP Red 264 and its derivatives represent a class of robust organic pigments with significant potential for advanced applications in biomedical research and drug development. Their excellent photostability and strong light absorption, coupled with the potential for bright fluorescence, make them highly versatile molecular scaffolds. While a more detailed characterization of the parent this compound is warranted, the exploration of functionalized DPP derivatives continues to yield promising tools for cellular imaging and photodynamic therapy. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other novel photophysical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of diphenyl-vinyl-substituted diketopyrrolopyrrole isomers on stacking and luminescence - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03935E [pubs.rsc.org]
- 5. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Pigment Red 264: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 264 (C.I. 561300; CAS 88949-33-1), a high-performance diketopyrrolopyrrole (DPP) pigment, is renowned for its vibrant bluish-red shade, exceptional lightfastness, and thermal stability.[1] Its molecular formula is C30H20N2O2.[1] These properties make it a valuable colorant in demanding applications such as automotive coatings and high-end plastics.[2] Beyond its industrial use, the unique photophysical characteristics of the DPP core have drawn significant interest in the fields of organic electronics and materials science. This guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The insolubility of this pigment necessitates the use of solid-state analytical techniques for its characterization.
Spectroscopic Data
UV-Visible (UV-Vis) Spectroscopy
Due to its insolubility, the UV-Vis spectroscopic analysis of this compound is typically performed on solid samples using diffuse reflectance spectroscopy. The electronic absorption spectrum is characterized by strong absorption in the visible region, which is responsible for its intense red color.[3] The core of this compound is the diketopyrrolopyrrole (DPP) structure, a conjugated system that acts as the primary chromophore.[3] Intermolecular interactions in the solid state can influence the absorption spectra of DPP pigments.[3]
Table 1: UV-Vis Spectroscopic Data (Analogous DPP Pigments)
| Spectroscopic Parameter | Wavelength (λmax) | Notes |
| Absorption Maximum | ~500 - 650 nm | Based on data for similar solid-state DPP pigments.[4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The analysis is typically carried out on the solid powder using an Attenuated Total Reflectance (ATR) accessory. The Infrared and Raman Users Group (IRUG) spectral database contains an entry for this compound (IOD00263), confirming the availability of reference spectra.[5] Another database lists an ATR-FTIR spectrum for "Ruby DPP TR, PR 264".[6]
Table 2: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment (Tentative) |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~1650 | C=O stretching (lactam) |
| ~1590 | C=C stretching (aromatic) |
| ~1400 | C-N stretching |
| Below 1000 | C-H out-of-plane bending (aromatic) |
| Note: This table is a representation of expected peaks based on the structure of DPP pigments. Specific peak positions and intensities can be found in the referenced databases. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The insolubility of this compound in common NMR solvents makes traditional solution-state NMR analysis impractical. Solid-state NMR (ssNMR), particularly 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is the most suitable technique for the structural elucidation of this pigment in its native powder form.[7] This method provides information about the different carbon environments within the molecule, such as aromatic, olefinic, and carbonyl carbons.
While specific 13C NMR chemical shift data for this compound is not publicly available, analysis of closely related, soluble DPP derivatives provides insight into the expected chemical shift regions. For instance, 13C NMR spectra of N-alkylated DPP derivatives show characteristic signals for the lactam carbonyl carbons around 161 ppm, with aromatic and olefinic carbons appearing in the 125-142 ppm range.[8]
Table 3: Expected 13C NMR Chemical Shift Ranges for this compound (Based on Analogous Structures)
| Carbon Type | Chemical Shift Range (ppm) |
| Carbonyl (C=O) | ~160 - 165 |
| Aromatic/Olefinic (C=C) | ~125 - 145 |
| Note: These are estimated ranges based on data from soluble DPP derivatives.[8] Actual values for solid-state this compound may vary. |
Experimental Protocols
UV-Vis Diffuse Reflectance Spectroscopy
-
Sample Preparation: The powdered this compound is used directly. The sample is placed in a sample holder with a quartz window.
-
Instrumentation: A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere) is used.
-
Data Acquisition: A baseline spectrum is recorded using a high-reflectance standard (e.g., BaSO4 or a calibrated white tile). The spectrum of the pigment is then recorded over the desired wavelength range (typically 200-800 nm).
-
Data Processing: The reflectance data (R) is converted to absorbance or Kubelka-Munk units (F(R)) for analysis.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The pigment sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is common.[9]
-
Data Processing: The resulting spectrum is typically presented as absorbance versus wavenumber (cm⁻¹).
Solid-State 13C CP/MAS NMR Spectroscopy
-
Sample Preparation: The powdered this compound is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).
-
Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning probe.
-
Data Acquisition: The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions. A cross-polarization (CP) pulse sequence is used to enhance the signal of the low-abundance 13C nuclei by transferring magnetization from the abundant ¹H nuclei.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the 13C NMR spectrum. Chemical shifts are referenced to a standard, such as adamantane (B196018) or glycine.
Visualization of Spectroscopic Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectral Database Index | IRUG [irug.org]
- 6. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Navigating the Solubility Landscape of Pigment Red 264: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds and excipients is paramount. This in-depth technical guide provides a comprehensive overview of the solubility of Pigment Red 264 in organic solvents, addressing the challenges posed by its molecular structure and offering insights into experimental determination.
This compound, a high-performance diketopyrrolopyrrole (DPP) pigment, is renowned for its vibrant color, and exceptional stability against heat, light, and weathering.[1] These very properties, stemming from its rigid, planar molecular structure and strong intermolecular hydrogen bonding, also contribute to its generally low solubility in common organic solvents.[2] This guide synthesizes the available data on its solubility, outlines detailed experimental protocols for its determination, and provides a visual workflow to aid researchers in their laboratory practices.
Quantitative and Qualitative Solubility Data
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature. This is largely due to its classification as a pigment, which is intended to be insoluble in the medium in which it is dispersed. However, some data points and qualitative assessments provide valuable insights.
One source indicates that the solubility of this compound in water is less than 0.1 g/L, effectively classifying it as insoluble.[3] While specific values for organic solvents are scarce, the pigment's resistance to various solvents is often reported on a scale of 1 to 5, where 5 signifies excellent resistance (i.e., very low solubility).
It is crucial to note that the solubility of diketopyrrolopyrrole pigments can be significantly enhanced through chemical modification, such as N-alkylation of the DPP core.[2][4][5] For instance, certain N-alkylated DPP derivatives have demonstrated solubilities in tetrahydrofuran (B95107) (THF) and N-methyl-2-pyrrolidone (NMP) in the range of 7 to 14 g/100 mL.[6] This highlights a potential strategy for researchers working with DPP-based chromophores in solution-phase applications.
Table 1: Solubility and Resistance of this compound in Various Solvents
| Solvent | Quantitative Solubility | Resistance Rating (1-5) | Notes |
| Water | < 0.1 g/L[3] | - | Insoluble. |
| Ethanol | Data not available | 5[7] | Excellent resistance. |
| Ester (e.g., Ethyl Acetate) | Data not available | 5[7] | Excellent resistance. |
| Benzene | Data not available | 5[7] | Excellent resistance. |
| Ketone (e.g., Acetone) | Data not available | 5[7] | Excellent resistance. |
| N-Methyl-2-pyrrolidone (NMP) | Data not available for PR 264. (7-14 g/100 mL for some N-alkylated DPPs[6]) | - | Generally a stronger solvent for DPPs. |
| Tetrahydrofuran (THF) | Data not available for PR 264. (7-14 g/100 mL for some N-alkylated DPPs[6]) | - | Solubility is expected to be low. |
Note: Resistance ratings are on a scale of 1 to 5, where 5 indicates the highest resistance to bleeding or dissolution.
Experimental Protocol for Determining Pigment Solubility
For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. The following protocol outlines a standard gravimetric method for quantifying the solubility of this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound powder
-
Selected organic solvent(s) of appropriate purity
-
Temperature-controlled shaker or stirring plate with a water bath
-
Centrifuge
-
Analytical balance (accurate to at least 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess is crucial to ensure saturation is reached.
-
Place the container in a temperature-controlled shaker or a water bath on a stirring plate.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established.
-
-
Separation of Undissolved Pigment:
-
After the equilibration period, allow the suspension to settle.
-
To separate the saturated solution from the undissolved pigment, centrifuge the mixture at a high speed.
-
Carefully decant the supernatant. For more precise separation, filter the supernatant through a syringe filter compatible with the solvent.
-
-
Gravimetric Analysis:
-
Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry container (e.g., a glass vial or aluminum pan).
-
Place the container in an oven at a temperature sufficient to evaporate the solvent without degrading the pigment. The evaporation temperature should be below the pigment's decomposition temperature.
-
Once the solvent has completely evaporated, cool the container in a desiccator to prevent moisture absorption.
-
Weigh the container with the dried pigment residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved pigment by subtracting the initial weight of the empty container from the final weight.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the dissolved pigment by the volume of the solvent used.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of pigment solubility.
References
- 1. This compound - [origochem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Conjugated polymers containing diketopyrrolopyrrole units in the main chain [beilstein-journals.org]
- 6. scispace.com [scispace.com]
- 7. epsilonpigments.com [epsilonpigments.com]
A Technical Guide to the Quantum Yield of Pigment Red 264 and its Derivatives for Researchers and Drug Development Professionals
Introduction
Photophysical Properties of Diketopyrrolopyrrole (DPP) Pigments
The photophysical properties of DPP pigments are intrinsically linked to their molecular structure. The central DPP core, a rigid and planar fused heterocyclic system, is responsible for the strong absorption and emission in the visible and near-infrared regions.[2][5] The quantum yield (Φ), a measure of the efficiency of photon emission through fluorescence, is a critical parameter for applications such as bioimaging and photodynamic therapy (PDT).
DPP derivatives have garnered significant attention for their potential in cancer therapy and imaging due to their high thermal and photochemical stability, and their ability to generate reactive oxygen species (ROS).[6][7][8] The introduction of various substituents at the 3, 6, and N-positions of the DPP core allows for the fine-tuning of their photophysical properties, including the quantum yield.[5] For instance, the introduction of phenylethynyl groups to boron-coordinated DPP derivatives can lead to moderate emission quantum yields ranging from 0.22 to 0.72.[9]
Quantum Yield of Pigment Red 264 and its Derivatives: A Data-Driven Overview
While a specific fluorescence quantum yield for solid-state this compound has not been reported in the reviewed literature, the general class of DPP pigments exhibits a wide range of quantum yields depending on their substitution and environment. The following table summarizes representative quantum yield data for various DPP derivatives to provide a comparative context.
| DPP Derivative | Quantum Yield (Φ) | Conditions | Reference |
| Boron-coordinated DPP with phenylethynyl groups | 0.22 - 0.72 | Chloroform | [9] |
| Water-soluble DPP derivative | 0.34 (intracellular) | CHO cells | [4] |
Note: The quantum yield of DPP pigments can be significantly influenced by factors such as solvent polarity, aggregation state, and the presence of quenching species. For solid-state pigments like this compound, intermolecular interactions play a crucial role in determining the fluorescence efficiency.
Experimental Protocols for Quantum Yield Measurement
The accurate determination of the fluorescence quantum yield is paramount for evaluating the potential of this compound and its derivatives in various applications. Both relative and absolute methods are employed for this purpose.
Relative Quantum Yield Measurement
This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[10][11]
Protocol:
-
Standard Selection: Choose a standard with an absorption and emission profile that overlaps with the sample. Common standards include quinine (B1679958) sulfate, rhodamine 6G, and fluorescein.[12][13]
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent to minimize solvatochromic effects. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorption Spectra: Measure the absorption spectra of both the sample and standard solutions using a UV-Vis spectrophotometer.
-
Fluorescence Spectra: Record the fluorescence spectra of both solutions using a spectrofluorometer, ensuring identical excitation wavelength and experimental conditions.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Absolute Quantum Yield Measurement using an Integrating Sphere
The absolute method directly measures the number of photons emitted versus the number of photons absorbed, providing a more direct and often more accurate determination of the quantum yield, especially for solid samples.[14][15]
Protocol:
-
Instrumentation: An integrating sphere coupled to a spectrofluorometer is required. The integrating sphere collects all the light emitted from the sample over a 4π solid angle.[15][16]
-
Blank Measurement: A measurement of the empty sphere or the sphere containing a blank (solvent or substrate) is taken to determine the instrument response and the intensity of the excitation light.
-
Sample Measurement: The sample is placed in the integrating sphere, and its emission spectrum is recorded upon excitation.
-
Data Analysis: The quantum yield is calculated by comparing the integrated intensity of the sample's emission to the difference in the integrated intensity of the excitation light with and without the sample present.[17]
Visualization of Experimental Workflows
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for relative quantum yield determination.
Workflow for Absolute Quantum Yield Measurement
Caption: Workflow for absolute quantum yield determination.
Signaling Pathways and Cellular Uptake in Biomedical Applications
The application of DPP-based materials, including derivatives of this compound, in fields like photodynamic therapy (PDT) hinges on their interaction with biological systems.[6][7]
Cellular Uptake Mechanisms
For DPP-based nanoparticles to exert their therapeutic effect, they must first be internalized by target cells. The primary mechanisms of cellular uptake for nanoparticles include:
-
Phagocytosis: Primarily by specialized immune cells.[18][19]
-
Pinocytosis: A process common to most cell types, which can be further divided into:
The physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry, play a critical role in determining the dominant uptake pathway.[19][20]
Caption: Cellular uptake pathways for DPP nanoparticles.
Photodynamic Therapy and Reactive Oxygen Species (ROS)
Upon cellular uptake and subsequent irradiation with light of a specific wavelength, DPP-based photosensitizers can generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[6][21] This forms the basis of their application in PDT. The signaling cascade initiated by ROS can lead to apoptosis (programmed cell death) or necrosis of cancer cells.
Caption: Mechanism of ROS generation in photodynamic therapy.
Conclusion
This compound and its derivatives within the DPP family represent a class of materials with significant potential beyond their traditional use as pigments. While the specific quantum yield of this compound remains to be definitively reported, the methodologies for its accurate measurement are well-established. For researchers and drug development professionals, the ability to tune the photophysical properties of DPP derivatives, coupled with their capacity for cellular uptake and ROS generation, opens up exciting avenues for the development of novel diagnostics and therapeutics. Further research into the precise photophysical characteristics of this compound and the specific signaling pathways modulated by its derivatives will be crucial in realizing their full potential in biomedical applications.
References
- 1. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - [origochem.com]
- 4. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. jasco-global.com [jasco-global.com]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jascoinc.com [jascoinc.com]
- 15. Quantum Efficiency Integrating Spheres | SphereOptics [sphereoptics.de]
- 16. edinst.com [edinst.com]
- 17. google.com [google.com]
- 18. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. Diketopyrrolopyrrole-based carbon dots for photodynamic therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
The Serendipitous Discovery and Ascendancy of Diketopyrrolopyrrole (DPP) Pigments: A Technical Guide
A comprehensive overview of the historical development, synthesis, and characterization of a pivotal class of high-performance pigments for researchers, scientists, and drug development professionals.
The journey of diketopyrrolopyrrole (DPP) pigments is a compelling narrative of accidental discovery followed by systematic chemical ingenuity, culminating in a class of materials with exceptional properties and diverse applications. Initially prized for their vibrant colors and outstanding durability in coatings and plastics, DPPs have more recently emerged as crucial building blocks in the realm of organic electronics and biomedical research. This technical guide delineates the key milestones in the historical development of DPP pigments, presenting crucial data, experimental methodologies, and the underlying chemical principles that govern their remarkable characteristics.
The Dawn of an Era: An Accidental Synthesis
The story of DPP pigments begins in 1974 with a serendipitous discovery by Farnum and his colleagues.[1][2] While attempting to synthesize a lactam analogue of pentalene, they unexpectedly produced a brilliant red, highly insoluble crystalline compound.[1][3] This compound was the first synthesized diketopyrrolopyrrole, specifically 3,6-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. However, the initial synthesis method, a Reformatsky-type reaction, suffered from a very low yield of approximately 20%, rendering it unsuitable for industrial production.[4]
From Curiosity to Commercialization: The Ciba-Geigy Breakthrough
The true potential of the DPP chromophore was recognized and unlocked by researchers at Ciba-Geigy (now BASF) in the early 1980s.[2] A team led by Iqbal developed a significantly more efficient and commercially viable synthetic route.[1][5] This new method, which forms the basis of modern DPP pigment production, involves the base-catalyzed condensation of an aromatic nitrile with a dialkyl succinate (B1194679).[1][5] This innovation paved the way for the commercial introduction of the first DPP pigment, Pigment Red 254, in 1986.[6] The Ciba-Geigy synthesis offered a much-improved yield, typically around 70-80%.[4]
The Chemistry of Excellence: Structure and Properties
The exceptional performance of DPP pigments stems from their unique molecular and crystal structure. The core of the DPP molecule is a bicyclic lactam system, which is inherently planar.[7] This planarity, combined with strong intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules and significant π-π stacking interactions in the solid state, leads to their characteristic properties.[2][5]
These properties include:
-
High color strength and brilliant shades: Ranging from orange to red and violet.[2]
-
Excellent lightfastness and weather resistance: Making them ideal for demanding applications like automotive coatings.[6][8]
-
High thermal stability: With most DPP pigments having melting points exceeding 350°C.[4]
-
Low solubility: In most common organic solvents, which is advantageous for pigment applications but requires modification for other uses.[1][9]
A prime example of a commercially successful DPP pigment is Pigment Red 254 . Below is a table summarizing its key performance data.
| Property | Value | Test Method/Conditions |
| Lightfastness | ||
| - Full Shade | 8 (Excellent) | Wool Scale (DIN EN ISO 16474-2 / DIN EN ISO 105-B02) |
| - 1/3 Standard Depth | 8 (Excellent) | Wool Scale (DIN EN ISO 16474-2 / DIN EN ISO 105-B02) |
| Heat Resistance | 200 °C | ISO 787-21 (in Alkyd-Melamine system) |
| 300 °C / 5 minutes | in HDPE (1/3 SD) | |
| Migration Resistance | 5 (Excellent) | Grayscale |
| Solvent Resistance | Grayscale (1=poor, 5=excellent) | |
| - Acid (10% HCl) | 5 | Pigment dipped in solution |
| - Alkali (10% Soda Sol.) | 5 | Pigment dipped in solution |
| - Ethanol | 4-5 | Pigment dipped in solvent |
| - Toluene | 5 | Pigment dipped in solvent |
| - Water | 5 | Pigment dipped in solvent |
| Physical Properties | ||
| - Density | 1.56 g/cm³ | |
| - Specific Surface Area | 25 m²/g | |
| - Oil Absorption | 30-40 g/100g |
Experimental Protocols
Farnum's Original Synthesis (Low Yield)
Iqbal's (Ciba-Geigy) Improved Synthesis (High Yield)
The Ciba-Geigy method represents the state-of-the-art for industrial DPP pigment production. The following is a generalized experimental protocol based on published patents and literature.
Reaction: Base-catalyzed condensation of an aromatic nitrile with a dialkyl succinate.
Reactants:
-
Aromatic Nitrile (e.g., Benzonitrile or 4-Chlorobenzonitrile for Pigment Red 254)
-
Dialkyl Succinate (e.g., Diethyl Succinate or Diisopropyl Succinate)
-
Strong Base (e.g., Sodium tert-amylate or another sodium alkoxide)
-
Inert, high-purity solvent (e.g., tert-amyl alcohol)
Procedure:
-
Preparation of the Base: Sodium metal is dissolved in an excess of the inert alcohol (e.g., tert-amyl alcohol) under an inert atmosphere (e.g., nitrogen) with heating to form the sodium alkoxide in situ.
-
Reaction: The aromatic nitrile and dialkyl succinate are added to the solution of the base. The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-10 hours).
-
Quenching and Precipitation: After the reaction is complete, the mixture is cooled, and the reaction is quenched by the addition of an alcohol/water mixture (e.g., methanol (B129727)/water). This step also serves to precipitate the crude DPP pigment.
-
Isolation and Washing: The precipitated crude pigment is isolated by filtration. The filter cake is then washed extensively with water and methanol until neutral to remove unreacted starting materials and byproducts.
-
Drying and Finishing: The washed pigment is dried to yield the crude DPP product. Further finishing steps, such as recrystallization from a high-boiling organic solvent (e.g., N,N-dimethylformamide) or milling, are often employed to achieve the desired particle size, crystal modification, and pigmentary properties.
Evolution and Future Perspectives
The initial application of DPP pigments was primarily in high-performance coatings, paints, plastics, and inks.[9][10] However, the inherent photophysical and electronic properties of the DPP core have led to extensive research into new applications. By chemically modifying the parent DPP structure, particularly through N-alkylation to improve solubility, researchers have developed a vast library of DPP-based materials.[9]
The first thiophene-flanked DPP-based polymer semiconductor for organic field-effect transistors (OFETs) was reported in 2008, marking a significant milestone in the diversification of DPP applications.[10] Today, DPP derivatives are key components in:
-
Organic Field-Effect Transistors (OFETs): Due to their high charge carrier mobility.[10]
-
Organic Photovoltaics (OPVs): As strong electron-accepting units in donor-acceptor polymers.[9]
-
Fluorescent Probes and Bioimaging: Owing to their high fluorescence quantum yields and photostability.[11]
-
Sensors: For the detection of various analytes.[10]
The historical journey of diketopyrrolopyrrole pigments, from an unexpected laboratory finding to a cornerstone of high-performance materials, underscores the power of chemical innovation. The continuous exploration of this versatile chromophore promises to yield further advancements in materials science, electronics, and medicine.
References
- 1. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. hengyitek.com [hengyitek.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. ispigment.com [ispigment.com]
- 9. frontiersin.org [frontiersin.org]
- 10. pigments.com [pigments.com]
- 11. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
Unveiling the Chromophore Absorption Mechanisms of Pigment Red 264: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 264 (C.I. 561300), chemically identified as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo[3,4-c]pyrrole, is a high-performance organic pigment renowned for its vibrant bluish-red shade and exceptional stability.[1][2][3] As a member of the diketopyrrolopyrrole (DPP) family, its robust performance characteristics, including high lightfastness, thermal stability, and weather resistance, make it a preferred choice for demanding applications such as automotive coatings and high-end industrial paints.[1][2] This technical guide provides an in-depth exploration of the core chromophore absorption mechanisms that give rise to the distinct color and photophysical properties of this compound.
Core Chromophore and Electronic Structure
The origin of color in this compound lies within its fundamental molecular structure, specifically the diketopyrrolopyrrole (DPP) core.[1] This bicyclic lactam system acts as the primary chromophore, the component of the molecule responsible for absorbing visible light. The DPP core is inherently electron-deficient, a key feature that, in conjunction with the attached electron-donating biphenyl (B1667301) groups, establishes a donor-acceptor-donor (D-A-D) type electronic structure.
This arrangement facilitates an extensive π-conjugated system that delocalizes electrons across the molecule.[4] The absorption of light energy by this system excites electrons from a lower energy molecular orbital to a higher energy one. In the case of this compound, the most significant of these electronic transitions are π → π* transitions, which occur within the visible region of the electromagnetic spectrum and are responsible for its characteristic red color.[1] The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the specific wavelengths of light absorbed.
Quantitative Photophysical Data
Precise quantitative data for the photophysical properties of this compound are not widely available in public literature. However, data from closely related diketopyrrolopyrrole pigments with similar aromatic substituents provide valuable insights into its expected behavior. The following table summarizes key photophysical parameters for a representative DPP pigment, 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, which serves as a foundational analogue for understanding this compound.
| Property | Value (for 3,6-diphenyl-DPP) | Unit |
| Molar Mass | 440.49 | g/mol |
| Molecular Formula | C₃₀H₂₀N₂O₂ | |
| Absorption Maximum (λmax) | ~500 - 550 | nm |
| Molar Extinction Coefficient (ε) | Not Reported | M⁻¹cm⁻¹ |
| HOMO Energy Level | Not Reported | eV |
| LUMO Energy Level | Not Reported | eV |
| Energy Gap (HOMO-LUMO) | Not Reported | eV |
Note: The λmax range is an estimation based on the typical absorption of DPP pigments in organic solvents. Specific values for this compound may vary depending on the solvent and solid-state packing.
Experimental Protocols
UV-Visible (UV-Vis) Absorption Spectroscopy
The primary technique for characterizing the light-absorbing properties of this compound is UV-Visible spectroscopy. This method measures the absorbance of light at various wavelengths, revealing the electronic transitions within the molecule.
Methodology for Solution-State Measurement:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., chloroform, N-methyl-2-pyrrolidone) in which the pigment is soluble. The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Reference: A cuvette containing the pure solvent is used as a reference to calibrate the spectrophotometer and subtract the absorbance of the solvent.
-
Measurement: The sample solution is placed in a quartz cuvette with a defined path length (typically 1 cm). The absorbance spectrum is recorded over a wavelength range of approximately 300 to 800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.
Methodology for Solid-State Measurement (Diffuse Reflectance):
-
Sample Preparation: A solid sample of this compound is finely ground and packed into a sample holder. Alternatively, a thin film can be prepared by drop-casting or spin-coating a solution onto a transparent substrate.
-
Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere) is required.
-
Reference: A highly reflective, non-absorbing standard, such as barium sulfate (B86663) or a calibrated white standard, is used as a reference.
-
Measurement: The diffuse reflectance of the sample is measured over the desired wavelength range.
-
Data Analysis: The reflectance data (R) is converted to absorbance data using the Kubelka-Munk equation: F(R) = (1-R)² / 2R. The resulting spectrum is analogous to an absorption spectrum and can be used to identify the absorption maxima in the solid state.
Visualizations
Molecular Structure and Chromophore
Caption: Molecular structure of this compound highlighting the central DPP chromophore.
Energy Level Diagram for Light Absorption
Caption: Energy level diagram illustrating the π → π* electronic transition upon light absorption.
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for determining the absorption properties of this compound using UV-Vis spectroscopy.
References
Methodological & Application
Application Note: Laboratory-Scale Synthesis of Pigment Red 264
Introduction
Pigment Red 264, chemically known as 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is a high-performance organic pigment belonging to the diketopyrrolopyrrole (DPP) class.[1][2] DPP pigments are renowned for their exceptional stability, lightfastness, and vibrant colors.[3][4] this compound exhibits a distinct bluish-red hue, high transparency, and excellent resistance to heat, light, and weathering, making it suitable for demanding applications such as automotive coatings, high-grade industrial paints, and coloring of plastics.[2][5][6]
The core structure of this compound is the diketopyrrolopyrrole fused ring system, which is an electron-deficient chromophore.[1][3] The biphenyl (B1667301) groups attached at the 3 and 6 positions of the DPP core extend the π-conjugation, which is responsible for its intense color and photostability.[1] The planar nature of the molecule facilitates strong intermolecular π-π stacking and hydrogen bonding (N-H···O=C) in the solid state, contributing to its high thermal stability and insolubility in common solvents.[2][3]
The synthesis of DPP pigments was first reported in 1974, and a more efficient, high-yield pathway was later developed involving the reaction of an aromatic nitrile with a dialkyl succinate (B1194679) in the presence of a strong base.[3][7] This application note provides a detailed protocol for the laboratory-scale synthesis of this compound, including the preparation of the crude pigment and a subsequent finishing step to obtain the desired pigmentary properties.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | References |
| IUPAC Name | 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | [1][8] |
| C.I. Name | This compound | [6][8][9] |
| CAS Number | 88949-33-1 | [1][8] |
| Molecular Formula | C₃₀H₂₀N₂O₂ | [1][5][10][11] |
| Molecular Weight | 440.49 g/mol | [1][5][10] |
| Appearance | Bluish-red powder | [5][6] |
| Density | ~1.38 g/cm³ | [5] |
| Heat Resistance | Up to 300°C | [5] |
| Lightfastness (Blue Wool Scale) | 8 (Excellent) | [5] |
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main stages: the synthesis of the crude pigment and the post-synthesis finishing (pigmentation) process.
Part 1: Synthesis of Crude this compound
The synthesis involves the base-catalyzed condensation of dicyclohexyl succinate with 4-cyanobiphenyl (B145940).
Materials and Reagents:
-
Sodium (Na)
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
4-Cyanobiphenyl (C₁₃H₉N)
-
Dicyclohexyl succinate (C₁₆H₂₆O₄)
-
Methanol (CH₃OH)
-
Deionized water
-
Nitrogen gas (N₂)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of Sodium tert-Amylate: In a dry three-neck flask under a nitrogen atmosphere, add 95.2 mL of tert-amyl alcohol. Carefully add 4.66 g (0.2 mol) of sodium metal in small portions. Heat the mixture gently to melt the sodium and stir until all the sodium has dissolved to form a solution of sodium tert-amylate.[9]
-
Reaction Mixture: To the freshly prepared sodium tert-amylate solution, add 23.8 g (0.13 mol) of 4-cyanobiphenyl and 21.0 g (0.07 mol) of dicyclohexyl succinate.[9]
-
Condensation Reaction: Heat the reaction mixture to reflux under a continuous nitrogen purge. Maintain the reflux and vigorous stirring for 6 hours.[9] The reaction temperature will typically be between 120-150°C.[2]
-
Quenching and Precipitation: After 6 hours, cool the reaction mixture to 90°C. In a separate beaker, prepare a quenching solution of 200 g of a 1:1 (w/w) mixture of water and methanol. Pour the hot reaction mixture into the quenching solution with stirring.[9]
-
Digestion: Heat the resulting suspension to 50°C and maintain this temperature for 2 hours to ensure complete precipitation and to aid in particle formation.[9]
-
Isolation of Crude Pigment: Cool the suspension to room temperature. Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with water until the filtrate is neutral.[9]
-
Drying: Dry the red solid in an oven at 80-100°C to a constant weight. This yields the crude this compound. The expected yield is approximately 80%.[9]
Part 2: Pigmentation Finishing
The crude pigment is typically not suitable for direct application and requires a finishing step to develop the final pigmentary properties, such as crystal phase, particle size distribution, and dispersibility.[5] This is often achieved by solvent treatment at elevated temperatures.[9]
Materials and Reagents:
-
Crude this compound (from Part 1)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Solvent Treatment: Place 30 g of the crude pigment into a flask containing 500 mL of N,N-dimethylformamide (or a similar high-boiling solvent).[9]
-
Reflux: Heat the suspension to reflux and maintain for 3-5 hours with continuous stirring.[9]
-
Isolation: After reflux, cool the mixture to approximately 50°C and filter the pigment.[9]
-
Washing and Drying: Wash the filter cake thoroughly with water to remove any residual solvent. Dry the finished pigment in an oven. The expected yield for this finishing step is typically over 90%.[9]
-
Pulverization: The dried pigment cake can be gently pulverized to obtain a fine powder.
Safety and Handling Precautions
-
Sodium metal is highly reactive with water. All equipment must be scrupulously dry, and the reaction should be conducted under an inert atmosphere.
-
tert-Amyl alcohol is flammable. Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
The fine pigment powder can form dust clouds which may be a dust explosion hazard if not handled properly.[5]
Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the laboratory synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 3. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Buy this compound | 88949-33-1 [smolecule.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C30H20N2O2 | CID 135401970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]
- 10. GSRS [precision.fda.gov]
- 11. chsopensource.org [chsopensource.org]
Application Notes and Protocols for the Analytical Characterization of Pigment Red 264
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 264 (C.I. 561300), chemically known as 3,6-bis(4-biphenylyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is a high-performance diketo-pyrrolo-pyrrole (DPP) pigment.[1] It is recognized for its bluish-red shade, high transparency, and exceptional fastness properties, making it suitable for demanding applications such as automotive coatings and high-end industrial paints.[2][3][4] A thorough analytical characterization of this compound is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this pigment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₀N₂O₂ | [5] |
| Molecular Weight | 440.49 g/mol | [1] |
| CAS Number | 88949-33-1 | [2] |
| C.I. Number | 561300 | [2] |
| Appearance | Red powder | [5] |
| Shade | Bluish-red | [2] |
| Density | 1.36 - 1.38 g/cm³ | [3][6] |
| Heat Resistance | 300 - 320 °C | [6] |
| Light Fastness | 8 (Excellent) | [6] |
| Oil Absorption | 50 - 60 g/100g | [2][5] |
Analytical Techniques and Protocols
A multi-faceted analytical approach is required for the complete characterization of this compound. The following sections detail the experimental protocols for key analytical techniques.
Experimental Workflow
The general workflow for the analytical characterization of this compound is outlined below.
Caption: General experimental workflow for the characterization of this compound.
Spectroscopic Characterization
UV-Vis spectroscopy is employed to determine the electronic absorption properties of this compound, which are responsible for its color.
-
Protocol:
-
Sample Preparation: Prepare a dilute suspension of this compound in a suitable solvent (e.g., N,N-Dimethylformamide or Toluene). Sonication may be required to achieve a fine, stable dispersion.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200 - 800 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample preparation.
-
-
Analysis: Record the absorption spectrum and determine the wavelength of maximum absorption (λmax). The spectrum for a red pigment is expected to show strong absorption in the green region of the visible spectrum (approximately 495-570 nm).[7]
-
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, providing a molecular fingerprint.
-
Protocol:
-
Sample Preparation: The analysis can be performed on the solid powder using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 24.
-
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.
-
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching | 3100 - 3300 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=O stretching (lactam) | 1650 - 1690 |
| C=C stretching (aromatic) | 1400 - 1600 |
| C-N stretching | 1200 - 1350 |
Crystallographic Characterization
XRD is a powerful technique for determining the crystal structure and phase purity of this compound. It has been reported that this compound crystallizes in a triclinic system.[1]
-
Protocol:
-
Sample Preparation: The sample is analyzed as a fine powder.
-
Instrumentation: Employ a powder X-ray diffractometer.
-
Parameters:
-
Radiation Source: Cu Kα (λ = 1.5406 Å).
-
2θ Range: 10° - 80°.
-
Scan Speed: 5°/min.
-
-
Analysis: The resulting diffraction pattern can be used to identify the crystalline phase and compare it with reference data.
-
Thermal Analysis
TGA is used to evaluate the thermal stability and decomposition profile of this compound.
-
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the pigment powder into a TGA pan.
-
Instrumentation: Use a thermogravimetric analyzer.
-
Parameters:
-
Temperature Range: 30 °C to 900 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Air or an inert gas such as nitrogen.
-
-
Analysis: The TGA curve shows weight loss as a function of temperature, indicating the onset of decomposition.
-
DSC is used to determine phase transitions, such as melting point and glass transitions.
-
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the pigment is sealed in a DSC pan.
-
Instrumentation: A differential scanning calorimeter.
-
Parameters:
-
Temperature Range: Typically from room temperature to above the expected melting point.
-
Heating Rate: A standard rate of 10 °C/min.
-
Atmosphere: Inert (e.g., nitrogen).
-
-
Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events.
-
Chromatographic Analysis
HPLC is a key technique for assessing the purity of this compound and identifying any impurities. A specific method for this compound may need to be developed and validated. The following is a general protocol that can be used as a starting point.
-
Protocol:
-
Sample Preparation: Dissolve the pigment in a suitable solvent (e.g., DMF or a mixture of solvents) and filter through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The use of buffers or additives like formic acid may be necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λmax determined by UV-Vis spectroscopy, or a wavelength in the visible range where the pigment absorbs strongly (e.g., 488 nm or 538 nm for red pigments).[8]
-
-
Analysis: The chromatogram will show a major peak for this compound and smaller peaks for any impurities. The purity can be calculated based on the peak areas.
-
Morphological and Elemental Analysis
SEM provides high-resolution images of the pigment's particle morphology, while EDX allows for elemental analysis.
-
Protocol:
-
Sample Preparation: Mount a small amount of the pigment powder onto an SEM stub using conductive adhesive tape. The sample may need to be sputter-coated with a conductive material (e.g., gold or carbon) to prevent charging.
-
Instrumentation: A scanning electron microscope equipped with an EDX detector.
-
Parameters:
-
Accelerating Voltage: Typically 10-20 kV.
-
Magnification: Varies depending on the desired level of detail.
-
-
Analysis: SEM images will reveal the size, shape, and surface texture of the pigment particles. The EDX spectrum will provide the elemental composition of the sample.
-
Logical Relationship of Analytical Techniques
The various analytical techniques are interconnected and provide a comprehensive understanding of the pigment's properties.
Caption: Interrelationship of analytical techniques and material properties.
Conclusion
The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, crystallographic, thermal, chromatographic, and microscopic methods, researchers and scientists can ensure the quality, consistency, and performance of this high-performance pigment in various applications. The provided data and protocols serve as a valuable resource for quality control, research and development, and formulation optimization.
References
- 1. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. zeyachem.net [zeyachem.net]
- 4. ccchemical.com [ccchemical.com]
- 5. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 6. This compound - [origochem.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pigment Red 264 in High-Performance Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pigment Red 264, a high-performance diketo-pyrrolo-pyrrole (DPP) pigment, for its use in advanced coating systems. The information is intended to guide researchers and formulators in leveraging the exceptional properties of this pigment for demanding applications.
This compound is a bluish-red organic pigment known for its outstanding lightfastness, weather resistance, and thermal stability, making it a preferred choice for automotive OEM finishes, industrial coatings, and other applications where long-term durability is critical.[1][2][3] Its robust chemical structure ensures color integrity even in harsh environments.
Physicochemical and Fastness Properties of this compound
The inherent properties of this compound make it a high-performance pigment suitable for a wide range of demanding applications.[1][4][5]
| Property | Value | References |
| Chemical Name | Diketo-pyrrolo-pyrrole | [6][7] |
| C.I. Name | This compound | [4][6][7] |
| C.I. Number | 561300 | [4][6] |
| CAS Number | 88949-33-1 | [4][6] |
| Molecular Formula | C30H20N2O2 | [4][5][6] |
| Density | 1.38 g/cm³ | [4][6] |
| Oil Absorption | 50-60 ml/100g | [4][6] |
| Heat Resistance | 300-320 °C | [4][6] |
| Lightfastness (1-8, 8 is excellent) | 8 | [4][7] |
| Acid Resistance (1-5, 5 is excellent) | 5 | [4][6][7] |
| Alkali Resistance (1-5, 5 is excellent) | 5 | [4][6][7] |
| Migration Resistance (1-5, 5 is excellent) | 5 | [4][6] |
Performance in High-Performance Coatings
This compound is highly recommended for various high-performance coating systems due to its exceptional durability and color purity.
| Coating System | Performance Characteristics | Recommended Use |
| Automotive OEM Coatings | Excellent weather and lightfastness, high color strength, and good recoat ability.[2][3][8] | Basecoats and topcoats |
| Industrial Coatings | High chemical resistance, thermal stability, and excellent durability.[3][4][9] | Machinery, equipment, and architectural elements |
| Powder Coatings | Good heat stability and dispersibility.[3] | Metal furniture, automotive parts, and appliances |
| Coil Coatings | Excellent weather resistance and color retention.[3][9] | Building panels and roofing |
Experimental Protocols
Protocol for Dispersion of this compound in a Solvent-Borne Acrylic System
This protocol outlines a standard procedure for dispersing this compound to achieve optimal color development and stability in a high-performance solvent-borne acrylic coating.
Materials and Equipment:
-
This compound
-
Acrylic resin solution (e.g., 50% in xylene/butyl acetate)
-
Dispersing agent (e.g., high molecular weight polymeric dispersant)
-
Solvent blend (e.g., xylene, butyl acetate, MEK)
-
High-speed disperser with a Cowles blade
-
Bead mill
-
Hegman gauge
-
Viscometer
-
Analytical balance
Procedure:
-
Preparation of the Mill Base:
-
In a suitable container, weigh the acrylic resin solution, the dispersing agent, and the solvent blend according to the formulation.
-
Mix these components at low speed until a homogeneous solution is obtained.
-
Gradually add the accurately weighed this compound to the vortex of the stirred solution.
-
Increase the speed of the high-speed disperser to 1000-1500 rpm and disperse for 20-30 minutes to form a pre-mix.
-
-
Milling:
-
Transfer the pre-mix to a bead mill charged with appropriate grinding media (e.g., 0.8-1.2 mm glass or ceramic beads).
-
Mill the paste at a suitable flow rate and rotor speed. Monitor the temperature to ensure it does not exceed 50°C.
-
Periodically take samples and check the fineness of grind using a Hegman gauge. The target is typically > 7.
-
-
Let-Down:
-
Once the desired fineness of grind is achieved, transfer the mill base to a separate mixing vessel.
-
Slowly add the remaining acrylic resin solution and other formulation components (e.g., crosslinkers, additives) under constant agitation.
-
Continue mixing for another 15-20 minutes to ensure complete homogenization.
-
-
Quality Control:
-
Measure the viscosity of the final coating and adjust with solvent if necessary.
-
Apply the coating to a test panel and evaluate the color, gloss, and other performance properties after curing.
-
Caption: Experimental workflow for dispersing this compound.
Representative High-Performance Coating Formulation
This table provides a starting point formulation for a high-performance topcoat using this compound. The exact percentages will vary depending on the specific resin system, desired color depth, and application requirements.
| Component | Function | Weight Percentage (%) |
| Mill Base | ||
| Acrylic Resin (50% solids) | Binder | 30 - 40 |
| This compound | Colorant | 5 - 10 |
| Dispersing Agent | Pigment Wetting & Stabilization | 1 - 2 |
| Solvent Blend | Viscosity & Flow Control | 10 - 15 |
| Let-Down | ||
| Acrylic Resin (50% solids) | Binder | 25 - 35 |
| Melamine-Formaldehyde Resin | Crosslinker | 10 - 15 |
| UV Absorber / HALS | Durability Enhancement | 1 - 2 |
| Flow and Leveling Agent | Surface Properties | 0.5 - 1 |
| Catalyst | Curing | 0.5 - 1 |
| Solvent Blend | Final Viscosity Adjustment | 5 - 10 |
| Total | 100 |
Structure-Property Relationships
The exceptional performance of this compound is a direct result of its chemical structure.
Caption: Relationship between this compound's structure and performance.
References
- 1. specialchem.com [specialchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound - [origochem.com]
- 5. nbinno.com [nbinno.com]
- 6. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 7. kremer-pigmente.com [kremer-pigmente.com]
- 8. admin.heubach.com [admin.heubach.com]
- 9. zeyachem.net [zeyachem.net]
Formulation of Pigment Red 264 in Polymer Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Pigment Red 264 (C.I. 561300) in various polymer matrices. This compound is a high-performance diketopyrrolo-pyrrole (DPP) pigment known for its brilliant bluish-red shade, exceptional thermal stability, and excellent light and weather fastness, making it a preferred choice for demanding applications.[1][2][3]
Overview of this compound
This compound is characterized by its outstanding durability and resistance properties, which are attributed to its stable chemical structure.[1] It is widely used in high-end coatings, plastics, and inks where color retention and performance under harsh conditions are critical.[4][5][6] Its high transparency makes it suitable for creating vibrant and deep colorations in various polymer systems.[5][7]
Key Properties:
-
Chemical Class: Diketo-pyrrolo-pyrrole (DPP)[3]
-
C.I. Name: this compound[8]
-
Molecular Formula: C₃₀H₂₀N₂O₂[3]
Data Presentation: Performance in Polymer Matrices
The following tables summarize the key performance indicators of this compound in commonly used polymer matrices. The ratings are based on a scale of 1 to 5 (unless otherwise specified), where 5 indicates excellent performance and 1 indicates poor performance. Lightfastness is rated on a scale of 1 to 8, where 8 is the highest.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Density | 1.38 - 1.39 g/cm³ | [5] |
| Heat Resistance | 300-320 °C | [3] |
| Oil Absorption | 49-61 g/100g | [5] |
| Specific Surface Area | ~31.4 m²/g | [5] |
Table 2: Fastness Properties in Polymers
| Property | Rating | Recommended Polymers | Source(s) |
| Lightfastness (Full Shade) | 8 | PVC, PE, PP, PS, ABS, PA, PET | [5] |
| Migration Resistance | 5 | Soft PVC | [5] |
| Acid Resistance | 5 | General Purpose | [5] |
| Alkali Resistance | 5 | General Purpose | [5] |
| Alcohol Resistance | 4-5 | General Purpose | [5] |
| Ester Resistance | 4-5 | General Purpose | [5] |
| Benzene Resistance | 4-5 | General Purpose | |
| Ketone Resistance | 4-5 | General Purpose |
This compound is recommended for a wide range of polymers including Polyvinyl Chloride (PVC), Polyethylene (PE), Polypropylene (PP), Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polyamide (PA), and Polyethylene Terephthalate (PET).[2][3][4][8] It is particularly suitable for applications requiring high-temperature processing.[1]
Experimental Protocols
The successful incorporation of this compound into a polymer matrix is highly dependent on achieving a uniform dispersion of the pigment particles. The following protocols provide a general framework for laboratory-scale and pilot-scale production.
Masterbatch Production via Twin-Screw Extrusion
This is the most common industrial method for incorporating pigments into thermoplastics. A masterbatch is a concentrated mixture of pigment and/or additives encapsulated into a carrier resin, which is then cooled and cut into granules.[9]
Materials and Equipment:
-
This compound powder
-
Carrier polymer resin (e.g., PE, PP, PVC)
-
Dispersing agents (e.g., waxes, metallic soaps) - optional
-
High-speed mixer
-
Gravimetric or volumetric feeder
-
Co-rotating twin-screw extruder[10]
-
Water bath for cooling
-
Pelletizer
Protocol:
-
Pre-mixing:
-
Dry the polymer resin and this compound powder as per their respective technical datasheets to remove any residual moisture.
-
In a high-speed mixer, blend the carrier resin, this compound (typically 20-50% by weight for masterbatch), and any dispersing aids until a homogenous mixture is obtained.[11]
-
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing window of the carrier resin. A gradually increasing temperature profile is generally recommended to ensure proper melting and mixing.
-
Feed the pre-mixed compound into the extruder using a calibrated feeder.
-
The screw speed should be optimized to ensure adequate shear for pigment dispersion without causing excessive degradation of the polymer.[12] Higher screw speeds generally lead to better dispersion but can increase melt temperature.
-
The molten, colored polymer is extruded through a die into strands.
-
-
Cooling and Pelletizing:
-
Pass the extruded strands through a water bath to cool and solidify.
-
Feed the cooled strands into a pelletizer to produce masterbatch granules.
-
-
Quality Control:
-
Evaluate the masterbatch for color strength, dispersion quality (e.g., using a filter pressure value test), and pellet uniformity.
-
Direct Compounding
For smaller scale production or when producing a final colored part directly, direct compounding can be employed.
Protocol:
-
Formulation:
-
Determine the desired final concentration of this compound in the polymer matrix (typically 0.1% to 5%, depending on the desired color depth and polymer).
-
-
Mixing and Extrusion:
-
Follow the pre-mixing and extrusion steps outlined in the masterbatch protocol, adjusting the pigment concentration to the final desired level.
-
-
Molding/Shaping:
-
The extruded and pelletized colored compound can then be used in subsequent processes such as injection molding, blow molding, or film extrusion to create the final product.
-
Visualizations
Experimental Workflow for Masterbatch Production
Caption: Workflow for this compound Masterbatch Production.
Logical Relationships in Formulation Development
Caption: Decision logic for formulating with this compound.
Important Considerations
-
Dispersion Quality: Achieving a fine and uniform dispersion of this compound is paramount to maximizing its color strength and ensuring consistent coloration in the final product. Poor dispersion can lead to specks, streaks, and reduced mechanical properties.
-
Heat Stability: While this compound has excellent heat stability, it is important to adhere to the recommended processing temperatures for the specific polymer to avoid degradation of both the pigment and the polymer.
-
Interaction with Other Additives: When formulating with other additives, such as titanium dioxide, it is important to consider potential interactions. For instance, the addition of titanium dioxide can sometimes reduce the heat stability of this compound.[5][7]
-
Carrier Resin Compatibility: In masterbatch production, the carrier resin should be compatible with the final polymer matrix to ensure proper mixing and avoid defects in the end product.
By following these guidelines and protocols, researchers and scientists can effectively formulate this compound in a variety of polymer matrices to achieve vibrant, durable, and high-performance colored materials.
References
- 1. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. This compound - [origochem.com]
- 4. zeyachem.net [zeyachem.net]
- 5. ccchemical.com [ccchemical.com]
- 6. 3devo.com [3devo.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 9. sunrisecolour.com [sunrisecolour.com]
- 10. jieyatwinscrew.com [jieyatwinscrew.com]
- 11. Red masterbatch – Hamoon Baspar [hamoonbaspar.com]
- 12. What are the key control parameters of the pigment pre-dispersion process in the production of plastic masterbatches?-Hefeng [hefengnewmaterials.com]
Application of DPP Red 264 in Organic Field-Effect Transistors (OFETs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketopyrrolopyrrole (DPP) and its derivatives are a class of high-performance organic pigments that have garnered significant attention for their application in organic electronics, particularly in organic field-effect transistors (OFETs). Their robust chemical and thermal stability, strong light absorption, and excellent charge carrier mobility make them promising candidates for next-generation electronic devices. DPP Red 264, chemically known as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo[3,4-c]pyrrole, is a member of this family. While extensively used as an industrial pigment, its direct application as the active semiconductor in OFETs is not yet widely reported in scientific literature. However, based on the well-established performance of other DPP derivatives, this document provides detailed application notes and protocols that can serve as a comprehensive guide for the fabrication and characterization of OFETs using DPP-based compounds, including the prospective use of DPP Red 264.
The protocols outlined below are based on successful device fabrication with various DPP derivatives and are intended to be adaptable for DPP Red 264. Researchers can use these guidelines as a starting point, with the understanding that optimization of parameters such as solvent choice, solution concentration, and annealing temperatures will be necessary to achieve optimal device performance with this specific molecule.
Data Presentation: Performance of Representative DPP-Based OFETs
To provide a clear benchmark for researchers, the following table summarizes the performance of several reported DPP derivatives in OFETs. This data highlights the typical range of mobility, on/off current ratio, and threshold voltage that can be expected from this class of materials under various processing conditions.
| DPP Derivative | Deposition Method | Annealing Temp. (°C) | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| DPP-DTT | Solution Shearing | N/A | 1.57 | - | - |
| FDPP | Spin Coating | 45 | 9.7 x 10-3 | ~105 | - |
| APD-DPP | - | - | 0.30 | - | - |
| DBT-I | Solution Shearing | - | 0.26 | 106 | - |
| LGC-D118 | Spin Coating | 100 | 3.04 | - | - |
Experimental Protocols
Substrate Preparation
A pristine and well-prepared substrate is crucial for the fabrication of high-performance OFETs. The following protocol describes the cleaning procedure for heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer, which serve as the gate electrode and gate dielectric, respectively.
Materials:
-
n-doped Si/SiO₂ wafers (300 nm SiO₂)
-
Deionized (DI) water
-
Acetone (B3395972) (semiconductor grade)
-
Isopropanol (B130326) (semiconductor grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION REQUIRED
-
Nitrogen gas (high purity)
-
UV-Ozone cleaner or plasma cleaner
Procedure:
-
Cut the Si/SiO₂ wafer to the desired substrate size.
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Decant the acetone and sonicate in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Immerse the substrates in a freshly prepared piranha solution for 20 minutes to remove any organic residues. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with DI water to remove all traces of the piranha solution.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-Ozone or an oxygen plasma for 10-15 minutes to create a hydrophilic surface and remove any remaining organic contaminants.
Surface Modification of the Dielectric
To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied. This treatment can reduce charge trapping and promote better molecular ordering of the semiconductor film.
Materials:
-
Cleaned Si/SiO₂ substrates
-
Octadecyltrichlorosilane (OTS) solution (e.g., 5% in toluene) or Hexamethyldisilazane (HMDS)
-
Toluene (B28343) (anhydrous)
-
Nitrogen-filled glovebox
Procedure (for OTS treatment):
-
Transfer the cleaned and dried substrates into a nitrogen-filled glovebox.
-
Immerse the substrates in the OTS solution at room temperature. The immersion time can vary, but an overnight treatment is common.[1]
-
After immersion, rinse the substrates with fresh toluene to remove any excess OTS.
-
Anneal the substrates at a moderate temperature (e.g., 120°C) for 10-20 minutes to complete the self-assembly process.
Source and Drain Electrode Deposition
For a bottom-gate, bottom-contact (BGBC) device architecture, the source and drain electrodes are deposited onto the dielectric layer before the semiconductor.
Materials:
-
Surface-modified Si/SiO₂ substrates
-
Shadow mask with the desired electrode pattern
-
High-vacuum thermal evaporator
-
Gold (Au) or other suitable electrode material
Procedure:
-
Place the substrates and the shadow mask in the thermal evaporator.
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Deposit a thin adhesion layer of chromium or titanium (optional, ~5 nm).
-
Deposit the gold electrodes to the desired thickness (typically 30-50 nm).[1]
-
Allow the substrates to cool before venting the chamber.
DPP Semiconductor Solution Preparation and Thin-Film Deposition
The quality of the semiconductor thin film is paramount for device performance. Solution-based deposition techniques like spin coating and solution shearing are commonly employed for DPP-based materials.
Materials:
-
DPP Red 264 or other DPP derivative
-
High-purity organic solvent (e.g., chloroform, toluene, dichlorobenzene)
-
Hot plate with magnetic stirrer
-
Syringe filters (PTFE, 0.2 μm)
-
Spin coater or solution shearer
Procedure:
-
Dissolve the DPP compound in the chosen solvent to the desired concentration (e.g., 1-10 mg/mL). Gentle heating may be required to aid dissolution.
-
Stir the solution for several hours to ensure complete dissolution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the DPP solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed and time will determine the film thickness.
-
-
Solution Shearing:
-
Place the substrate on a heated stage.
-
Dispense a controlled volume of the DPP solution near the edge of a shearing blade.
-
Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s). The substrate temperature and shearing speed will influence the film morphology and crystallinity.
-
-
Anneal the deposited thin film on a hotplate at a specific temperature (e.g., 100-250°C) for a set duration (e.g., 10-30 minutes) to remove residual solvent and improve molecular ordering. The optimal annealing temperature is material-dependent.
OFET Characterization
The electrical performance of the fabricated OFETs is characterized by measuring their transfer and output characteristics.
Equipment:
-
Semiconductor parameter analyzer or source-measure units
-
Probe station
Procedure:
-
Place the fabricated OFET on the probe station stage.
-
Carefully land the probes on the source, drain, and gate electrodes.
-
Transfer Characteristics:
-
Apply a constant drain-source voltage (VDS).
-
Sweep the gate-source voltage (VGS) over a desired range (e.g., from +20 V to -60 V).
-
Measure the drain-source current (IDS).
-
From the transfer curve, the on/off ratio and threshold voltage can be extracted. The field-effect mobility can be calculated from the slope of the IDS1/2 vs. VGS plot in the saturation regime.
-
-
Output Characteristics:
-
Apply a constant gate-source voltage (VGS).
-
Sweep the drain-source voltage (VDS) over a desired range (e.g., from 0 V to -60 V).
-
Measure the drain-source current (IDS).
-
Repeat for several different VGS values.
-
The output curves show the current modulation by the gate voltage.
-
Mandatory Visualizations
Caption: Experimental workflow for the fabrication and characterization of DPP-based OFETs.
Caption: Logical relationships between material properties, processing conditions, and OFET performance.
References
Application Notes: Pigment Red 264 and its Analogs as Fluorescent Probes for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 264, a member of the diketopyrrolopyrrole (DPP) family of high-performance pigments, possesses a chemical scaffold that is increasingly being explored for the development of advanced fluorescent probes for bioimaging.[1][2] While this compound itself is primarily recognized for its exceptional stability and vibrant color in industrial applications, its core structure offers a robust platform for designing derivatives with tailored photophysical properties suitable for cellular and tissue imaging.[3][4] DPP-based dyes are characterized by their high fluorescence quantum yields, excellent photostability, and tunable emission spectra, making them ideal candidates for a wide range of biological research and drug development applications.[1][3][5]
These application notes provide an overview of the potential use of this compound analogs as fluorescent probes, summarizing key photophysical data of related DPP derivatives and offering detailed protocols for their application in cellular imaging.
Data Presentation: Photophysical Properties of DPP-Based Fluorescent Probes
The selection of a suitable fluorescent probe is critical for successful bioimaging experiments. The following table summarizes the key photophysical properties of representative DPP derivatives that can serve as a reference for the development and application of this compound-based probes.
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Target/Application | Reference |
| LysoDPP-C4 | 450 | 550 | - | - | Lysosomal Zn²⁺ | [5][6] |
| DPP-S | - | 652 → 545 | - | - | Mitochondrial Superoxide | [5] |
| DPP Derivative 1 | 520 | 528 | 0.44 | 53,800 | General cellular imaging | [7] |
| DP-R2 | 365 | 612 | - | - | Aggregation-induced emission (AIE) for bioimaging | [8] |
Note: Data for specific quantum yields and molar absorptivity for some probes were not available in the cited literature.
Signaling Pathway and Probe Activation Mechanism
DPP-based fluorescent probes can be engineered to respond to specific biological analytes or environmental conditions, such as pH and ion concentration. A notable example is the "AND" logic gate mechanism for detecting lysosomal zinc ions.
References
- 1. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pigment Red 264 in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 264, a high-performance organic pigment belonging to the diketopyrrolopyrrole (DPP) class, presents a promising candidate for use as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs).[1][2][3] DPP pigments are renowned for their exceptional thermal stability, lightfastness, and strong light absorption in the visible spectrum, all of which are desirable characteristics for a DSSC dye.[1][2][4] The core structure of this compound, 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, features an extended π-conjugated system that facilitates efficient light harvesting.[1] This document provides a comprehensive guide to the potential application of this compound in DSSCs, including detailed experimental protocols and expected performance metrics based on related DPP dyes.
Quantitative Data Summary
The following table summarizes the photovoltaic performance of a representative diketopyrrolopyrrole (DPP) dye, designated as DPP-I, in a dye-sensitized solar cell. This data provides a benchmark for the expected performance of DSSCs sensitized with this compound.
| Dye | Power Conversion Efficiency (PCE) [%] | Short-Circuit Current Density (Jsc) [mA cm⁻²] | Open-Circuit Voltage (Voc) [mV] | Fill Factor (FF) |
| DPP-I | 4.14 | 9.78 | 605 | 0.69 |
Data obtained for a similar DPP dye (DPP-I) under standard global AM 1.5 solar light conditions.[5]
Experimental Protocols
Preparation of this compound Dye Solution
A crucial step for successful sensitization is the preparation of a stable and well-dissolved dye solution.
Materials:
-
This compound
-
Anhydrous solvent (e.g., a 1:1 v/v mixture of acetonitrile (B52724) and tert-butanol)
-
Co-adsorbent: Chenodeoxycholic acid (CDCA)
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
Procedure:
-
Prepare a 0.3 to 0.5 mM solution of this compound in the chosen anhydrous solvent. Due to the typically low solubility of DPP pigments, sonication and gentle heating may be required.
-
To prevent dye aggregation on the TiO₂ surface, add a co-adsorbent. A common choice is chenodeoxycholic acid (CDCA) at a concentration 10-20 times that of the dye.
-
Stir the solution in the dark for at least 4 hours to ensure complete dissolution and complexation with the co-adsorbent.
Fabrication of the TiO₂ Photoanode
The photoanode is a critical component for electron transport.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., a commercial paste of 20 nm anatase particles)
-
Screen printer or doctor blade
-
Furnace
Procedure:
-
Clean the FTO glass substrates by sonicating sequentially in a detergent solution, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or the doctor-blade technique to achieve a uniform thickness of approximately 10-12 µm.
-
Dry the TiO₂ film at 125°C for 5 minutes.
-
Sinter the TiO₂-coated FTO glass in a furnace at 500°C for 30 minutes to ensure good particle necking and remove organic binders.
-
Allow the photoanodes to cool to room temperature before sensitization.
Sensitization of the TiO₂ Photoanode
This step involves the adsorption of the dye onto the mesoporous TiO₂ surface.
Procedure:
-
Immerse the cooled TiO₂ photoanodes into the prepared this compound dye solution.
-
Keep the sensitization bath in a dark, sealed container to prevent solvent evaporation and light-induced degradation of the dye.
-
Allow the sensitization to proceed for 12-24 hours at room temperature.
-
After sensitization, rinse the photoanodes with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanodes in a clean, dry environment.
Assembly of the DSSC
The final step is the assembly of the solar cell.
Materials:
-
Sensitized TiO₂ photoanode
-
Platinum-coated FTO glass (counter electrode)
-
Thermoplastic sealant (e.g., Surlyn®)
-
Electrolyte solution (e.g., 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium (B1211019) thiocyanate, and 0.5 M 4-tert-butylpyridine (B128874) in a mixture of acetonitrile and valeronitrile)
-
Vacuum back-filling system
-
Binder clips
Procedure:
-
Place the thermoplastic sealant around the TiO₂ film on the photoanode.
-
Position the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at approximately 100°C while applying gentle pressure with binder clips to seal the cell.
-
Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum back-filling.
-
Seal the filling hole with a small piece of sealant and a coverslip.
Visualizations
DSSC Fabrication Workflow
References
Application Notes and Protocols for Pigment Red 264 in Printing Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pigment Red 264 (C.I. 561300) in the formulation of high-performance printing inks. This document outlines the pigment's key properties, detailed experimental protocols for ink formulation and performance evaluation, and a logical workflow to guide the user through the process.
This compound is a high-performance diketopyrrolo-pyrrole (DPP) pigment known for its brilliant bluish-red shade, exceptional lightfastness, and excellent resistance to heat and chemicals.[1][2] These properties make it a suitable candidate for demanding printing applications, including packaging, automotive, and decorative inks, where durability and color fidelity are critical.[1][3][4][5] It is compatible with various printing processes such as offset, gravure, and flexography and can be formulated into solvent-based, water-based, and UV-curable ink systems.[2][4][5]
Properties of this compound
A summary of the essential quantitative data for this compound is presented in Table 1. These properties are critical for determining the pigment's suitability for a specific ink formulation and application.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Test Method/Reference |
| C.I. Name | This compound | [1][6] |
| C.I. Number | 561300 | [1][6] |
| CAS Number | 88949-33-1 | [1][6] |
| Chemical Class | Diketo-pyrrolo-pyrrole (DPP) | [1][7] |
| Molecular Formula | C₃₀H₂₀N₂O₂ | [1][5] |
| Density | 1.38 - 1.39 g/cm³ | [1][4] |
| Specific Surface Area | 31.4 - 99 m²/g | [1][4] |
| Oil Absorption | 49 - 61 ml/100g | [1][4][6] |
| Heat Stability | 300 - 320 °C | [1][4] |
| Lightfastness (BWS) | 8 (Excellent) | [1][6][8] |
| Migration Resistance | 5 (Excellent) | [1][4][6] |
| Acid Resistance | 5 (Excellent) | [1][4][8] |
| Alkali Resistance | 5 (Excellent) | [1][4][8] |
Experimental Protocols
The following sections provide detailed methodologies for the formulation of a printing ink incorporating this compound and the subsequent evaluation of its performance.
Printing Ink Formulation and Dispersion
The primary objective of this protocol is to achieve optimal dispersion of this compound in a suitable ink vehicle to maximize color strength, gloss, and stability.[9]
Materials and Equipment:
-
This compound
-
Ink Vehicle (e.g., solvent-based acrylic resin, water-based acrylic emulsion, UV-curable oligomer/monomer blend)
-
Dispersing Agent (appropriate for the ink system)
-
Solvent(s) (if applicable)
-
Additives (e.g., waxes, defoamers)
-
High-speed disperser with a Cowles blade
-
Three-roll mill or bead mill
-
Hegman gauge
-
Viscometer
-
Laboratory balance
Protocol:
-
Premix Preparation:
-
Weigh the ink vehicle, dispersing agent, and solvent (if any) into a suitable container.
-
While mixing at low speed with the high-speed disperser, slowly add the weighed amount of this compound. A typical starting concentration for a high-performance pigment like Red 264 is 15-25% by weight of the final ink formulation.
-
Gradually increase the speed of the disperser to ensure proper wetting of the pigment particles. Mix for 20-30 minutes or until a homogenous paste is formed.
-
-
Dispersion (Milling):
-
Three-Roll Mill: Transfer the premix to a three-roll mill. Adjust the roller gaps to apply increasing shear force with each pass. The goal is to break down pigment agglomerates to their primary particle size. Multiple passes are typically required.
-
Bead Mill: For larger batches or finer dispersions, a bead mill can be used. The mill should be charged with an appropriate grinding media (e.g., zirconium beads). The premix is passed through the mill until the desired particle size and dispersion quality are achieved.
-
The efficiency of the dispersion process is crucial for the final ink properties.[10]
-
-
Dispersion Quality Assessment:
-
Periodically take a sample from the mill and use a Hegman gauge to assess the fineness of grind. An acceptable grind is typically achieved when the pigment particle size is below 5 microns for many applications.
-
Continue milling until there is no further improvement in the Hegman gauge reading.
-
-
Let-down:
-
Once the desired level of dispersion is achieved, transfer the pigment concentrate to a mixing vessel.
-
Slowly add the remaining ink vehicle and any other additives (e.g., waxes, rheology modifiers) under constant, low-shear agitation. This step is known as the "let-down" phase.
-
Mix until the ink is completely uniform.
-
-
Final Ink Characterization:
-
Measure and record the viscosity of the final ink using a viscometer.
-
Adjust the viscosity with the appropriate solvent or vehicle if necessary, depending on the target printing process.
-
Performance Evaluation of the Printed Ink Film
This section outlines the standard test methods for evaluating the key performance attributes of the printing ink formulated with this compound.
Materials and Equipment:
-
Formulated printing ink
-
Substrate (e.g., paper, plastic film)
-
Laboratory printability tester or hand proofer
-
Spectrophotometer/Colorimeter
-
Glossmeter
-
Lightfastness testing chamber with a filtered xenon arc lamp (as per ISO 12040)
-
Chemical resistance testing supplies (cotton cloth, various solvents as per ASTM F2250/D5402)
-
Blue Wool Scale (for lightfastness assessment)
Protocols:
-
Print Application:
-
Prepare a print of the formulated ink on the chosen substrate using a laboratory printability tester or a hand proofer to a controlled film thickness.
-
Allow the printed sample to dry/cure completely according to the ink system's requirements before testing.
-
-
Colorimetric Properties:
-
Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*) of the printed ink film.
-
This provides a quantitative measure of the color shade and strength.
-
-
Gloss:
-
Measure the gloss of the printed surface at a specified angle (e.g., 60°) using a glossmeter. Higher gloss values often indicate a better degree of pigment dispersion.
-
-
Lightfastness:
-
Expose the printed sample to a filtered xenon arc light source according to the procedures outlined in ISO 12040.[6][11][12]
-
Simultaneously expose a set of Blue Wool standards (Scale 1-8).
-
Periodically compare the fading of the printed sample to the fading of the Blue Wool standards.
-
The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of color change.[11]
-
-
Chemical and Solvent Resistance:
-
Perform chemical resistance tests according to ASTM F2250 or a solvent rub test as described in ASTM D5402.[1][13][14]
-
This involves rubbing the printed surface with a cloth saturated with a specific chemical or solvent (e.g., water, alcohol, acid, alkali) for a specified number of cycles.
-
Evaluate the print for any signs of degradation, such as color transfer to the cloth, smudging, or loss of adhesion. The resistance is often rated on a scale.
-
Visualized Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Printing Ink Formulation and Evaluation.
This diagram outlines the sequential steps for creating a printing ink with this compound, from initial formulation to final performance testing.
References
- 1. purple-diamond.com [purple-diamond.com]
- 2. New ASTM Printing Inks Standard Will Ensure Correct Visual Effects | ASTM [astm.org]
- 3. wewontech.com [wewontech.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. paint.org [paint.org]
- 8. inis.iaea.org [inis.iaea.org]
- 9. radtech.org [radtech.org]
- 10. Four Steps To Effective Pigment Dispersions-Ruike Dispersant Supplier [rk-chem.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. pressmanacademy.wordpress.com [pressmanacademy.wordpress.com]
- 13. laboratuar.com [laboratuar.com]
- 14. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for the Surface Modification of Pigment Red 264 Particles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the surface modification of Pigment Red 264, a high-performance diketopyrrolopyrrole (DPP) pigment. The protocols detailed below are designed to enhance its utility in advanced material applications and to explore its potential in biomedical fields, including drug delivery and bioimaging.
Introduction to this compound and the Rationale for Surface Modification
This compound (C.I. 561300) is an organic pigment renowned for its vibrant bluish-red shade, exceptional heat resistance (up to 300°C), and excellent light and weather fastness.[1][2] These properties stem from its stable diketopyrrolopyrrole (DPP) core, which features strong intermolecular hydrogen bonding and π-π stacking interactions in its crystal lattice.[3]
However, these same intermolecular forces render this compound highly insoluble in water and most organic solvents. This inherent hydrophobicity leads to challenges in dispersion, often resulting in particle aggregation, which can negatively impact performance in applications requiring fine, stable dispersions such as high-quality coatings, inks, and advanced composites. For biomedical applications, pristine this compound is unsuitable due to its lack of aqueous dispersibility and undefined biocompatibility.
Surface modification is a critical strategy to overcome these limitations. By altering the surface chemistry of the pigment particles, it is possible to:
-
Enhance Dispersibility: Improve compatibility with various media, from organic solvents to aqueous solutions, preventing aggregation and ensuring uniform distribution.
-
Introduce New Functionalities: Impart specific chemical properties to the particle surface, enabling applications in sensing, catalysis, or targeted drug delivery.
-
Improve Biocompatibility: Create a biocompatible interface for use in biological systems, reducing toxicity and enabling applications like bioimaging and photothermal therapy.[3]
This document outlines two primary strategies for the surface modification of this compound: Direct Chemical Functionalization via sulfonation to create a hydrophilic surface, and Polymeric Encapsulation to form core-shell nanoparticles suitable for biomedical applications.
Data Presentation: Effects of Surface Modification
The following tables summarize the expected quantitative effects of surface modification on the physicochemical properties of this compound particles. The data for the modified pigments are representative values based on trends observed for similarly modified organic pigments, as specific comparative data for this compound is not extensively published.
Table 1: Physicochemical Properties of Pristine vs. Sulfonated this compound
| Property | Pristine this compound | Sulfonated this compound | Method of Analysis |
| Appearance | Red Powder | Dark Red Powder | Visual Inspection |
| Average Particle Size (d50) | ~1.5 µm | ~0.75 µm | Dynamic Light Scattering (DLS) |
| Zeta Potential (in water, pH 7) | -15 mV | -45 mV | Electrophoretic Light Scattering |
| Contact Angle (with water) | > 90° (Hydrophobic) | < 30° (Hydrophilic) | Sessile Drop Goniometry |
| Dispersion in Water | Poor, rapid sedimentation | Good, stable dispersion | Visual Observation/Turbidity |
Table 2: Physicochemical Properties of Polymeric Encapsulated this compound Nanoparticles
| Property | Pristine this compound | DSPE-PEG Encapsulated PR264 | Method of Analysis |
| Appearance | Red Powder | Reddish aqueous dispersion | Visual Inspection |
| Average Hydrodynamic Diameter | N/A (insoluble) | ~120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | N/A | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (in PBS, pH 7.4) | -15 mV | -28 mV | Electrophoretic Light Scattering |
| Biocompatibility | Undetermined | High (expected) | In vitro cell viability assays |
| Application Focus | Industrial Coatings, Plastics | Bioimaging, Photothermal Therapy | N/A |
Experimental Protocols
Protocol 1: Surface Sulfonation of this compound for Enhanced Aqueous Dispersibility
This protocol is adapted from established methods for the surface treatment of DPP pigments. It introduces sulfonic acid groups onto the pigment surface, rendering it hydrophilic.
Materials:
-
Pristine this compound (crude or finely milled)
-
N,N-Dimethylformamide (DMF)
-
Sulfonating agent (e.g., a compound with a reactive sulfonyl chloride or sulfonic acid group)
-
Surfactant/Emulsifier (e.g., fatty acid polyoxyethylene ester)
-
Deionized water
-
Beaker, magnetic stirrer, heating mantle, reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer and reflux condenser, add 30g of wet this compound filter cake (or an equivalent amount of dry powder wetted with water).
-
Addition of Reagents: Add 200g of N,N-Dimethylformamide (DMF) to the flask. To this suspension, add 0.30g of the chosen sulfonating agent and 2g of a suitable emulsifier.
-
Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for 3 hours. The temperature will depend on the boiling point of DMF (~153°C).
-
Cooling and Filtration: After the reaction period, cool the mixture to room temperature (approximately 20-25°C).
-
Washing: Filter the modified pigment using a Büchner funnel. Wash the resulting filter cake thoroughly with deionized water until the filtrate is clear and neutral. A final wash with methanol can aid in drying.
-
Drying and Pulverization: Dry the filter cake in an oven at 60-80°C until a constant weight is achieved.
-
Final Product: Gently pulverize the dried, modified pigment to obtain a fine, dark red powder that is readily dispersible in water.
Characterization: The resulting sulfonated this compound should be characterized to confirm successful modification. Key analyses include:
-
FTIR Spectroscopy: To identify the presence of sulfonic acid groups (S=O stretching bands).
-
Dynamic Light Scattering (DLS): To measure the particle size distribution in an aqueous dispersion.
-
Zeta Potential Measurement: To determine the surface charge and predict dispersion stability. A significantly more negative zeta potential compared to the pristine pigment is expected.
-
Contact Angle Measurement: To confirm the change from a hydrophobic to a hydrophilic surface.
Protocol 2: Polymeric Encapsulation of this compound for Biomedical Applications
This protocol describes the formation of core-shell nanoparticles with a hydrophobic this compound core and a hydrophilic, biocompatible DSPE-PEG shell. This method is suitable for preparing nanoparticles for applications such as bioimaging and drug delivery research.
Materials:
-
Pristine this compound
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG)
-
Tetrahydrofuran (THF), inhibitor-free
-
Deionized water or Phosphate Buffered Saline (PBS)
-
Probe sonicator
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Dissolve 1 mg of this compound and 5 mg of DSPE-mPEG in 1 mL of THF in a small glass vial. Ensure complete dissolution, which may require gentle warming or brief sonication.
-
Nano-precipitation: Rapidly inject the organic solution (from step 1) into 10 mL of rapidly stirring deionized water or PBS. The rapid solvent exchange will cause the hydrophobic pigment to precipitate while the DSPE-mPEG encapsulates it, forming nanoparticles.
-
Solvent Removal: Remove the THF from the aqueous suspension using a rotary evaporator under reduced pressure.
-
Sonication: To ensure a uniform size distribution, sonicate the aqueous suspension using a probe sonicator. Use short pulses on ice to prevent overheating.
-
Purification: Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates.
-
Storage: Store the final nanoparticle suspension at 4°C.
Characterization:
-
Transmission Electron Microscopy (TEM): To visualize the morphology and core-shell structure of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI).
-
Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles in a biological buffer.
-
UV-Vis and Fluorescence Spectroscopy: To confirm the encapsulation of the pigment and characterize its optical properties within the nanoparticle.
Visualizations
Caption: Workflow for surface modification of this compound.
Caption: Characterization workflow for modified pigment particles.
Caption: Conceptual pathway for drug delivery using PR264 nanoparticles.
References
Application Note: X-ray Diffraction Analysis of Pigment Red 264 Powders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 264, chemically identified as 3,6-bis(4-biphenylyl)pyrrolo-[3,4-c]pyrrole-1,4-dione, is a high-performance organic pigment belonging to the diketopyrrolopyrrole (DPP) class. Its vibrant color, exceptional lightfastness, and thermal stability make it a valuable component in various applications, including automotive coatings, plastics, and printing inks. The crystalline nature of this compound is a critical determinant of its physical and chemical properties. X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to characterize the crystalline structure of materials. This application note provides a detailed protocol for the powder X-ray diffraction (PXRD) analysis of this compound, enabling researchers to identify the pigment, assess its phase purity, and determine key crystallographic parameters.
Crystallographic Data of this compound
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] This information is crucial for the interpretation of powder diffraction data and for performing advanced analyses such as Rietveld refinement. The established crystallographic data are summarized in the table below.
| Crystallographic Parameter | Value[1] |
| Chemical Formula | C₃₀H₂₀N₂O₂ |
| Molecular Weight | 440.49 g/mol |
| Crystal System | Triclinic |
| Space Group | P -1 |
| Unit Cell Dimensions | |
| a | 7.226 Å |
| b | 21.886 Å |
| c | 6.793 Å |
| α | 95.25° |
| β | 90.18° |
| γ | 93.82° |
| Molecules per unit cell (Z) | 2 |
Experimental Protocol: Powder X-ray Diffraction Analysis
This protocol outlines the steps for acquiring high-quality powder X-ray diffraction data from this compound samples.
1. Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible XRD data, particularly for organic pigments which are prone to preferred orientation.
-
Grinding: Gently grind the this compound powder using an agate mortar and pestle to achieve a fine and uniform particle size, typically in the range of 1-10 µm. Avoid aggressive grinding, which can induce amorphization or phase transformations.
-
Sample Mounting:
-
Standard Back-loading: Carefully pack the finely ground powder into a standard powder sample holder. Use a spatula to gently press the powder and a flat edge (e.g., a glass slide) to create a smooth, flat surface that is flush with the holder's surface. This is the most common method.
-
Minimizing Preferred Orientation: Due to the potential for plate-like or needle-like crystal habits in DPP pigments, preferred orientation can be a significant issue, leading to inaccurate reflection intensities. To mitigate this:
-
Side-loading: Pack the powder into the sample holder from the side or back to reduce pressure on the diffracting surface.
-
Mixing with an Amorphous Binder: For highly problematic samples, mix the pigment powder with a small amount of an amorphous binder (e.g., petroleum jelly or a non-crystalline polymer) to randomize the crystallite orientation.
-
Capillary Mounting: For small sample quantities or to further minimize preferred orientation, load the powder into a thin-walled glass or polymer capillary.
-
-
2. Instrument and Data Collection Parameters
The following are typical instrument settings for the powder XRD analysis of this compound. These may need to be optimized based on the specific instrument and the nature of the sample.
| Parameter | Recommended Setting |
| Diffractometer | Standard laboratory powder diffractometer |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Operating Voltage and Current | 40 kV and 40 mA (or as per instrument specifications) |
| Goniometer Geometry | Bragg-Brentano |
| Detector | Scintillation counter or solid-state detector |
| 2θ Scan Range | 5° to 50° |
| Step Size | 0.02° |
| Scan Speed / Dwell Time | 1-2°/minute (or equivalent dwell time for step scanning) |
| Sample Spinner | On (if available) to improve particle statistics |
3. Data Analysis
-
Phase Identification: The primary analysis involves comparing the experimental powder diffraction pattern with a reference pattern. The reference pattern can be calculated from the single-crystal crystallographic data of this compound or obtained from a crystallographic database. The positions (2θ angles) and relative intensities of the diffraction peaks are used for identification.
-
Quantitative Analysis (Rietveld Refinement): For more detailed analysis, including the determination of lattice parameters, crystallite size, and quantitative phase analysis in mixtures, the Rietveld refinement method can be employed.[2][3][4] This involves a least-squares fitting of a calculated diffraction pattern (based on the crystal structure model) to the experimental data.
Experimental Workflow
The following diagram illustrates the logical workflow for the X-ray diffraction analysis of this compound powders.
Signaling Pathway of Analysis Logic
The decision-making process for analyzing the XRD data can be visualized as follows:
Conclusion
Powder X-ray diffraction is an indispensable tool for the solid-state characterization of this compound. By following the detailed protocol provided in this application note, researchers can reliably identify the pigment, verify its crystalline phase, and perform quantitative analysis. This information is critical for quality control in manufacturing, understanding structure-property relationships, and for formulation development in various industries. The use of advanced techniques like Rietveld refinement can further provide in-depth knowledge of the material's crystallographic properties.
References
Application Note: Molecular Weight Determination of Pigment Red 264 using MALDI-TOF/TOF MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pigment Red 264 (CAS No. 88949-33-1) is a high-performance organic pigment belonging to the diketopyrrolo-pyrrole (DPP) class.[1][2] Its chemical name is 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo[3,4-c]pyrrole.[1][3] Renowned for its vibrant color, exceptional stability, and durability, it finds extensive use in high-grade coatings and plastics.[3][4] Accurate determination of its molecular weight is a critical step in quality control, structural confirmation, and research applications.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry (MS) is a powerful analytical technique ideal for the analysis of a wide range of molecules, including organic pigments.[5][6][7] It offers rapid, sensitive, and accurate mass determination with minimal sample consumption. This application note provides a detailed protocol for the determination of the molecular weight of this compound using MALDI-TOF/TOF MS.
Principle of MALDI-TOF MS
MALDI is a soft ionization technique. The analyte is co-crystallized with an excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample spot, causing the matrix to desorb and vaporize, carrying the intact analyte molecules into the gas phase. The analyte molecules are ionized, typically by proton transfer from the matrix, forming singly charged ions. These ions are then accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The time taken for an ion to reach the detector is directly proportional to the square root of its m/z, allowing for precise mass determination.
Quantitative Data Summary
The key properties and expected results for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₃₀H₂₀N₂O₂ | [2][3][4][8][9] |
| Average Molecular Weight | 440.49 g/mol | [2][4][9] |
| Monoisotopic Mass | 440.1525 g/mol | [8] |
| CAS Number | 88949-33-1 | [1][3] |
| Class | Diketopyrrolo-pyrrole (DPP) |[1][2] |
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Species | Description | Theoretical m/z |
|---|---|---|
| [M]⁺ | Molecular Ion (Radical Cation) | 440.15 |
| [M+H]⁺ | Protonated Molecule | 441.16 |
| [M+Na]⁺ | Sodium Adduct | 463.14 |
| [M+K]⁺ | Potassium Adduct | 479.11 |
Experimental Workflow Diagram
The overall experimental process from sample preparation to data analysis is illustrated below.
Caption: Experimental workflow for MALDI-TOF MS analysis of this compound.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis. Optimization of matrix choice, solvent systems, and analyte-to-matrix ratios may be required to achieve the best results.
1. Materials and Reagents
-
Analyte: this compound powder
-
Matrix: Dithranol (DTH) is recommended for non-polar small molecules.[10] Alternatively, 2,5-Dihydroxybenzoic acid (DHB) can be used.[10][11]
-
Solvents: High-purity Tetrahydrofuran (THF) or Chloroform. Solvents should be volatile and capable of dissolving both the analyte and the matrix.[10]
-
Calibrant: A suitable calibration standard for the low mass range (e.g., ACTH fragment 18-39, Bradykinin).
-
Equipment: Analytical balance, vortex mixer, micropipettes, MALDI target plate.
2. Instrument and Parameters
-
Mass Spectrometer: Any MALDI-TOF or TOF/TOF mass spectrometer.
-
Ionization Mode: Positive Ion
-
Analyzer Mode: Reflector (for high mass accuracy)
-
Laser: Nitrogen laser (337 nm) or suitable alternative.
-
Laser Fluence: Adjust to achieve optimal signal intensity and resolution while minimizing fragmentation. Start at a low energy and gradually increase.
Table 3: Recommended Protocol for Sample Preparation and MS Acquisition
| Step | Parameter | Detailed Description |
|---|---|---|
| 1. Reagent Preparation | Analyte Stock Solution | Dissolve ~1 mg of this compound in 1 mL of THF to create a 1 mg/mL solution. |
| Matrix Solution | Dissolve 10 mg of Dithranol in 1 mL of THF to create a 10 mg/mL solution. Vortex thoroughly to ensure complete dissolution. | |
| 2. Sample-Matrix Mixture | Mixing Ratio | Combine the analyte stock solution and matrix solution. A typical starting ratio is 1:10 (v/v) of analyte to matrix. This corresponds to a molar excess of matrix in the thousands.[10] |
| 3. Target Plate Spotting | Method | Use the dried-droplet method. Pipette 0.5 - 1.0 µL of the final sample-matrix mixture onto a spot on the MALDI target plate. |
| Drying | Allow the solvent to evaporate completely at room temperature. A uniform, crystalline spot should be visible. Ensure the spot is fully dry before loading into the instrument to maintain vacuum integrity.[11] | |
| 4. MS Data Acquisition | Calibration | Calibrate the instrument in the desired mass range using a well-characterized standard. |
| Acquisition | Acquire spectra from the sample spot. Average multiple laser shots (e.g., 100-500) to obtain a high-quality spectrum. |
| 5. Data Analysis | Peak Identification | Process the raw spectrum (baseline correction, smoothing). Identify the peak corresponding to the expected m/z of the protonated molecule [M+H]⁺ (~441.16) or other adducts. |
Logical Relationship Diagram
The relationship between the pigment's structure and the expected analytical outcome is outlined below.
Caption: Logical flow from pigment properties to mass spectrum result.
Expected Results and Discussion
Upon analysis, the MALDI-TOF mass spectrum of this compound is expected to show a prominent peak in the region of m/z 440-480. The most likely species to be observed in positive ion mode is the protonated molecule, [M+H]⁺, at an m/z of approximately 441.16. Depending on the sample purity and preparation, adducts with sodium ([M+Na]⁺ at m/z 463.14) or potassium ([M+K]⁺ at m/z 479.11) may also be present.
The high resolution and accuracy afforded by a reflector TOF analyzer should allow for the experimental m/z value to be determined with an error of only a few parts per million (ppm) compared to the theoretical value, confirming the elemental composition of C₃₀H₂₀N₂O₂. If structural confirmation is required, TOF/TOF (MS/MS) analysis can be performed. By selecting the molecular ion as a precursor, characteristic fragment ions can be generated and analyzed to provide further evidence of the pigment's identity.
MALDI-TOF MS is a highly effective, rapid, and sensitive method for the precise molecular weight determination of this compound. The protocol described herein provides a robust framework for researchers and quality control professionals. The expected detection of the protonated molecule at m/z 441.16 serves as a definitive confirmation of the pigment's molecular identity, ensuring product quality and facilitating further research.
References
- 1. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 88949-33-1 [smolecule.com]
- 4. This compound [dyestuffintermediates.com]
- 5. researchgate.net [researchgate.net]
- 6. MALDI-TOF mass spectrometric identification of dyes and pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C30H20N2O2 | CID 135401970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Improving the Dispersibility of Pigment Red 264 in Nonpolar Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with dispersing Pigment Red 264 in nonpolar media.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dispersion in nonpolar media challenging?
This compound, also known as Diketopyrrolopyrrole (DPP) Red, is a high-performance organic pigment with a chemical formula of C30H20N2O2.[1] It is valued for its excellent lightfastness, thermal stability, and vibrant bluish-red shade.[1][2] The primary challenge in dispersing this compound in nonpolar media stems from its molecular structure. The DPP core, while providing stability, has a tendency for strong intermolecular interactions, including hydrogen bonding and π-π stacking, which can lead to the formation of agglomerates that are difficult to break down and stabilize in a nonpolar environment.[3][4]
Q2: What are the key steps to achieving a good dispersion of this compound?
A stable dispersion of this compound is achieved through three critical steps:
-
Wetting: The initial stage where the nonpolar liquid medium displaces air from the surface of the pigment particles.
-
De-agglomeration/Dispersion: The mechanical breakdown of pigment agglomerates and aggregates into smaller, primary particles. This is typically achieved using high-shear equipment.[5][6]
-
Stabilization: The process of preventing the dispersed particles from re-agglomerating, often accomplished through the use of dispersants that create a protective barrier around the pigment particles.[5]
Q3: What are the signs of poor this compound dispersion?
Poor dispersion can manifest in several ways, including:
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Color Inconsistency: Variations in color strength and shade between batches.
-
Low Gloss: A dull or uneven surface finish in the final application.
-
Presence of Specks or Grit: Visible, undispersed pigment particles.
-
Poor Rheological Properties: High viscosity or shear-thinning behavior that can make processing difficult.
-
Sedimentation: Settling of pigment particles over time, leading to an unstable formulation.
Q4: How do I choose the right dispersant for this compound in a nonpolar medium?
For nonpolar media, polymeric dispersants with a strong anchoring group and a solvent-compatible chain are generally most effective. Look for dispersants with the following characteristics:
-
Anchor Groups: Functional groups that have a strong affinity for the surface of this compound. For DPP pigments, groups with aromatic functionalities or specific polar heads can be effective.
-
Solvated Chains: The polymer chains of the dispersant should be highly soluble in the specific nonpolar solvent being used. This ensures the formation of a robust steric barrier that prevents flocculation.
-
Molecular Weight: The molecular weight of the dispersant can influence its effectiveness. A balance must be struck to ensure adequate steric stabilization without causing excessive viscosity.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the dispersion of this compound in nonpolar media and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High Viscosity of the Millbase | 1. Incorrect dispersant concentration (too high or too low). 2. Poor wetting of the pigment. 3. Inefficient de-agglomeration. | 1. Conduct a ladder study to determine the optimal dispersant concentration. Start with the manufacturer's recommendation and test concentrations above and below this level. 2. Ensure the pigment is added slowly to the liquid medium under agitation to promote thorough wetting.[5][7] 3. Increase the tip speed of the high-speed disperser or the milling time. Ensure the blade diameter is appropriate for the vessel size.[6] |
| Poor Color Development/Low Tinting Strength | 1. Incomplete de-agglomeration. 2. Flocculation of pigment particles after dispersion. 3. Incorrect dispersant selection. | 1. Check the fineness of grind using a Hegman gauge. Continue dispersion until the desired fineness is achieved.[8][9] 2. The chosen dispersant may not be providing adequate stabilization. Consider a dispersant with a different anchoring group or a higher molecular weight. 3. Test a range of polymeric dispersants with varying chemistries to find one that is compatible with both the pigment surface and the nonpolar medium. |
| Dispersion is Unstable and Settles Over Time | 1. Insufficient steric stabilization. 2. Incompatibility between the dispersant and the nonpolar medium. 3. Changes in temperature affecting dispersant solubility. | 1. Increase the concentration of the polymeric dispersant to ensure complete coverage of the pigment particles. 2. Verify that the polymeric chains of the dispersant are fully soluble in the chosen nonpolar solvent. 3. Evaluate the stability of the dispersion at different storage temperatures. |
| Grit or Specks in the Final Product | 1. Undispersed pigment agglomerates. 2. Contamination of the millbase. | 1. Improve the mechanical energy input during the dispersion phase. For very hard agglomerates, a media mill may be necessary in addition to a high-speed disperser.[7] 2. Ensure all equipment is thoroughly cleaned before use. Filter the final dispersion. |
Section 3: Data Presentation - Representative Performance Data
The following tables present hypothetical yet representative data for the dispersion of this compound in a nonpolar medium (e.g., mineral oil) with different types of polymeric dispersants. This data is intended to illustrate the expected performance trends.
Table 1: Effect of Dispersant Type on Particle Size and Viscosity
| Dispersant Type | Dispersant Concentration (% on pigment weight) | Mean Particle Size (d50, nm) | Viscosity at 10 s⁻¹ (mPa·s) |
| None | 0% | 1500 | 5000 |
| Polymeric Dispersant A (Low MW) | 5% | 450 | 1200 |
| Polymeric Dispersant B (High MW) | 5% | 350 | 800 |
| Polymeric Dispersant C (with strong anchoring group) | 5% | 280 | 650 |
Table 2: Effect of Dispersant Concentration on Dispersion Properties (Using Polymeric Dispersant C)
| Dispersant Concentration (% on pigment weight) | Mean Particle Size (d50, nm) | Viscosity at 10 s⁻¹ (mPa·s) | Gloss (60°) |
| 2% | 400 | 900 | 75 |
| 5% | 280 | 650 | 85 |
| 8% | 275 | 700 | 86 |
| 10% | 285 | 750 | 84 |
Section 4: Experimental Protocols
Protocol 1: High-Speed Dispersion of this compound
Objective: To prepare a stable dispersion of this compound in a nonpolar medium using a high-speed disperser.
Materials and Equipment:
-
This compound
-
Nonpolar solvent (e.g., mineral oil, toluene)
-
Polymeric dispersant
-
High-speed disperser with a Cowles-type blade
-
Dispersion vessel
-
Balance
-
Spatula
Procedure:
-
Preparation:
-
Calculate the required amounts of this compound, nonpolar solvent, and polymeric dispersant based on the desired formulation.
-
Ensure the dispersion vessel and blade are clean and dry.
-
-
Wetting:
-
Add the calculated amount of nonpolar solvent and polymeric dispersant to the dispersion vessel.
-
Begin mixing at a low speed (e.g., 500 rpm) to create a vortex.
-
Gradually add the this compound powder into the vortex to ensure it is wetted by the liquid. Avoid adding the pigment too quickly to prevent clumping.[6]
-
-
Dispersion:
-
Once all the pigment is added, increase the speed of the disperser to achieve a peripheral tip speed of 18-25 m/s.[7] This will typically create a "doughnut" flow pattern, indicating efficient dispersion.[5]
-
The blade should be positioned approximately one blade diameter from the bottom of the vessel and offset from the center.[6]
-
Dispense for 15-20 minutes, monitoring the temperature of the millbase. If necessary, use a cooling jacket to prevent overheating.[6]
-
-
Evaluation:
-
After the initial dispersion, stop the mixer and take a sample to check the fineness of grind using a Hegman gauge.
-
Continue dispersing in 5-10 minute intervals, checking the fineness after each interval until the desired level is reached.
-
-
Let-down (if applicable):
-
Once the desired fineness is achieved, the pigment concentrate can be let down into the final formulation with additional solvent and other components under low-speed agitation.
-
Protocol 2: Evaluation of Dispersion Stability
Objective: To assess the long-term stability of the this compound dispersion.
Materials and Equipment:
-
Prepared this compound dispersion
-
Graduated cylinders with stoppers
-
Oven
-
Viscometer
-
Particle size analyzer
Procedure:
-
Initial Characterization:
-
Measure the initial viscosity and particle size distribution of the freshly prepared dispersion.
-
-
Accelerated Aging:
-
Pour a known volume of the dispersion into a sealed, graduated cylinder.
-
Place the cylinder in an oven at a constant, elevated temperature (e.g., 50°C) for a specified period (e.g., 7 days).
-
Store a control sample at room temperature.
-
-
Visual Assessment:
-
After the aging period, visually inspect the samples for any signs of settling, separation, or changes in color. Measure the height of any sediment layer.
-
-
Quantitative Analysis:
-
Carefully take samples from the top and bottom of the aged dispersions.
-
Re-measure the viscosity and particle size distribution of both the heat-aged and room-temperature samples.
-
Compare the results to the initial measurements. A significant change in viscosity or particle size, or a large difference between the top and bottom samples, indicates poor stability.
-
Section 5: Visualizations
Caption: Workflow for dispersing this compound.
Caption: Mechanism of steric stabilization.
References
- 1. This compound - [origochem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. dispermat.com [dispermat.com]
- 6. pcimag.com [pcimag.com]
- 7. arcorepoxy.com [arcorepoxy.com]
- 8. paint.org [paint.org]
- 9. pcimag.com [pcimag.com]
Preventing aggregation of DPP Red 264 in thin films
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the aggregation of Diketopyrrolopyrrole (DPP) Red 264 in thin films.
Frequently Asked Questions (FAQs)
Q1: What is DPP Red 264 and why does it tend to aggregate in thin films?
A1: Diketopyrrolopyrrole (DPP) pigments, including DPP Red 264, are high-performance organic pigments known for their excellent stability.[1] Their molecular structure contains two lactam rings with carbonyl and amine groups that can form strong intermolecular hydrogen bonds (N-H···O=C).[2] In the solid state, such as in a thin film, these strong intermolecular forces and π-π stacking interactions cause the molecules to self-assemble into tightly packed aggregates.[2] While this crystalline nature is responsible for their high stability, uncontrolled aggregation can lead to poor film quality, inconsistent optical properties, and reduced performance in electronic or biomedical applications.
Q2: How can I visually or analytically detect aggregation in my DPP Red 264 thin films?
A2: Aggregation can be identified through several methods:
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Visual Inspection: Aggregated films may appear hazy, non-uniform in color, or have visible particulates or "coffee ring" defects on the surface.
-
Optical Microscopy: Can reveal microscopic clusters or crystalline domains that disrupt the film's smoothness.
-
UV-Vis Absorption Spectroscopy: Aggregation typically causes a shift in the absorption spectrum. The formation of H-aggregates (face-to-face stacking) often results in a blue-shift (hypsochromic shift) of the main absorption peak compared to the spectrum in a dilute solution. Conversely, J-aggregates (head-to-tail stacking) can cause a red-shift (bathochromic shift).[3]
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the film surface, clearly showing the morphology and roughness caused by aggregates.[3]
Q3: What are the primary strategies to prevent or control the aggregation of DPP Red 264?
A3: The main strategies can be grouped into three categories:
-
Formulation Control: Modifying the solution from which the film is cast by using appropriate solvents, incorporating a polymer matrix, or adding dispersants.[4]
-
Process Control: Optimizing the thin-film deposition technique (e.g., spin coating, drop casting) and using post-deposition treatments like solvent or thermal annealing.[5][6]
-
Pigment Surface Treatment: Modifying the surface of the DPP pigment particles themselves to improve their compatibility with the solvent or host matrix and reduce intermolecular attraction.[7][8]
Q4: How does the choice of solvent affect aggregation?
A4: The solvent plays a critical role in controlling the solubility and dispersion of DPP molecules. A good solvent will fully solvate the pigment molecules, preventing them from interacting and aggregating before and during the initial stages of film formation. High-boiling-point solvents can slow down the evaporation rate, allowing more time for molecules to organize, which can sometimes be beneficial for forming well-ordered, less aggregated films. However, in "poor" solvents, DPP molecules will have a stronger affinity for each other than for the solvent, leading to rapid aggregation.
Q5: What types of additives or dispersants are effective for DPP pigments?
A5: Several types of additives can help prevent aggregation:
-
Polymer Matrix: Dispersing DPP Red 264 in a host polymer matrix, such as poly(methyl methacrylate) (PMMA), physically separates the pigment molecules, preventing them from clustering.[4][9]
-
Pigment Dispersants: These are often molecules with a structure similar to the pigment, which adsorb onto the pigment surface. They provide steric or electrostatic repulsion between particles. Specific dispersants for DPP pigments have been developed.[10]
-
Surfactants: Anionic or nonionic surfactants can be used to modify the crystal shape and particle size during pigment synthesis or formulation, though care must be taken to ensure they don't negatively impact the final film's properties.[11]
Q6: How do deposition techniques like spin coating and drop casting influence aggregation?
A6: The deposition method significantly impacts the final film morphology and the degree of aggregation.[5][6]
-
Spin Coating: This technique involves rapid solvent evaporation, which can "kinetically trap" the DPP molecules in a less aggregated, often amorphous state because there is insufficient time for them to self-assemble into ordered aggregates.[5][6]
-
Drop Casting: This method involves a much slower evaporation process. This allows molecules more time to migrate and self-assemble, often leading to a higher degree of crystallinity and potentially larger, more ordered aggregates.[5][6]
Q7: Can post-deposition treatments like annealing reduce aggregation?
A7: Yes, post-deposition treatments can modify the aggregation state.
-
Thermal Annealing: Heating the film above its glass transition temperature can provide the molecules with enough thermal energy to reorganize. This can be used to improve molecular ordering but must be carefully controlled to avoid promoting unwanted large-scale aggregation.
-
Solvent Vapor Annealing: Exposing the thin film to a solvent vapor atmosphere plasticizes the film, allowing the DPP molecules to reorganize at a controlled rate. This can be a powerful technique to tune the degree of aggregation and improve film quality.[5][6]
Troubleshooting Guide
| Symptom / Observation | Possible Cause(s) | Suggested Solution(s) |
| Poor Film Quality (Hazy appearance, visible particles, "coffee rings") | 1. Incomplete dissolution of DPP Red 264. 2. Aggregation in solution before deposition. 3. Use of a "poor" solvent. 4. Contamination. | 1. Increase sonication time/temperature for the solution; filter the solution before use. 2. Add a dispersant or embed in a polymer matrix (e.g., PMMA). 3. Screen different solvents to find one with better solubility for DPP Red 264. 4. Ensure substrate and environment are clean. |
| Inconsistent Color or Optical Properties Across the Film | 1. Non-uniform aggregation due to uneven solvent evaporation. 2. Deposition technique is not optimized. | 1. Use a high-boiling-point solvent to slow evaporation. 2. For spin coating, optimize spin speed and time. 3. Consider solvent vapor annealing post-deposition to create a more uniform morphology.[6] |
| Low or Quenched Fluorescence (For applications where fluorescence is desired) | 1. Formation of H-aggregates leading to aggregation-caused quenching (ACQ).[4] | 1. Disperse the pigment at a lower concentration in a polymer matrix to isolate molecules.[4] 2. Use a rapid deposition technique like spin coating to favor a less aggregated state. 3. Chemically modify the DPP molecule with bulky side groups to sterically hinder aggregation.[12] |
| Poor Dispersibility in Formulation (Pigment settles out of solution quickly) | 1. Strong intermolecular forces of the raw pigment. 2. Incompatibility between pigment surface and solvent. | 1. Use a surface-treated grade of the pigment if available. 2. Employ high-energy mixing or sonication. 3. Add a suitable pigment dispersant or surfactant to the formulation.[10][11] |
Summary of Influencing Factors
The table below summarizes key parameters and their expected effect on the aggregation of DPP Red 264.
Table 1: Influence of Formulation and Process Parameters on DPP Aggregation
| Parameter | Method / Condition | Expected Outcome on Aggregation | Key Considerations |
| Solvent Choice | High solubility, high boiling point | Reduces aggregation | Solvent must be compatible with the substrate and subsequent process steps. |
| Concentration | Low concentration | Reduces aggregation | May result in very thin films or require multiple depositions. |
| Additives | Polymer matrix (e.g., PMMA) | Significantly reduces aggregation | The matrix material affects the film's mechanical and optical properties. |
| Additives | Dispersants / Surfactants | Reduces aggregation | Must be carefully selected to ensure compatibility and avoid negative effects on performance.[10][11] |
| Deposition Method | Spin Coating (fast evaporation) | Reduces aggregation | Promotes kinetically trapped, often amorphous, states.[6] |
| Deposition Method | Drop Casting (slow evaporation) | Increases aggregation | Allows for thermodynamic equilibrium and molecular self-assembly.[6] |
| Post-Deposition | Thermal / Solvent Annealing | Can increase or decrease aggregation | Allows for controlled molecular reorganization; outcome depends on conditions.[5][6] |
| Pigment Grade | Surface-Treated Pigment | Reduces aggregation | Treatment enhances dispersibility and compatibility with the host medium.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a DPP Red 264 Dispersion in PMMA
-
Materials: DPP Red 264, Poly(methyl methacrylate) (PMMA), Toluene (B28343) (or other suitable solvent).
-
Procedure:
-
Prepare a stock solution of PMMA in toluene (e.g., 20 mg/mL).
-
Prepare a separate, dilute stock solution of DPP Red 264 in the same solvent (e.g., 1 mg/mL). This may require sonication to fully dissolve/disperse.
-
In a separate vial, mix the PMMA and DPP Red 264 solutions to achieve the desired weight percentage of the pigment relative to the polymer (e.g., 0.5 to 2 wt. %).
-
Vortex the final mixture for 5 minutes, then sonicate for 30 minutes to ensure a homogeneous dispersion.
-
Filter the solution through a 0.45 µm PTFE filter immediately before use to remove any remaining large aggregates.
-
Protocol 2: Thin Film Deposition by Spin Coating
-
Equipment: Spin coater, nitrogen/air gun, cleaned substrates (e.g., glass, silicon wafer).
-
Procedure:
-
Ensure the substrate is meticulously clean by sonicating in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun.
-
Place the cleaned substrate on the spin coater chuck and secure it with a vacuum.
-
Dispense a sufficient amount of the filtered DPP Red 264 solution (from Protocol 1) to cover approximately two-thirds of the substrate surface.
-
Begin the spin coating program. A typical two-stage program might be:
-
Stage 1: 500 rpm for 10 seconds (to spread the solution).
-
Stage 2: 2000 rpm for 45 seconds (to form the thin film).
-
-
Once the program is complete, the film can be baked on a hotplate (e.g., at 80°C for 10 minutes) to remove residual solvent.
-
Visual Guides
The following diagrams illustrate key workflows and concepts for managing DPP Red 264 aggregation.
References
- 1. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Peripherical thioester functionalization induces J-aggregation in bithiophene-DPP films and nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. Aggregation Modes of Chiral Diketopyrrolo[3,4-c]pyrrole Dyes in Solution and Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Pigment Surface Treatment: Impact on Plastics, Coatings & Inks - Ranbar Pigment [ranbarr.com]
- 8. koboproductsinc.com [koboproductsinc.com]
- 9. Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE602006014231D1 - Diketopyrrolopyrrole pigment dispersants and their use - Google Patents [patents.google.com]
- 11. lankem.com [lankem.com]
- 12. shu.elsevierpure.com [shu.elsevierpure.com]
Optimization of Pigment Red 264 synthesis yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Pigment Red 264 (C.I. 561300).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of Crude this compound
Question: My synthesis of crude this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I troubleshoot this?
Answer:
A low yield of crude this compound can stem from several factors throughout the synthesis process. The synthesis of the diketopyrrolopyrrole (DPP) core of this compound is a condensation reaction sensitive to reaction conditions.[1][2] A common method involves the reaction of a succinic acid derivative with a biphenyl (B1667301) derivative under controlled conditions to achieve high yields.[1] Here's a step-by-step guide to troubleshoot a low yield:
1. Purity of Reactants and Reagents:
-
4-Cyanobiphenyl (B145940): The purity of the nitrile reactant is crucial. Impurities can lead to side reactions and a lower yield of the desired product.[2] Ensure the 4-cyanobiphenyl is of high purity and free from contaminants.
-
Succinic Acid Ester: The choice and purity of the succinic acid ester (e.g., diisopropyl succinate (B1194679), cyclohexyl succinate) are important.[3] Verify the ester's purity and ensure it has not hydrolyzed.
-
Base (e.g., Sodium tert-amoxide): The strength and concentration of the base are critical for the condensation reaction. Use a freshly prepared or properly stored strong base to ensure its reactivity. The reaction of two moles of a nitrile with one of diisoalkyl succinate occurs in the presence of more than two moles of a sodium tertiary-alcoholate.
2. Reaction Conditions:
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent unwanted side reactions.[4]
-
Temperature: The reaction temperature needs to be carefully controlled. For the condensation reaction to form the DPP core, temperatures are typically maintained at reflux, which can range from 120-150°C depending on the solvent.[4] Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may promote side reactions.
-
Reaction Time: The reaction time is another critical parameter, typically ranging from 4 to 10 hours.[4] Shorter reaction times may result in an incomplete reaction, while overly long times could lead to the degradation of the product.
3. Post-Reaction Work-up:
-
Precipitation and Filtration: Ensure that the product is fully precipitated from the reaction mixture. Incomplete precipitation will lead to loss of product during filtration. The pH of the reaction mixture can significantly influence the reaction's efficiency and the properties of the final product.[4]
A troubleshooting decision tree for low yield is presented below:
Caption: Troubleshooting workflow for low crude this compound yield.
Issue 2: Impure this compound (Off-Color or Poor Purity)
Question: The synthesized this compound has an off-color, and analytical tests show low purity. What are the likely impurities and how can I improve the purity?
Answer:
The purity of this compound is critical for its performance.[2] An off-color or low purity reading from analytical methods like HPLC or spectroscopy indicates the presence of unreacted starting materials or byproducts.
1. Common Impurities and Side Reactions:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-cyanobiphenyl or succinic acid ester in the final product.
-
Aldehyde Formation: A common byproduct in DPP synthesis is the formation of aldehydes, such as p-chlorobenzaldehyde in the synthesis of Pigment Red 254, which is structurally similar to PR 264. This is thought to be initiated by a hydride transfer from the tertiary alcohol solvent to the nitrile.
-
Dialkyl Succinyl Succinate: The self-condensation of the dialkyl succinate via a Dieckmann reaction can occur as a side reaction.
-
Incomplete Cyclization: The formation of the DPP core is a multi-step process. Incomplete cyclization can lead to the formation of yellow-colored mono-condensation/mono-cyclization products.
2. Purification Strategies:
-
Solvent Treatment: A crucial step in refining crude this compound is solvent treatment.[3] The crude pigment is heated to reflux in a high-boiling point organic solvent such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or quinoline (B57606) for several hours.[3] This process helps to dissolve impurities and also aids in controlling the crystal structure of the pigment.
-
Washing: Thorough washing of the filtered pigment with solvents like methanol (B129727) and water is essential to remove residual reactants, byproducts, and the high-boiling point solvent used during purification.[3]
-
Recrystallization: For very high purity applications, recrystallization from a suitable solvent can be employed.
3. Analytical Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main pigment component from organic impurities. A reverse-phase HPLC method with a C18 column and UV detection is often used.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups and confirm the chemical structure of the pigment. The presence of unexpected peaks may indicate impurities.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by a strong absorption in the visible region.[4] Deviations from the expected spectrum can indicate the presence of colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis pathway for this compound?
A1: The synthesis of this compound is based on the formation of the diketopyrrolopyrrole (DPP) core. The primary route involves the condensation reaction of a succinic acid derivative with a biphenyl derivative.[1] A common method utilizes the reaction between a dialkyl succinate and 4-cyanobiphenyl in the presence of a strong base like sodium tert-amoxide in a high-boiling point solvent. The reaction mixture is heated to reflux under an inert atmosphere. The resulting crude pigment is then purified through solvent treatment.
Caption: General synthesis pathway for this compound.
Q2: What are the key experimental parameters to control for optimal yield and purity?
A2: The following table summarizes the key experimental parameters and their impact on the synthesis of this compound. Precise control over these factors is essential for maximizing yield and achieving high purity.[2]
| Parameter | Recommended Range/Condition | Impact on Yield | Impact on Purity |
| Reactant Purity | >98% | High | High |
| Reaction Temperature | 120-150 °C (Reflux)[4] | Increases with temperature up to an optimal point, then may decrease due to degradation. | Can decrease at excessively high temperatures due to side reactions. |
| Reaction Time | 4-10 hours[4] | Increases with time up to a plateau. | Can decrease with excessively long times due to product degradation. |
| Base | Strong base (e.g., Sodium tert-amoxide) | Crucial for the condensation reaction; insufficient base leads to low yield. | Excess base can promote side reactions. |
| Solvent | High-boiling, inert (e.g., tert-amyl alcohol, NMP) | Solvent choice affects reaction temperature and solubility of intermediates. | The purity of the solvent is important to avoid introducing impurities. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions, thus improving yield. | Prevents the formation of oxidized impurities. |
| Purification Solvent | High-boiling (e.g., DMF, NMP, Quinoline)[3] | - | Crucial for removing byproducts and unreacted starting materials. |
| Purification Time | 3-6 hours (Reflux)[3] | - | Longer times can improve the removal of stubborn impurities. |
Q3: Can you provide a detailed experimental protocol for the synthesis and purification of this compound?
A3: The following protocol is based on a method described in a Chinese patent and is provided for informational purposes.[3] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.
Experimental Protocol: Synthesis and Purification of this compound
Part 1: Synthesis of Crude this compound
-
Preparation of Sodium tert-amoxide: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add 95.2 mL of tert-amyl alcohol and 4.66 g (0.2 mol) of sodium metal. Heat the mixture to melt the sodium and then stir until the sodium is completely dissolved to form sodium tert-amoxide.
-
Addition of Reactants: To the sodium tert-amoxide solution, add 23.8 g (0.13 mol) of 4-cyanobiphenyl and 21.0 g (0.07 mol) of cyclohexyl succinate.
-
Condensation Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain at this temperature for 6 hours.
-
Work-up: After 6 hours, cool the reaction mixture to 90°C. In a separate beaker, prepare a mixture of 200 g of water and methanol (1:1 weight ratio). Pour the reaction mixture into the water/methanol mixture with stirring.
-
Precipitation: Heat the resulting suspension to 50°C and maintain for 2 hours. Then, cool the mixture to room temperature.
-
Isolation of Crude Product: Filter the suspension and wash the filter cake with water until the filtrate is neutral. Dry the filter cake to obtain the crude this compound. The reported yield for this stage is approximately 80%.[3]
Part 2: Purification of this compound
-
Solvent Treatment: In a clean reaction vessel, add 30 g of the crude this compound to 500 mL of N,N-diethylformamide.
-
Reflux: Heat the mixture to reflux and maintain for 5 hours.
-
Cooling and Filtration: After refluxing, cool the mixture to 50°C and filter.
-
Washing: Wash the filter cake with water until it is free of the solvent.
-
Drying: Dry the purified pigment. The reported yield for this purification step is approximately 94.6%.[3]
Part 3: Final Pigment Treatment (Optional)
For enhanced properties, a final treatment can be performed.
-
Mixing: Mix 30 g of the wet, purified pigment with 0.30 g of a sulfonated additive and 2 g of a fatty acid polyoxyethylene ester (emulsifier) in 200 g of N,N-dimethylformamide.
-
Reflux: Heat the mixture to reflux for 3 hours.
-
Isolation: Cool the mixture to 20°C, filter, wash with water, dry, and pulverize to obtain the final this compound product. The reported yield for this final step is 96%.[3]
A general workflow for this experimental protocol is illustrated below:
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Controlling particle size and morphology of Pigment Red 264
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis and control of Pigment Red 264, a high-performance diketopyrrolopyrrole (DPP) pigment.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound, chemically known as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo[3,4-c]pyrrole, is a high-performance organic pigment belonging to the diketopyrrolopyrrole (DPP) class.[1][2] It is characterized by a vibrant bluish-red shade, excellent stability, and high fastness properties.[1][3] Its molecular formula is C30H20N2O2.[1][4] This pigment is widely used in demanding applications like automotive paints, industrial coatings, plastics, and high-grade printing inks due to its exceptional heat resistance (up to 300°C) and lightfastness.[1][5][6]
Q2: Why is controlling particle size and morphology so critical for this compound? A2: The control of particle size, shape, and distribution is crucial because these physical characteristics directly influence the pigment's application performance.[2][7] Key properties affected include color strength, opacity, transparency, gloss, and dispersibility.[2][8] For instance, smaller particles generally lead to higher color strength and transparency, while the crystal structure affects the exact color shade and stability.[7][8] Inconsistent particle characteristics can lead to batch-to-batch color variations and poor performance in the final product.[4]
Q3: What are the primary factors that influence the particle size and morphology of this compound during synthesis? A3: The final particle characteristics are determined by both the initial synthesis (precipitation) conditions and post-synthesis processing.[2] Key factors during synthesis include:
-
Reaction Temperature and Time: These parameters affect reaction kinetics and crystal growth.[2][4]
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Solvent Composition: The choice of solvent influences the solubility of precursors and the final pigment, which impacts nucleation and growth.[1]
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pH of the Reaction Mixture: The pH can significantly affect the reaction efficiency and the properties of the resulting pigment.[2][9]
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Purity of Precursors: Impurities in starting materials can lead to off-shades and reduced performance.[4]
Post-synthesis steps like solvent treatment (conditioning) and mechanical milling are also used to refine particle size and morphology.[1][2]
Troubleshooting Guide
Q4: My synthesized pigment exhibits weak color strength and low transparency. What could be the cause? A4: Weak color strength is often linked to excessively large pigment particles or broad particle size distribution. Large particles scatter more light, reducing transparency.
-
Troubleshooting Steps:
-
Modify Precipitation Conditions: Control the temperature and the medium during the protonation step where the pigment is formed.[2] Rapid precipitation at lower temperatures can favor the formation of smaller primary particles.
-
Implement Post-Synthesis Milling: After synthesis, the crude pigment can be milled to reduce particle size.[10] Air-jet milling or ball milling are common industrial methods.[2][11]
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Solvent Treatment: Heating the crude pigment in a suitable organic solvent (a process known as conditioning) can help refine the crystal structure and achieve a more desirable particle size.[1]
-
Q5: I am observing significant batch-to-batch inconsistency in the color shade of my pigment. How can I improve reproducibility? A5: Color shade variations are often due to a lack of precise control over reaction conditions or the formation of different polymorphic forms (different crystal structures).[1]
-
Troubleshooting Steps:
-
Strictly Control Reaction Parameters: Ensure that the reaction temperature, time, solvent purity, and pH are precisely controlled and identical for each batch.[4] For many coupling reactions in pigment synthesis, a slightly alkaline pH of around 8.5 is considered optimal.[2]
-
Ensure Precursor Purity: Use starting materials of high and consistent purity, as impurities can affect the final color.[4]
-
Control Crystallization Conditions: The formation of specific polymorphs is highly dependent on crystallization conditions like temperature, solvent, and cooling rate.[1] A controlled cooling profile can promote the formation of a consistent crystal form.
-
Q6: The dispersibility of my this compound in a non-aqueous medium is poor, leading to aggregation. A6: Poor dispersibility is typically a surface chemistry issue. The pigment particles may not be adequately wetted by the application medium, causing them to clump together (aggregate).[7]
-
Troubleshooting Steps:
-
Surface Treatment: Modify the pigment surface with specific additives during or after manufacturing.[2] These additives can be absorbed onto the particle surface, improving compatibility with the medium through steric or electrostatic repulsion.[7]
-
Solvent Conditioning: Heat treatment of the crude pigment in certain organic solvents can modify the surface characteristics and improve dispersibility.[1]
-
Use of Dispersants: Incorporate a suitable polymeric dispersant in your formulation to help stabilize the pigment particles within the medium.[12]
-
Experimental Protocols & Data
Synthesis and Refinement Workflow
The general process for producing high-performance this compound involves a two-stage approach: the synthesis of a crude pigment followed by a refinement or "pigmentation" process to achieve the desired physical properties.
Protocol 1: Synthesis of Crude this compound
This protocol is adapted from a patented method for preparing DPP pigments.[13]
-
Reactant Preparation: In a suitable reactor under an inert nitrogen atmosphere, mix sodium metal (0.2 mol) with tert-amyl alcohol (approx. 95 mL). Heat the mixture to melt the sodium and stir until it is completely dissolved, forming sodium tert-amylate.
-
Addition of Precursors: Add 4-cyanobiphenyl (0.13 mol) and a succinic acid ester such as cyclohexyl succinate (B1194679) (0.07 mol) to the reactor.
-
Condensation Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 6 hours.
-
Quenching: After the reaction period, cool the mixture to 90°C. Pour the reaction mixture into a water/methanol solution (1:1 weight ratio).
-
Precipitation: Heat the resulting suspension to 50°C and hold for 2 hours to ensure complete precipitation.
-
Isolation: Cool the suspension to room temperature. Filter the solid product and wash the filter cake with water until it is neutral.
-
Drying: Dry the filter cake to obtain the crude red pigment solid. The reported yield for this step is approximately 80%.[13]
Protocol 2: Conditioning of Crude Pigment
This step refines the crude product to achieve the desired particle size, crystal form, and application properties.[13]
-
Solvent Reflux: Place the crude pigment (e.g., 30 g of wet filter cake) into a flask with an organic solvent such as N,N-dimethylformamide (DMF) (e.g., 200 g).
-
Heat Treatment: Heat the suspension to reflux and maintain for 3-5 hours. This step modifies the crystal structure and particle morphology.
-
Cooling and Filtration: After reflux, cool the mixture to approximately 20-50°C and filter to collect the pigment.
-
Washing and Drying: Wash the filter cake thoroughly with water to remove the residual solvent, then dry and pulverize the final product. The reported yield for this finishing step is around 96%.[13]
Data Tables
Table 1: Typical Synthesis Parameters for DPP Pigments
| Parameter | Value / Range | Purpose / Impact | Source(s) |
|---|---|---|---|
| Reaction Temperature | 120 - 150°C (Reflux) | Influences reaction rate and crystal growth | [2] |
| Reaction Time | 4 - 10 hours | Ensures reaction completion | [2][13] |
| pH | ~8.5 (Slightly Alkaline) | Can influence reaction efficiency and product properties | [2] |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents side reactions and degradation |[13] |
Table 2: Physical & Fastness Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Density | ~1.38 g/cm³ | [1][3] |
| Oil Absorption | ~54.4 ml/100g | [1][3] |
| Specific Surface Area | ~31.4 m²/g | [3] |
| Heat Resistance | 300 - 320 °C | [3] |
| Light Fastness (Blue Wool Scale) | 8 (Excellent) | [1] |
| Migration Resistance | 5 (Excellent) |[3] |
Parameter-Property Relationships
The interplay between synthesis conditions and final pigment properties is complex. The following diagram illustrates key relationships.
References
- 1. Buy this compound | 88949-33-1 [smolecule.com]
- 2. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 3. This compound - [origochem.com]
- 4. nbinno.com [nbinno.com]
- 5. zeyachem.net [zeyachem.net]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. changhongchemical.com [changhongchemical.com]
- 9. journal.kci.go.kr [journal.kci.go.kr]
- 10. researchgate.net [researchgate.net]
- 11. WO2007045312A2 - Method for producing fine-particle c.i. pigment red 254 - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]
Photodegradation pathways of Pigment Red 264 under UV irradiation.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the photodegradation pathways of Pigment Red 264 (DPP Red TR) under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so stable?
A1: this compound, with the chemical name 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo[3,4-c]pyrrole, is a high-performance organic pigment belonging to the diketopyrrolopyrrole (DPP) class.[1] DPP pigments are renowned for their exceptional resistance to light, heat, and weathering.[1][2] This high stability is attributed to the chemical structure of the DPP core, which features a fused heterocyclic system that efficiently dissipates absorbed UV energy, reducing the likelihood of bond cleavage and degradation.[3]
Q2: What is the primary mechanism of photodegradation for this compound in solution?
A2: While highly stable, this compound can undergo photodegradation under prolonged and intense UV irradiation, particularly in solution. The dominant degradation pathway for DPP pigments in solution involves the pigment acting as a photosensitizer.[4] Upon absorbing UV radiation, the pigment can transfer energy to molecular oxygen, generating highly reactive singlet oxygen.[4] This singlet oxygen can then attack the pigment molecule, leading to its degradation.[4]
Q3: What are the expected degradation products of this compound?
A3: Specific degradation products for this compound have not been extensively documented in the literature, likely due to its high photostability. However, based on the general mechanism for DPP pigments, degradation is expected to occur at the core DPP structure. Attack by reactive oxygen species, such as singlet oxygen, could potentially lead to the cleavage of the pyrrole (B145914) rings or oxidation of the lactam groups. Further fragmentation of the biphenyl (B1667301) side chains may also occur under harsh conditions. Analysis using techniques like HPLC-MS/MS would be necessary to identify and characterize these degradation products.
Q4: How can I monitor the photodegradation of this compound during my experiment?
A4: The photodegradation of this compound can be monitored using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). A decrease in the absorbance at the pigment's maximum absorption wavelength (λmax) in the visible region over time indicates its degradation. HPLC can be used to separate the parent pigment from its degradation products, and the decrease in the peak area of the parent pigment provides a quantitative measure of degradation.
Q5: Are there any safety precautions I should take when conducting photodegradation experiments with this compound?
A5: Yes. When working with UV radiation, always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, to protect your eyes and skin. Ensure the UV lamp is properly shielded. Handle all chemicals, including this compound and any solvents, in a well-ventilated area or a fume hood, and consult the material safety data sheet (MSDS) for specific handling instructions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the photodegradation analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable degradation of this compound | 1. Insufficient UV irradiation intensity or duration. 2. This compound is highly stable in the chosen experimental conditions. 3. Incorrect wavelength of UV light. | 1. Increase the UV lamp power or the irradiation time. 2. Consider adding a photosensitizer or working in a solvent that promotes the formation of reactive oxygen species. 3. Ensure your UV source emits at a wavelength absorbed by this compound. |
| Inconsistent or irreproducible degradation rates | 1. Fluctuations in UV lamp intensity. 2. Temperature variations in the reaction setup. 3. Inconsistent sample preparation. | 1. Allow the UV lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor the lamp output. 2. Use a constant temperature bath to maintain a stable temperature. 3. Ensure precise and consistent preparation of pigment solutions and handling of samples. |
| Appearance of unexpected peaks in HPLC chromatogram | 1. Formation of photodegradation products. 2. Contamination of the sample or mobile phase. 3. Column degradation. | 1. This is an expected outcome. Use HPLC-MS/MS to identify the structure of these new compounds. 2. Use high-purity solvents and filter all solutions before use. Run a blank to check for contamination. 3. Flush the column with a strong solvent or replace it if necessary. |
| Poor peak shape (tailing or fronting) in HPLC analysis | 1. Inappropriate mobile phase composition or pH. 2. Column overloading. 3. Presence of active sites on the column. | 1. Optimize the mobile phase composition, including the organic-to-aqueous ratio and the pH. 2. Reduce the injection volume or the concentration of the sample. 3. Use an end-capped column or add a competing base to the mobile phase if analyzing basic compounds. |
| Baseline drift or noise in HPLC chromatogram | 1. Air bubbles in the system. 2. Contaminated detector flow cell. 3. Leaks in the system. | 1. Degas the mobile phase and purge the pump. 2. Flush the flow cell with a suitable solvent. 3. Check all fittings for leaks and tighten or replace as needed. |
Quantitative Data Summary
Due to the high photostability of this compound, specific quantitative data on its photodegradation is limited in the literature. The following table provides a general overview of the stability of DPP pigments. Researchers are encouraged to determine these values experimentally for their specific conditions.
| Parameter | Typical Value for DPP Pigments | Notes |
| Lightfastness (Blue Wool Scale) | 8 (Excellent) | Indicates very high resistance to fading upon light exposure. |
| Weather Resistance | Excellent | DPP pigments are suitable for outdoor applications due to their high stability.[5] |
| Photodegradation Quantum Yield (Φ) | Very Low | The quantum yield for photodegradation is expected to be very low, reflecting the pigment's high stability. Specific values for this compound are not readily available. |
Experimental Protocols
Protocol 1: Photodegradation of this compound in Solution
Objective: To induce and monitor the photodegradation of this compound in a solvent under UV irradiation.
Materials:
-
This compound
-
High-purity solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
UV lamp (e.g., medium-pressure mercury lamp) with a controlled power supply
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
UV-Vis spectrophotometer
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/L). Ensure the pigment is fully dissolved.
-
Experimental Setup: Place a known volume of the pigment solution into the quartz reaction vessel. Place the vessel in the constant temperature bath on top of the magnetic stirrer.
-
Initiation of Photodegradation: Position the UV lamp at a fixed distance from the reaction vessel. Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
UV Irradiation: Turn on the UV lamp to begin the irradiation. Start a timer.
-
Sample Collection: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot of the solution from the reaction vessel.
-
UV-Vis Analysis: Immediately measure the UV-Vis absorbance spectrum of each aliquot to monitor the decrease in the main absorption peak of this compound.
-
HPLC Analysis: Analyze each aliquot by HPLC to quantify the concentration of the remaining this compound and to observe the formation of any degradation products.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its photodegradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Gradient Example: Start with 60% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the λmax of this compound (around 550-580 nm) and at lower UV wavelengths (e.g., 254 nm) to detect potential degradation products.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
Sample Preparation: Filter the aliquots collected from the photodegradation experiment through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Data Processing: Integrate the peak area of this compound in each chromatogram. Use the calibration curve to determine the concentration of the pigment at each time point. Analyze the appearance and growth of new peaks corresponding to degradation products. For identification of these products, couple the HPLC system to a mass spectrometer (LC-MS).
Visualizations
Caption: Proposed photodegradation pathway of this compound via singlet oxygen generation.
Caption: General experimental workflow for studying the photodegradation of this compound.
References
- 1. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical and photophysical properties of diketopyrrolopyrrole organic pigments [infoscience.epfl.ch]
- 5. epsilonpigments.com [epsilonpigments.com]
Technical Support Center: Enhancing the Thermal Stability of Pigment Red 264 in Plastics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the thermal stability of Pigment Red 264 in various plastic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plastics?
This compound (C.I. No. 561300) is a high-performance diketopyrrolopyrrole (DPP) pigment known for its brilliant bluish-red shade, high color strength, and excellent durability.[1][2][3] Its robust chemical structure provides exceptional lightfastness, weather resistance, and thermal stability, making it a preferred choice for coloring a wide range of plastics, including PVC, polyolefins (PE, PP), ABS, PA, and PET.[1][4][5][6] Its high heat resistance, often cited as up to 300-320°C, allows it to withstand demanding processing conditions.[1][7]
Q2: What are the primary factors that can compromise the thermal stability of this compound during plastic processing?
Several factors can negatively impact the thermal stability of this compound:
-
High Processing Temperatures: Although inherently heat-stable, prolonged exposure to temperatures at the upper end of its resistance range or beyond can lead to thermal degradation.
-
Interaction with Other Additives: Certain additives, most notably titanium dioxide (TiO2), can reduce the heat stability of this compound.[7] Interactions with some flame retardants or other pigments can also have an adverse effect.
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Polymer Matrix: The type of polymer and its degradation characteristics can influence the stability of the pigment.
-
Shear and Residence Time: High shear rates and long residence times in the extruder or injection molding machine can increase the thermal stress on the pigment.
-
Presence of Oxygen: Oxidative degradation can occur at elevated temperatures, affecting both the polymer and the pigment.
Q3: How can the thermal stability of this compound be enhanced in plastic formulations?
Incorporating a well-designed stabilizer package is the most effective method. This typically involves a synergistic blend of primary and secondary antioxidants, and in some cases, light stabilizers that also offer thermal protection.
-
Primary Antioxidants (Phenolic Antioxidants): These scavenge free radicals generated during thermal degradation. A common example is sterically hindered phenols like Irganox 1010.
-
Secondary Antioxidants (Phosphites): These decompose hydroperoxides, which are precursors to free radicals. Irgafos 168 is a widely used phosphite (B83602) antioxidant. The combination of phenolic and phosphite antioxidants often provides a synergistic protective effect.
-
Hindered Amine Light Stabilizers (HALS): While primarily used for UV protection, many HALS also contribute to long-term thermal stability.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in plastics.
Issue 1: Color Shift (Yellowing or Browning) at High Processing Temperatures
-
Possible Causes:
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Exceeding the thermal stability limit of the pigment.
-
Thermal degradation of the polymer matrix.
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Inadequate stabilization of the formulation.
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Interaction with other additives.
-
-
Solutions:
-
Optimize Processing Parameters:
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Reduce the melt temperature to the lowest feasible point for the specific polymer.
-
Minimize residence time in the processing equipment.
-
Reduce screw speed to lower shear heat generation.
-
-
Enhance Stabilizer Package:
-
Incorporate a synergistic blend of a primary phenolic antioxidant (e.g., 0.1-0.3% Irganox 1010) and a secondary phosphite antioxidant (e.g., 0.1-0.3% Irgafos 168).
-
For applications requiring long-term heat aging, consider adding a Hindered Amine Light Stabilizer (HALS) which also provides thermal stability.
-
-
Review Formulation:
-
If using TiO2, ensure it is a surface-treated grade designed for plastics to minimize reactivity.
-
Evaluate the compatibility of all additives with this compound at the target processing temperature.
-
-
Issue 2: Warpage and Shrinkage in Semi-Crystalline Plastics (e.g., HDPE, PP)
-
Possible Causes:
-
Solutions:
-
Formulation Adjustments:
-
Incorporate a nucleating agent or a clarifying agent that can override the pigment's nucleating effect and promote more uniform crystallization.
-
Consider using a surface-treated grade of the pigment if available, as this can sometimes mitigate warpage.
-
-
Processing Adjustments:
-
Optimize the cooling process by ensuring uniform mold temperature.
-
Adjust injection speed and packing pressure to minimize stress in the molded part.
-
Increase cooling time to allow for more controlled crystallization.
-
-
Mold Design:
-
Ensure uniform wall thickness in the part design to promote even cooling.
-
Optimize gate location and size to control the flow and orientation of the polymer melt.
-
-
Issue 3: Poor Pigment Dispersion (Specks, Streaks, Inconsistent Color)
-
Possible Causes:
-
Inadequate mixing during masterbatch production or processing.
-
Incompatibility between the pigment, carrier resin, and base polymer.
-
Pigment agglomeration.
-
-
Solutions:
-
Masterbatch Optimization:
-
Ensure the carrier resin of the masterbatch is compatible with the base polymer.
-
Use a high-quality masterbatch with good pigment dispersion.
-
Incorporate a dispersing agent in the masterbatch formulation if necessary.
-
-
Processing Enhancements:
-
Increase back pressure during injection molding to improve mixing.
-
Use a screw design that provides better distributive and dispersive mixing.
-
Ensure the masterbatch and base resin are properly dried before processing.
-
-
Data Presentation: Enhancing Thermal Stability
The following tables summarize the expected improvements in the thermal stability of this compound in polypropylene (B1209903) (PP) and high-density polyethylene (B3416737) (HDPE) with the addition of stabilizers. The data is illustrative and actual results may vary based on specific processing conditions and formulations.
Table 1: Thermal Stability of this compound (0.2%) in Polypropylene (PP)
| Stabilizer System | Concentration (%) | Heat Stability (°C) | ΔE* (at 280°C for 5 min) |
| None | - | 280 | 5.2 |
| Phenolic AO (e.g., Irganox 1010) | 0.2 | 290 | 3.5 |
| Phosphite AO (e.g., Irgafos 168) | 0.2 | 285 | 4.1 |
| Phenolic AO + Phosphite AO | 0.2 + 0.2 | 300+ | < 3.0 |
| Phenolic AO + Phosphite AO + HALS | 0.1 + 0.1 + 0.2 | 300+ | < 2.5 |
Table 2: Thermal Stability of this compound (0.2%) in High-Density Polyethylene (HDPE)
| Stabilizer System | Concentration (%) | Heat Stability (°C) | ΔE* (at 260°C for 5 min) |
| None | - | 270 | 4.8 |
| Phenolic AO (e.g., Irganox 1010) | 0.2 | 280 | 3.2 |
| Phenolic AO + Phosphite AO | 0.2 + 0.2 | 290 | < 3.0 |
| Phenolic AO + Phosphite AO + HALS | 0.1 + 0.1 + 0.2 | 290+ | < 2.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Masterbatch
-
Materials:
-
Polypropylene or Polyethylene carrier resin (MFI appropriate for the final application).
-
This compound powder.
-
Stabilizers (e.g., Irganox 1010, Irgafos 168).
-
Dispersing agent (optional).
-
-
Procedure:
-
Pre-dry the carrier resin and pigment powder to remove any moisture.
-
Accurately weigh the components according to the desired formulation (e.g., 20-40% pigment loading).
-
Pre-mix the pigment, stabilizers, and a portion of the carrier resin in a high-speed mixer.
-
Melt-compound the pre-mix with the remaining carrier resin using a twin-screw extruder.
-
Set the extruder temperature profile appropriate for the carrier resin.
-
Extrude the molten blend through a die, cool the strands in a water bath, and pelletize to obtain the masterbatch.
-
Protocol 2: Evaluation of Thermal Stability by Injection Molding
This protocol is based on the principles of DIN EN 12877-2.
-
Sample Preparation:
-
Tumble-mix the this compound masterbatch (or pure pigment) and the desired stabilizer package with the natural base polymer (e.g., PP, HDPE) to achieve the final pigment concentration (e.g., 0.2%).
-
Dry the mixture thoroughly.
-
-
Injection Molding Procedure:
-
Set the initial injection molding machine barrel temperature profile to a baseline (e.g., 220°C for PP).
-
Set a constant mold temperature (e.g., 40°C).
-
Inject a set of standard color plaques (e.g., 5). This is the reference sample.
-
Increase the barrel temperature by 20°C increments (e.g., 240°C, 260°C, 280°C, 300°C).
-
At each temperature setting, allow the machine to stabilize, then purge the previous material.
-
Introduce the material and hold it in the barrel for a specified residence time (e.g., 5 minutes) before injecting the next set of color plaques.
-
-
Analysis:
-
Allow the plaques to cool for at least 24 hours.
-
Using a spectrophotometer, measure the color of the plaques produced at each temperature.
-
Calculate the color difference (ΔE*) between the reference plaque (molded at the lowest temperature) and the plaques molded at higher temperatures, according to ASTM D2244.[4][8]
-
The heat stability is defined as the highest temperature at which the ΔE* value remains below a specified threshold (e.g., 3.0).
-
Visualizations
Caption: Mechanism of thermal degradation and stabilization pathway.
Caption: Troubleshooting workflow for color shift issues.
References
- 1. This compound - [origochem.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. zeyachem.net [zeyachem.net]
- 6. specialchem.com [specialchem.com]
- 7. ccchemical.com [ccchemical.com]
- 8. spe-stx.org [spe-stx.org]
- 9. 2017erp.com [2017erp.com]
Troubleshooting color shifts in Pigment Red 264 formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning color shifts in formulations containing Pigment Red 264. It is intended for researchers, scientists, and professionals in drug development who utilize this high-performance pigment in their work.
Troubleshooting Guides
Issue 1: Unexpected Color Shift Towards Yellow/Orange
Question: My this compound formulation, which should be a vibrant bluish-red, is appearing more yellow or orange. What could be the cause?
Answer: A shift towards a yellow or orange hue in a this compound formulation can be attributed to several factors, primarily related to the pigment's crystalline structure and its interaction with the formulation's components. This compound, a diketopyrrolo-pyrrole (DPP) pigment, can exist in different polymorphic forms, each with a unique color shade.[1] A transition from the desired bluish-red polymorph to a more yellowish one can be induced by thermal stress or interaction with certain solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a yellow/orange color shift.
Experimental Protocols:
-
Polymorph Analysis:
-
Prepare two samples: one of the raw this compound powder and one of the dried formulated pigment.
-
Analyze both samples using X-ray diffraction (XRD).
-
Compare the resulting diffraction patterns. Significant differences may indicate a polymorphic transformation during formulation.
-
-
Solvent Interaction Study:
-
Disperse this compound in each of the individual solvents used in the formulation.
-
Observe the color of each dispersion immediately after preparation and after a period of 24 hours.
-
Measure the color of each dispersion using a spectrophotometer to obtain CIELAB values (L, a, b). A significant increase in the b value indicates a shift towards yellow.
-
Issue 2: Color Fading or Loss of Chroma
Question: The color of my this compound formulation appears dull or faded after curing/drying. Why is this happening?
Answer: A loss of chroma or a faded appearance can often be linked to improper dispersion of the pigment particles or interactions with other components in the formulation, such as titanium dioxide (TiO2). Poor dispersion leads to the formation of agglomerates, which can scatter light and reduce color intensity.[2] Additionally, certain grades of TiO2 can be photoactive, leading to the degradation of the organic pigment under UV light.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color fading or loss of chroma.
Experimental Protocols:
-
Dispersion Quality Assessment:
-
Prepare a drawdown of the formulation on a contrast card.
-
Visually assess for specks, streaks, or uneven color.
-
Use a Hegman gauge to quantify the degree of dispersion. A poor Hegman rating indicates the presence of agglomerates.
-
Examine a thin film of the formulation under a light microscope to visually identify pigment agglomerates.
-
-
TiO2 Interaction Study:
-
Prepare two formulations: one with and one without TiO2.
-
Expose both formulations to accelerated weathering conditions (e.g., QUV testing).
-
Measure the color change (ΔE) of both samples at regular intervals. A significantly larger ΔE in the sample with TiO2 suggests a photo-reactivity issue.
-
Data Presentation
Table 1: Influence of Solvent on Colorimetric Properties of this compound
| Solvent | L | a | b | C (Chroma) | h° (Hue Angle) |
| Xylene | 45.2 | 52.1 | 15.3 | 54.3 | 16.4 |
| Ethyl Acetate | 46.8 | 50.9 | 18.2 | 54.0 | 19.7 |
| n-Butyl Acetate | 46.5 | 51.5 | 17.5 | 54.4 | 18.8 |
| MEK | 47.1 | 49.8 | 20.1 | 53.7 | 21.9 |
Note: Data is illustrative and may vary based on specific pigment grade and formulation.
Table 2: Impact of TiO2 on the Color Stability of this compound under Accelerated Weathering
| Formulation | ΔE* after 500 hours |
| This compound (no TiO2) | 1.2 |
| This compound with Rutile TiO2 (stabilized) | 1.5 |
| This compound with Anatase TiO2 | 4.8 |
Note: Data is illustrative and may vary based on specific pigment grades, concentrations, and weathering conditions.
Frequently Asked Questions (FAQs)
Q1: Can the type of binder affect the color of my this compound formulation?
A1: Yes, the binder can significantly influence the final color. Incompatible binders may lead to poor wetting and dispersion of the pigment, resulting in a loss of color strength and a dull appearance.[3] Furthermore, some binders may have inherent color or may yellow over time, which can alter the perceived shade of the pigment. It is crucial to select a binder that is compatible with the surface chemistry of this compound.
Q2: How does the processing temperature affect the color stability of this compound?
A2: this compound generally exhibits high thermal stability.[4] However, excessive processing temperatures can potentially induce a polymorphic transformation, leading to a color shift.[1] It is important to adhere to the recommended processing temperature guidelines for the specific grade of this compound being used.
Q3: What is the best way to disperse this compound to achieve optimal color?
A3: Achieving a fine and stable dispersion is critical for optimal color development. High-shear mixing is typically required to break down pigment agglomerates. The use of appropriate wetting and dispersing agents is also highly recommended to facilitate the dispersion process and prevent re-agglomeration.[5] The specific dispersion method will depend on the formulation's viscosity and the equipment available.
Q4: Can the pH of a water-based formulation affect the color of this compound?
A4: While this compound has good chemical resistance, extreme pH values can potentially affect its stability and the stability of the overall formulation. It is advisable to maintain the pH within a neutral to slightly alkaline range for most water-based systems. A significant shift in pH could also affect the performance of dispersants and binders, indirectly impacting the pigment's color stability.
Q5: I am observing specks in my final product. What is the likely cause?
A5: The presence of specks is a strong indication of poor pigment dispersion.[2] This means that the pigment agglomerates have not been sufficiently broken down into primary particles. To resolve this, you should review your dispersion process, including the type and amount of dispersing agent, the mixing time, and the shear forces applied. Filtering the pigment dispersion before incorporation into the final formulation can also help to remove any remaining large particles.
References
Reducing impurities in the synthesis of C.I. 561300
Technical Support Center: Synthesis of C.I. 561300
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the synthesis of C.I. 561300. Here you will find troubleshooting guidance and answers to frequently asked questions to help you reduce impurities and optimize your synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is C.I. 561300?
A1: C.I. 561300, also known as Pigment Red 264, is a high-performance organic pigment belonging to the diketopyrrolopyrrole (DPP) class.[1][2] Its chemical name is 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, and its molecular formula is C30H20N2O2.[2][3] DPP pigments are known for their excellent stability, high color strength, and resistance to light, heat, and weathering.[4][5]
Q2: What are the common impurities in the synthesis of C.I. 561300?
A2: The synthesis of DPP pigments can result in several by-products. Common impurities include:
-
Mono-condensation products: These arise from the reaction of only one molecule of the nitrile with the succinate (B1194679) ester.[6]
-
Dialkyl succinyl succinate: This impurity is formed through the self-condensation of the dialkyl succinate reactant, a process known as the Dieckmann reaction.[6]
-
Aldehydes: When using tertiary alcohols as solvents, aldehydes corresponding to the starting nitrile can be formed as by-products.[6]
-
Unreacted starting materials: Residual amounts of the nitrile (e.g., 4-cyanobiphenyl) and the dialkyl succinate can remain in the crude product.[7]
Q3: How do reaction conditions affect the purity and yield of C.I. 561300?
A3: Precise control over reaction conditions is crucial for achieving high purity and yield.[7][8] Key parameters include:
-
Temperature: The reaction temperature can influence the rate of both the main reaction and side reactions. It can also affect the crystalline phase of the final pigment.
-
Solvent: The choice of solvent is critical. Traditional methods often use high-purity, inert solvents. However, solvent-free synthesis has been developed to reduce the formation of solvent-related by-products like aldehydes.[4][6]
-
Purity of Precursors: The purity of the starting nitrile and succinate ester is paramount to prevent the introduction of impurities from the outset.[7]
-
Reaction Time: Sufficient reaction time is needed for the reaction to go to completion, but excessively long times can sometimes lead to the formation of degradation products.
Q4: How can impurities be minimized during synthesis?
A4: A key strategy is to employ a solvent-free synthesis approach. This method can eliminate the formation of hazardous aldehydes that result from the reaction of the solvent with the nitrile.[6] In this process, the alcohols generated as by-products are utilized to keep the reaction mixture stirrable.[4][6] Additionally, using miniaturized, continuously operating reactors (microreactors) can provide better control over reaction conditions, leading to higher purity and yields.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Pigment | Incomplete reaction. | Ensure the use of a sufficiently strong base and optimal reaction temperature. Monitor the reaction progress using techniques like TLC or HPLC. |
| Sub-optimal stoichiometry of reactants. | Carefully control the molar ratios of the nitrile and succinate ester. | |
| Poor quality of starting materials. | Use high-purity reactants to avoid side reactions.[7] | |
| Incorrect or Dull Color | Presence of colored impurities. | Purify the crude product using solvent washing or recrystallization to remove by-products. |
| Incorrect crystalline form of the pigment. | Control the temperature during synthesis and consider solvent after-treatment to obtain the desired crystal phase. | |
| Particle size and morphology issues. | Employ pigmentation treatment (e.g., milling, solvent treatment with surfactants) to achieve the desired particle size and distribution.[9] | |
| Final Product is Poorly Soluble, Complicating Purification | Strong intermolecular hydrogen bonding in the DPP core.[10] | For purification purposes, consider temporary N-alkylation to increase solubility, allowing for purification by chromatography or recrystallization, followed by de-alkylation.[11] |
| Aggregation of pigment particles. | Use surfactants or dispersing agents during washing and filtration steps. | |
| HPLC Analysis Shows Multiple Unexpected Peaks | Formation of by-products. | Identify the by-products by techniques like mass spectrometry. Modify reaction conditions (e.g., switch to solvent-free synthesis) to suppress their formation.[6] |
| Degradation of the product. | Ensure that the reaction temperature and work-up conditions are not too harsh. Protect the reaction from excessive light or air if the product is sensitive. |
Detailed Experimental Protocols
Protocol 1: General Purification by Solvent Washing
This protocol is a general procedure for washing the crude C.I. 561300 pigment to remove unreacted starting materials and soluble impurities.
-
Preparation: Suspend the crude pigment in a suitable organic solvent (e.g., N,N-dimethylformamide, N-methylpyrrolidone, or quinoline) in a flask.[9]
-
Heating: Heat the suspension to reflux and maintain for 3-6 hours.[9] This helps to dissolve impurities and break up aggregates.
-
Filtration: Cool the mixture to approximately 50°C and filter the pigment using a Buchner funnel.[9]
-
Washing: Wash the filter cake thoroughly with fresh solvent, followed by a low-boiling point solvent like methanol (B129727) or ethanol (B145695) to remove the high-boiling point washing solvent.
-
Final Wash: Wash the filter cake with deionized water until the filtrate is neutral.[9]
-
Drying: Dry the purified pigment in a vacuum oven at an appropriate temperature (e.g., 80-100°C) until a constant weight is achieved.
Protocol 2: Solvent-Free Synthesis to Minimize By-products
This protocol describes a conceptual approach based on solvent-free methods for DPP synthesis to reduce impurities.[6]
-
Reactant Preparation: In a suitable reactor, charge the reactants: 4-cyanobiphenyl, a dialkyl succinate (e.g., dicyclohexyl succinate), and a strong base (e.g., sodium tert-amylate).[9]
-
Reaction Initiation: Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate the reaction. The alcohols formed as by-products will act as a solvent to keep the mixture stirrable.[4][6]
-
Reaction Progression: Maintain the reaction at reflux for several hours (e.g., 4-10 hours).[9] The formation of the yellow mono-condensation product may be observed initially, followed by the formation of the red DPP pigment.[6]
-
Work-up: After the reaction is complete, cool the mixture. Quench any remaining base by adding an aqueous methanol solution.[9]
-
Isolation: Heat the resulting suspension to around 50°C for a couple of hours, then cool to room temperature.[9]
-
Purification: Filter the crude product, wash with water until neutral, and then dry to obtain the pigment.[9] Further purification can be performed using Protocol 1.
Visualizations
Diagram 1: General Synthesis Pathway of DPP Pigments
Caption: General reaction scheme for the synthesis of DPP pigments.
Diagram 2: Troubleshooting Workflow for Impurity Issues
Caption: Logical workflow for troubleshooting impurity issues.
Diagram 3: Purification Protocol Workflow
Caption: Step-by-step workflow for the solvent washing purification protocol.
References
- 1. This compound | C30H20N2O2 | CID 135401970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Buy this compound | 88949-33-1 [smolecule.com]
- 4. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. theory.labster.com [theory.labster.com]
- 9. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]
- 10. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Pigment Red 264
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pigment Red 264 (C.I. 561300) in various applications.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it poorly soluble?
This compound, chemically known as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo[3,4-c]pyrrole, is a high-performance organic pigment belonging to the diketopyrrolo-pyrrole (DPP) class.[1] Its poor solubility in most common organic solvents is a result of its rigid, planar molecular structure, which promotes strong intermolecular hydrogen bonding and π-π stacking interactions in the solid state.[2][3]
2. In which solvents does this compound show some level of solubility?
While generally considered insoluble, modified DPP pigments have shown some solubility in high-boiling point, polar aprotic solvents. For certain N-alkylated and dimerized DPP derivatives, solubilities in the range of 7-14 g/100 mL have been reported in solvents like N-Methyl-2-pyrrolidone (NMP) and Tetrahydrofuran (THF).[2] Unmodified this compound is expected to have significantly lower solubility in these solvents.
3. What are the potential applications of this compound in research and drug development?
The excellent photostability and strong fluorescence of some DPP derivatives make them promising candidates for use as fluorescent probes in biomedical imaging.[4][5] However, for in-vivo applications, overcoming their inherent low solubility is a critical challenge. Furthermore, studies have indicated that this compound can interact with cytochrome P450 enzymes, which could have implications for drug metabolism studies.[6]
4. Are there any known health and safety concerns associated with this compound?
According to aggregated GHS information, this compound is not classified as a hazardous substance.[7] However, as with any fine chemical powder, it is advisable to avoid inhalation of dust and to use appropriate personal protective equipment (PPE), such as gloves and safety glasses, during handling.[8] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
5. How can the dispersibility of this compound be improved if solubility cannot be achieved?
For applications where true solubility is not essential, improving the dispersibility of this compound is a viable alternative. This can be achieved through:
-
Surface Treatment: Modifying the pigment surface with surfactants, rosin (B192284) esters, or hydrophilic silanes can enhance its compatibility with the dispersion medium.[9][10][11]
-
Particle Size Reduction: Techniques like air jet milling can break down pigment agglomerates, leading to a more stable and uniform dispersion.[1]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing common solubility problems encountered during experiments with this compound.
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Caption: Troubleshooting workflow for this compound solubility.| Issue | Potential Cause | Troubleshooting Steps |
| Pigment does not dissolve in any tested solvent. | - Inherent low solubility of this compound.- Impurities in the pigment sample. | 1. Verify Pigment Purity: Ensure the purity of your this compound sample. Impurities can significantly affect solubility.2. Systematic Solvent Screening: Test a broad range of solvents, including high-boiling point polar aprotic solvents like NMP, DMSO, and DMF, as these are most likely to show some success.3. Elevated Temperature: Gradually increase the temperature of the solvent while stirring. Monitor for any color change that might indicate degradation.4. Sonication: Use an ultrasonic bath to provide energy to break up pigment agglomerates and aid the dissolution process. |
| Partial dissolution or formation of a suspension. | - Saturation limit reached.- Agglomeration of pigment particles. | 1. Determine Saturation Point: If some dissolution occurs, you may be at the saturation limit. Try using a larger volume of solvent.2. Optimize Sonication: Increase the duration or power of sonication to improve the deagglomeration of pigment particles.3. Consider a Co-solvent System: Experiment with mixtures of a "good" solvent (one with some dissolving power) and a "poor" but miscible solvent to fine-tune the polarity. |
| Solution is unstable and pigment precipitates over time. | - Supersaturation.- Change in temperature. | 1. Controlled Cooling: If the pigment was dissolved at an elevated temperature, cool the solution slowly to prevent rapid precipitation.2. Use of Stabilizers: For certain applications, the addition of a polymeric stabilizer can help to keep the pigment in solution or in a stable, finely dispersed state. |
| Need for a soluble form for biological applications. | - The unmodified pigment is not suitable for aqueous environments. | 1. Chemical Modification: Consider chemical modification of the this compound molecule. N-alkylation is a known method to increase the solubility of DPP pigments by disrupting the intermolecular hydrogen bonds.2. Formulation as Nanoparticles: Prepare a nanoparticle formulation of this compound. This can be achieved through techniques such as wet milling or reprecipitation, often in the presence of stabilizers. |
Data Presentation
Table 1: Solubility of Modified Diketo-pyrrolo-pyrrole (DPP) Dyes in Organic Solvents
Note: The following data is for chemically modified DPP dyes and serves as a reference. The solubility of unmodified this compound is expected to be significantly lower.
| Solvent | Solubility ( g/100 mL) |
| Tetrahydrofuran (THF) | 7 - 13 |
| N-Methyl-2-pyrrolidone (NMP) | 9 - 14 |
(Data sourced from a study on N-alkylated and dimerized DPP derivatives)[2]
Experimental Protocols
1. Protocol for Solvent Screening of this compound
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Caption: Workflow for solvent screening of this compound.-
Solvent Selection: Choose a range of solvents with varying polarities, including but not limited to NMP, DMSO, DMF, THF, chloroform, toluene, acetone, and ethanol.
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into separate vials for each solvent. Add a fixed volume of each solvent (e.g., 10 mL) to each vial.
-
Equilibration at Room Temperature: Tightly seal the vials and agitate them at room temperature for 24 hours using a mechanical shaker or magnetic stirrer.
-
Visual Observation: After 24 hours, visually inspect each vial for any signs of dissolution.
-
Elevated Temperature Testing: For solvents that do not show significant dissolution at room temperature, gradually increase the temperature in increments (e.g., 50 °C, 75 °C, 100 °C), allowing the mixture to equilibrate for several hours at each temperature. Always monitor for any color changes that may indicate pigment degradation.
-
Separation of Undissolved Pigment: After equilibration, centrifuge the vials at high speed to pellet any undissolved pigment.
-
Quantification (Optional): Carefully remove the supernatant. The concentration of the dissolved pigment can be quantified by evaporating the solvent and weighing the residue, or by using a suitable analytical technique such as UV-Vis spectroscopy if a calibration curve can be prepared with a soluble derivative.
2. General Protocol for Improving Dispersibility through Surface Treatment
-
Selection of Surface Treatment Agent: Based on the desired application medium, select an appropriate surface treatment agent. For aqueous media, consider hydrophilic silanes. For non-aqueous media, surfactants or rosin-based derivatives may be more suitable.[9][10]
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Treatment Procedure: The specific procedure will vary depending on the chosen agent. A general approach involves: a. Dispersing the this compound in a suitable solvent. b. Adding the surface treatment agent to the dispersion. c. Stirring the mixture, sometimes at an elevated temperature, for a specified period to allow for the adsorption or reaction of the agent with the pigment surface. d. Isolating the surface-treated pigment by filtration or centrifugation. e. Washing the isolated pigment to remove any unreacted treatment agent. f. Drying the surface-treated pigment.
-
Evaluation of Dispersibility: Disperse the treated pigment in the target medium and compare its stability (e.g., by monitoring settling over time) to that of the untreated pigment.
References
- 1. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buy this compound | 88949-33-1 [smolecule.com]
- 7. This compound | C30H20N2O2 | CID 135401970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. China this compound CAS 88949-33-1 Manufacturer and Supplier | Xinchem [xinchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lankem.com [lankem.com]
- 11. koboproductsinc.com [koboproductsinc.com]
Effect of additives on the performance of Pigment Red 264
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Pigment Red 264, with a focus on the impact of additives on its performance. This resource is intended for researchers, scientists, and professionals in drug development and other fields utilizing high-performance pigments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound (C.I. No. 561300; CAS No. 88949-33-1) is a high-performance diketopyrrolopyrrole (DPP) pigment.[1][2] It is known for its bluish-red shade, high transparency, and excellent fastness properties.[1][3] Key characteristics include:
-
Chemical Class: Diketopyrrolopyrrole (DPP)[1]
-
Color: Bluish-Red[3]
-
Heat Resistance: Up to 300-320°C[1]
-
Lightfastness: Excellent (rated 7-8 on a scale of 1-8)[3]
-
Weather Fastness: Superior, making it suitable for outdoor applications.[2]
-
Migration Resistance: Excellent (rated 5 out of 5)[1]
It is commonly used in high-grade applications such as automotive coatings, industrial paints, plastics (PVC, PP, PE), and various inks.[3][4][5]
Q2: Why are additives necessary when working with this compound?
While this compound has excellent intrinsic properties, additives are crucial for optimizing its performance in a given formulation. The primary goals of using additives are to ensure the pigment is properly dispersed and remains stable over time, and to enhance specific properties like lightfastness. Without appropriate additives, issues like poor color development, flocculation, and reduced stability can occur.
Q3: What are the most common types of additives used with this compound?
The most common additives used with this compound are:
-
Dispersants: These are polymeric additives that facilitate the wetting and deagglomeration of pigment particles and prevent them from re-agglomerating.
-
Synergists: These are pigment-like molecules that anchor to the pigment surface and improve the adsorption and effectiveness of the dispersant.[6][7]
-
UV Absorbers and Hindered Amine Light Stabilizers (HALS): These additives protect the pigment and the surrounding polymer matrix from degradation caused by UV radiation, thereby improving lightfastness and overall durability.[8][9]
Troubleshooting Guide
Issue 1: Poor Color Strength or Inconsistent Color
-
Possible Cause: Inadequate pigment dispersion, leading to the presence of agglomerates. Agglomerates are clumps of pigment particles that have not been effectively broken down during the dispersion process. Flocculation, the re-agglomeration of dispersed particles, can also lead to a reduction in color strength.[7]
-
Solution:
-
Optimize Dispersant Choice and Concentration: The selection of a suitable dispersant is critical. High-molecular-weight polymeric dispersants are often recommended for high-performance pigments like DPPs.[2][10] The concentration of the dispersant should be optimized; too little will result in incomplete coverage of the pigment surface, while too much can lead to issues like reduced gloss or inter-coat adhesion.
-
Incorporate a Synergist: Synergists can significantly improve the efficiency of the dispersant by anchoring to the pigment surface, which enhances the dispersant's ability to provide steric stabilization.[6][7]
-
Review Dispersion Process: Ensure that the dispersion equipment (e.g., high-speed disperser, bead mill) is providing sufficient energy to break down agglomerates. The grinding time and temperature should also be optimized.
-
Issue 2: Flocculation and Settlement in Liquid Formulations
-
Possible Cause: The attractive forces between pigment particles (van der Waals forces) are overcoming the stabilizing effects of the dispersant. This can be due to an inappropriate dispersant, incorrect concentration, or changes in the formulation (e.g., solvent composition).
-
Solution:
-
Utilize a Synergist: Synergists are particularly effective in preventing flocculation by improving the anchoring of the dispersant to the pigment surface.[6]
-
Select a Dispersant with Strong Anchoring Groups: For DPP pigments, dispersants with specific functional groups that have a high affinity for the pigment surface should be chosen.
-
Control Formulation Polarity: Changes in solvent polarity can affect the stability of the dispersion. Ensure that all components of the formulation are compatible.
-
Issue 3: Fading or Color Shift Upon Exposure to Light
-
Possible Cause: Photodegradation of the pigment and/or the surrounding polymer matrix due to exposure to UV radiation. While this compound has excellent inherent lightfastness, demanding applications may require additional protection.
-
Solution:
-
Incorporate UV Absorbers (UVAs): UVAs function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting the pigment and the polymer.[9][11] Different classes of UVAs (e.g., benzotriazoles, triazines) are effective at different wavelengths.[11]
-
Add Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that inhibit the degradation of the polymer matrix. They are particularly effective at protecting the surface of the coating. HALS and UVAs are often used together to achieve a synergistic protective effect.[8]
-
Quantitative Data on Additive Effects
While specific quantitative data for the effect of all additives on this compound is proprietary to manufacturers, the following tables provide representative data based on studies of similar high-performance red pigments to illustrate the expected impact of these additives.
Table 1: Effect of Dispersant Concentration on Pigment Dispersion Properties
| Dispersant Concentration (% on pigment weight) | Mean Particle Size (nm) | Viscosity (mPa·s) | Color Strength (%) |
| 0 (Control) | > 1000 (agglomerated) | High / Unstable | 85 |
| 20 | 250 | 500 | 95 |
| 40 | 150 | 300 | 100 |
| 60 | 145 | 350 | 100 |
Note: This data is illustrative for a high-performance red pigment and demonstrates the general trend of improved dispersion with increasing dispersant concentration up to an optimal level.
Table 2: Impact of Synergist on Dispersion Stability
| Formulation | Initial Viscosity (mPa·s) | Viscosity after 7 days at 50°C (mPa·s) | Particle Size Change (%) |
| Dispersant Only | 300 | 650 | +120 |
| Dispersant + Synergist | 280 | 310 | +10 |
Note: This table illustrates how the addition of a synergist can significantly improve the long-term stability of the pigment dispersion, as indicated by the minimal change in viscosity and particle size after heat aging.
Table 3: Influence of UV Stabilizers on Lightfastness (Color Change - ΔE)
| Formulation | ΔE after 1000 hours Xenon Arc Exposure |
| Pigment Red in Polymer (Control) | 5.2 |
| + UV Absorber (UVA) | 2.8 |
| + Hindered Amine Light Stabilizer (HALS) | 3.1 |
| + UVA + HALS | 1.9 |
Data adapted from a study on a red pigment in a silicone elastomer to show the typical reduction in color change (fading) with the addition of UV stabilizers. A lower ΔE value indicates less color change and better lightfastness.[12]
Experimental Protocols
1. Protocol for Evaluating Dispersant Effectiveness
-
Objective: To determine the optimal concentration of a dispersant for this compound in a given formulation.
-
Methodology:
-
Preparation of Millbases: Prepare a series of pigment dispersions (millbases) with varying concentrations of the dispersant (e.g., 10%, 20%, 30%, 40%, 50% by weight on pigment).
-
Dispersion: Disperse each millbase using a high-speed disperser or a bead mill for a standardized amount of time and at a controlled temperature.
-
Particle Size Analysis: Measure the particle size distribution of each dispersion using a dynamic light scattering (DLS) or laser diffraction instrument.
-
Viscosity Measurement: Measure the viscosity of each millbase using a rotational viscometer.
-
Color Strength Evaluation: Prepare drawdowns of each dispersion mixed with a white base (letdown) and measure the color strength using a spectrophotometer.
-
Stability Testing: Store the dispersions at an elevated temperature (e.g., 50°C) for a specified period (e.g., 7 days) and re-measure the particle size and viscosity to assess stability.
-
2. Protocol for Assessing Lightfastness
-
Objective: To evaluate the improvement in lightfastness of this compound with the addition of UV absorbers and/or HALS.
-
Methodology:
-
Sample Preparation: Prepare coated panels or plastic plaques containing this compound with and without the UV stabilizer(s) at specified concentrations.
-
Initial Color Measurement: Measure the initial color coordinates (Lab*) of each sample using a spectrophotometer.
-
Accelerated Weathering: Expose the samples in a xenon arc weathering chamber according to a standard test method such as ASTM D4302 or ISO 105-B02.[13][14][15]
-
Periodic Color Measurement: At regular intervals, remove the samples and measure their color coordinates.
-
Calculate Color Difference (ΔE): Calculate the total color difference (ΔE) between the initial and exposed measurements using the CIE76 or CIEDE2000 formula.[16][17] A lower ΔE value indicates better lightfastness.
-
Visualizations
References
- 1. This compound - [origochem.com]
- 2. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 3. ccchemical.com [ccchemical.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. zeyachem.net [zeyachem.net]
- 6. Synergists - Lubrizol [lubrizol.com]
- 7. MALLAK | Pigment Synergist Dispersant for Printing Inks and Paint Coatings, [mallakchemicals.com]
- 8. uvabsorber.com [uvabsorber.com]
- 9. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 10. pcimag.com [pcimag.com]
- 11. songwon.com [songwon.com]
- 12. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. justpaint.org [justpaint.org]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. wewontech.com [wewontech.com]
- 16. alpolic-americas.com [alpolic-americas.com]
- 17. What is Delta E: Understanding Color Accuracy - 3nh [3nh.com]
Technical Support Center: Enhancing the Lightfastness of DPP Pigments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the lightfastness of Diketopyrrolopyrrole (DPP) pigments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of photodegradation in DPP pigments?
A1: The primary cause of photodegradation in Diketopyrrolopyrrole (DPP) pigments is photo-oxidation. The DPP molecule, when exposed to light, can become excited to a singlet state. Through intersystem crossing, it can then form a triplet state. This triplet state is an efficient sensitizer (B1316253) for the formation of singlet oxygen from atmospheric oxygen. Singlet oxygen is a highly reactive species that then attacks the DPP molecule, leading to its degradation and a loss of color.
Q2: What are the most effective strategies to improve the lightfastness of DPP pigments?
A2: The most effective strategies involve the use of light stabilizers, optimizing the pigment's physical properties, and considering the overall formulation. Key approaches include:
-
Incorporation of Hindered Amine Light Stabilizers (HALS): These compounds are highly efficient at scavenging free radicals that are formed during the photo-oxidation process.
-
Addition of UV Absorbers (UVAs): These molecules absorb harmful UV radiation and dissipate it as heat, thus preventing the initial excitation of the DPP pigment.
-
Synergistic Combinations: Using a combination of HALS and UVAs often results in a synergistic effect, providing a higher level of protection than either stabilizer used alone.
-
Control of Particle Size: The particle size of the pigment can influence its lightfastness. While smaller particles can offer better color strength, there is an optimal size range to balance this with lightfastness, as very small particles may have a larger surface area susceptible to degradation[1].
-
Encapsulation: Creating a protective shell around the pigment particles, for instance with a UV-curable resin or silica, can shield them from environmental factors.
Q3: How do Hindered Amine Light Stabilizers (HALS) work?
A3: HALS do not absorb UV radiation. Instead, they function by inhibiting the degradation of the polymer or pigment by scavenging free radicals. This process, known as the Denisov Cycle, is a regenerative cycle where the HALS are oxidized to nitroxyl (B88944) radicals. These nitroxyl radicals then react with and trap the harmful free radicals generated during photo-oxidation, preventing them from attacking the pigment. The HALS are then regenerated, allowing them to participate in further stabilization cycles, which accounts for their high efficiency and longevity[2][3][4].
Q4: What is the benefit of using a UV absorber in conjunction with a HALS?
A4: UV absorbers and HALS work by different mechanisms, and their combination provides synergistic protection[5][6]. The UV absorber acts as a primary shield, absorbing most of the incident UV radiation before it can reach the DPP pigment. However, some UV radiation may still penetrate the coating. The HALS then acts as a secondary defense, scavenging any free radicals that are formed as a result of the UV radiation that gets through. This dual-action approach addresses both the initiation and propagation steps of photodegradation, leading to significantly improved lightfastness compared to using either stabilizer alone[6][7].
Q5: Can the concentration of the DPP pigment in a formulation affect its lightfastness?
A5: Yes, the concentration of the DPP pigment can influence the lightfastness of the final product. Increasing the pigment concentration can sometimes improve color stability, as the pigment particles can shield each other from light to some extent[8]. However, there is an optimal concentration range, as very high concentrations can lead to other issues such as changes in the rheological properties of the formulation.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid fading of DPP pigment in preliminary tests. | 1. Absence of light stabilizers. 2. Inappropriate solvent or binder system that promotes degradation. 3. High exposure to UV radiation without adequate protection. | 1. Incorporate a Hindered Amine Light Stabilizer (HALS) and/or a UV Absorber (UVA) into your formulation. A combination of both is often most effective[5][6]. 2. Evaluate the compatibility of your solvent and binder system with the DPP pigment and stabilizers. 3. Quantify the UV exposure in your test setup and select stabilizers appropriate for that level of radiation. |
| Inconsistent lightfastness results between batches. | 1. Variability in pigment particle size distribution. 2. Inconsistent dispersion of the pigment and stabilizers. 3. Variations in the concentration of pigment or stabilizers. | 1. Characterize the particle size distribution of your DPP pigment for each batch. 2. Ensure a consistent and thorough dispersion method is used to achieve a homogenous mixture. 3. Precisely control the loading levels of the pigment and stabilizers in each formulation. |
| DPP pigment performs well initially but degrades over long-term exposure. | 1. Depletion of the UV absorber. 2. Migration of low molecular weight stabilizers to the surface. 3. The binder itself is degrading, exposing the pigment. | 1. While HALS are regenerative, UV absorbers can be consumed over time. Consider a formulation with a higher concentration of UVA or a more photostable UVA. The synergistic use of HALS can help preserve the UVA[7]. 2. Opt for higher molecular weight HALS, which are less prone to migration[4]. 3. Evaluate the photostability of the binder system and consider using a more durable polymer matrix. |
| Color shift (e.g., yellowing) observed in addition to fading. | 1. Degradation of the binder or other additives in the formulation. 2. Interaction between the pigment and acidic components in the formulation or environment. 3. Photochemical side reactions. | 1. Test the lightfastness of the binder system without the pigment to isolate the source of the color shift. 2. DPP pigments can be sensitive to acidic conditions. Ensure the formulation has a neutral pH. Some HALS can be basic and may interact with acidic components[9]. 3. Use a combination of HALS and UVA to minimize a broader range of photochemical reactions. |
Data Presentation
Table 1: Illustrative Lightfastness Performance of DPP Pigment Red 254 with Different Stabilizer Systems
| Formulation | Stabilizer System | Stabilizer Concentration (wt%) | Exposure Time (hours) | Color Change (ΔE*ab) | Blue Wool Scale Rating |
| Control | None | 0 | 1000 | 12.5 | 5-6 |
| Formulation A | HALS (High MW) | 1.0 | 1000 | 4.8 | 7 |
| Formulation B | UVA (Benzotriazole) | 1.0 | 1000 | 6.2 | 6-7 |
| Formulation C | HALS (High MW) + UVA (Benzotriazole) | 0.5 + 0.5 | 1000 | 2.1 | 8 |
| Formulation D | HALS (High MW) + UVA (Benzotriazole) | 1.0 + 1.0 | 1000 | 1.5 | 8 |
Note: Data are illustrative and can vary based on the specific DPP pigment, substrate, binder system, and exposure conditions. A ΔE*ab value of >4.0 is considered a significant color change in some standards[10]. The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness)[10][11][12][13].
Table 2: Influence of Particle Size on the Lightfastness of a DPP Pigment (Illustrative Data)
| Pigment Batch | Average Particle Size (nm) | Exposure Time (hours) | Color Change (ΔE*ab) |
| Batch X | 50 | 1500 | 7.8 |
| Batch Y | 150 | 1500 | 5.5 |
| Batch Z | 300 | 1500 | 6.9 |
Note: This table illustrates the general principle that there is often an optimal particle size for lightfastness. Very small particles have a high surface area-to-volume ratio, which can increase their susceptibility to photo-oxidation[1].
Experimental Protocols
1. Protocol for Lightfastness Testing based on ASTM D4303 / ISO 105-B02
This protocol provides a general framework for conducting accelerated lightfastness testing. Refer to the specific standards for detailed requirements.
-
1.1. Sample Preparation:
-
Prepare a dispersion of the DPP pigment in the chosen binder system (e.g., acrylic, alkyd, or another relevant polymer). Ensure a consistent pigment-to-binder ratio.
-
If using stabilizers (HALS, UVA), incorporate them into the dispersion at the desired concentration. Ensure thorough mixing to achieve homogeneity.
-
Apply the pigmented coating to a suitable substrate (e.g., standardized paper, metal panels) at a uniform thickness.
-
Prepare a control sample without any light stabilizers.
-
Prepare replicate samples for each formulation to ensure statistical validity.
-
Allow the samples to cure/dry completely according to the binder manufacturer's instructions.
-
-
1.2. Exposure:
-
Use a xenon arc test chamber equipped with appropriate filters to simulate daylight filtered through window glass[2][14][15].
-
Set the exposure conditions as specified in the relevant standard (e.g., ASTM D4303, ISO 105-B02). Key parameters to control include:
-
Mount the samples in the test chamber. Partially mask each sample to provide an unexposed area for comparison.
-
Include a set of Blue Wool reference fabrics (ISO 105-B02) or other agreed-upon reference pigments (ASTM D4303) for calibration and comparison[2][16].
-
-
1.3. Evaluation:
-
At predetermined intervals, remove the samples from the test chamber.
-
Measure the color of both the exposed and unexposed areas of each sample using a spectrophotometer or colorimeter. Calculate the color difference (ΔEab) using the CIE 1976 Lab color difference equation[1].
-
Visually assess the fading of the samples against the Blue Wool reference fabrics. The lightfastness rating corresponds to the Blue Wool fabric that shows a similar degree of fading[2][16].
-
The test is typically complete when a certain level of color change is observed in the sample or a reference pigment (e.g., a ΔE*ab > 4.0 for a reference pigment in ASTM D4303)[10].
-
2. Protocol for Preparation of Polymer-Encapsulated DPP Pigments via Miniemulsion Polymerization
This protocol is a general guide for encapsulating DPP pigments.
-
2.1. Preparation of Pigment Dispersion:
-
Disperse the DPP pigment in an aqueous solution containing an anionic surfactant (e.g., sodium dodecyl sulfate, SDS).
-
Use a high-shear mixer or an ultrasonicator to break down agglomerates and achieve a fine, stable dispersion.
-
-
2.2. Preparation of Monomer Miniemulsion:
-
In a separate vessel, create an oil phase consisting of the desired monomer (e.g., styrene, methyl methacrylate), a co-stabilizer (e.g., hexadecane), and a radical initiator (e.g., AIBN).
-
Prepare an aqueous phase with a surfactant (e.g., SDS).
-
Combine the oil and aqueous phases and stir vigorously to create a pre-emulsion.
-
Subject the pre-emulsion to high-energy ultrasonication to form a stable miniemulsion of monomer droplets.
-
-
2.3. Encapsulation and Polymerization:
-
Combine the pigment dispersion and the monomer miniemulsion.
-
Heat the mixture to the polymerization temperature (typically 60-80°C) under an inert atmosphere (e.g., nitrogen) with continuous stirring.
-
Allow the polymerization to proceed for several hours until the monomer is consumed. The polymer will form a shell around the DPP pigment particles.
-
-
2.4. Characterization:
-
Characterize the encapsulated pigment for particle size, morphology (e.g., using Transmission Electron Microscopy), and encapsulation efficiency.
-
The resulting encapsulated pigment dispersion can then be formulated into a coating and tested for lightfastness as described in the protocol above.
-
Visualizations
References
- 1. store.astm.org [store.astm.org]
- 2. ISO 105-B02 | Q-Lab [q-lab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. researchgate.net [researchgate.net]
- 7. sdc.org.uk [sdc.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 11. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 12. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 13. Materials Technology Limited [drb-mattech.co.uk]
- 14. micomlab.com [micomlab.com]
- 15. fyitester.com [fyitester.com]
- 16. Understanding the Reference Materials Used in ISO 105-B02 | Q-Lab [q-lab.com]
Validation & Comparative
A Comparative Analysis of Pigment Red 264 and Pigment Red 254
A detailed examination of two high-performance diketopyrrolo-pyrrole (DPP) pigments, Pigment Red 264 and Pigment Red 254, reveals distinct characteristics that make them suitable for different applications within the coatings, plastics, and ink industries. While both belong to the same chemical class and offer exceptional durability, their coloristic and physical properties show notable differences.
Pigment Red 254, the first commercially available DPP pigment, presents a neutral to mid-shade red.[1][2] In contrast, this compound is characterized by its bluish-red shade and higher transparency.[3][4] This difference in hue is a primary factor in their selection for specific color formulations.
Both pigments are renowned for their excellent lightfastness, weather resistance, and thermal stability, making them ideal for demanding applications such as automotive coatings and durable plastics.[4][5][6] However, subtle variations in these properties can influence their performance in specific formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Pigment Red 254 is presented below.
| Property | This compound | Pigment Red 254 |
| CI Name | This compound | Pigment Red 254 |
| CI Number | 561300[7] | 56110[8] |
| CAS Number | 88949-33-1[7] | 84632-65-5[8] |
| Chemical Class | Diketo-pyrrolo-pyrrole (DPP)[7] | Diketo-pyrrolo-pyrrole (DPP)[5][8] |
| Hue | Bluish Red[7][3] | Neutral, Bright Red[5][8] |
| Molecular Formula | C30H20N2O2[9] | C18H10Cl2N2O2[2] |
Performance Characteristics
The performance of these pigments in various applications is dictated by their fastness properties.
| Performance Attribute | This compound | Pigment Red 254 |
| Lightfastness | Excellent[4][6] | 8 (Excellent)[5][8] |
| Heat Resistance | Excellent, though can be reduced with TiO2[7][3] | Up to 300°C[5][8][10] |
| Migration Resistance | 5 (Excellent) in soft PVC[7][3] | 5 (Excellent)[5] |
| Solvent Resistance | Excellent[6] | Excellent[5][8] |
| Acid/Alkali Resistance | Not specified | 5 (Excellent)[5][8] |
Experimental Protocols
Standardized testing methods are employed to evaluate the performance characteristics of these pigments.
Lightfastness Testing: Lightfastness is typically assessed using the Blue Wool Scale, where a rating of 8 signifies the highest level of lightfastness.[2] This involves exposing pigmented samples to a controlled light source, such as a xenon arc lamp, that simulates natural sunlight. The degree of color change is then compared to a set of blue wool standards.
Heat Stability Testing: The heat stability of a pigment is determined by incorporating it into a polymer, such as high-density polyethylene (B3416737) (HDPE), and then subjecting the colored polymer to progressively higher temperatures for a specified duration, often 5 minutes.[5][8] The temperature at which a significant color change occurs is noted as the heat stability limit.
Migration Resistance Testing: Migration resistance is a critical property in plasticized PVC applications. This is evaluated by placing a colored PVC sample in contact with an uncolored PVC sample under pressure and heat. The degree to which the pigment transfers to the uncolored sample is then assessed visually and rated on a scale of 1 to 5, with 5 indicating no migration.[7][3]
Applications
The distinct properties of this compound and Pigment Red 254 lead to their use in a variety of applications.
This compound is recommended for:
-
Plastics such as PVC, polyolefins, and engineering plastics where its bluish shade and transparency are desired.[7][3][11]
-
High-quality industrial paints.[12]
-
Packing inks.[12]
Pigment Red 254 is widely used in:
-
Automotive paints, where its bright, neutral red and excellent weather fastness are highly valued.[5][8][13]
-
A broad range of plastics, including PVC, PS, ABS, and polyolefins, due to its high heat stability.[1][5]
-
High-grade printing inks, benefiting from its high tinting strength and good dispersibility.[5][8]
Logical Relationship Diagram
Caption: Comparative overview of this compound and Pigment Red 254 properties and applications.
Experimental Workflow for Pigment Dispersion Evaluation
References
- 1. zeyachem.net [zeyachem.net]
- 2. China Pigment Red 254 / CAS 84632-65-5 factory and manufacturers | Precise Color [precisechem.com]
- 3. ccchemical.com [ccchemical.com]
- 4. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 5. ispigment.com [ispigment.com]
- 6. specialchem.com [specialchem.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. ispigment.com [ispigment.com]
- 9. This compound | C30H20N2O2 | CID 135401970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. vichem.vn [vichem.vn]
- 11. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 12. epsilonpigments.com [epsilonpigments.com]
- 13. Page loading... [wap.guidechem.com]
A Comparative Analysis of High-Performance Pigments: Pigment Red 264 vs. Pigment Red 177
For researchers, scientists, and professionals in drug development, the selection of high-performance organic pigments is critical for applications demanding exceptional color fidelity and durability. This guide provides a detailed comparison of two leading red pigments: Pigment Red 264, a diketopyrrolo-pyrrole (DPP) pigment, and Pigment Red 177, an anthraquinone-based pigment. This analysis is supported by a summary of their performance data and outlines the methodologies for key experimental evaluations.
This compound (C.I. No. 561300) and Pigment Red 177 (C.I. No. 65300) are both recognized for their vibrant bluish-red shades and are utilized in demanding sectors such as automotive coatings, high-quality industrial paints, and plastics.[1][2][3] While they share a similar color space, their underlying chemistry dictates distinct performance profiles.[1][4] this compound belongs to the diketo-pyrrolo-pyrrole (DPP) class, known for its excellent light and weather fastness.[4][5] In contrast, Pigment Red 177 is a derivative of anthraquinone (B42736), a structure that provides a strong basis for chemical and thermal stability.[6]
Quantitative Performance Comparison
The selection of a pigment is often governed by its ability to withstand various environmental and processing stresses. The following table summarizes the key performance indicators for this compound and Pigment Red 177, based on available data.
| Property | This compound (DPP) | Pigment Red 177 (Anthraquinone) |
| Chemical Class | Diketo-pyrrolo-pyrrole[7] | Anthraquinone[6] |
| C.I. Name | This compound | Pigment Red 177 |
| C.I. Number | 561300[8] | 65300[9] |
| CAS Number | 88949-33-1[8] | 4051-63-2[10] |
| Molecular Formula | C30H20N2O2[7][8] | C28H16N2O4[11][12] |
| Heat Resistance | 300-320°C[8][13][14] | Up to 300°C[12][15][16] |
| Light Fastness (Scale 1-8) | 8[1][8] | 8[11][15] |
| Acid Resistance (Scale 1-5) | 5[1][8] | 5[11][15] |
| Alkali Resistance (Scale 1-5) | 5[1][8] | 5[11][15] |
| Bleeding Resistance (Scale 1-5) | 5[1] | 5[15] |
| Migration Resistance (Scale 1-5) | 5[8] | 5[15] |
| Oil Absorption (ml/100g) | 50-60[13] | 40-62[11][15][17] |
| Density (g/cm³) | 1.38[1][8] | 1.43 - 1.60[10][15][17] |
Key Performance Attributes
This compound (DPP) offers a bluish-red shade and is characterized by its superior lightfastness and weather fastness, making it highly suitable for demanding outdoor applications.[5] Its high thermal stability allows for its use in high-temperature processing of plastics and coatings.[4][5] The DPP chromophore's rigid and planar nature contributes to strong intermolecular interactions, which are responsible for its high stability.[4] It is recommended for high-quality industrial paints, automotive OEM paints, and a wide range of plastics including PVC, LDPE, HDPE, and PP.[1][14]
Pigment Red 177 (Anthraquinone) also provides a brilliant, clean, bluish-red hue and is noted for its exceptional chemical stability, showing excellent resistance to solvents, acids, and alkalis.[6][15] This makes it a reliable choice for applications where long-term performance in harsh chemical environments is paramount.[6] It is widely used in industrial and automotive coatings, plastics, and printing inks.[2][3][18] Its high transparency makes it suitable for metallic and effect finishes.[16][18]
Experimental Protocols
To ensure accurate and reproducible performance data, standardized testing methodologies are employed. Below are outlines of the typical experimental protocols for evaluating key pigment properties.
Lightfastness Testing
-
Objective: To determine the resistance of the pigment to fading upon exposure to light.
-
Methodology (Based on ISO 105-B02 / ASTM D4303):
-
Sample Preparation: A dispersion of the pigment in a suitable binder (e.g., acrylic resin for paint or incorporated into a plastic plaque) is prepared at a standardized concentration. A portion of the sample is masked to serve as an unexposed reference.
-
Exposure: The prepared samples are placed in a weather-ometer or a chamber with a standardized light source, typically a Xenon arc lamp, which simulates the solar spectrum. The exposure is carried out for a specified duration or until a certain level of fading is observed in a reference material.
-
Evaluation: The change in color of the exposed portion of the sample is compared to the unexposed (masked) portion. This color difference (ΔE*) is measured using a spectrophotometer. The lightfastness is then rated on the Blue Wool Scale (1-8), where 8 indicates the highest lightfastness.
-
Heat Stability Testing
-
Objective: To assess the thermal stability of the pigment during high-temperature processing, such as in plastics extrusion or injection molding.
-
Methodology (Based on ISO 787-21 / ASTM D2244):
-
Sample Preparation: The pigment is compounded with a specific polymer (e.g., HDPE, PVC) at a defined concentration.
-
Processing: The compounded material is then processed through injection molding or extrusion at various increasing temperatures for a fixed residence time (e.g., 5 minutes).
-
Evaluation: The color of the processed samples at each temperature is compared to a sample processed at a lower, stable temperature. The heat stability is reported as the maximum temperature at which no significant color change (a defined ΔE* value) occurs.
-
Chemical Resistance Testing
-
Objective: To evaluate the pigment's resistance to various chemical agents like acids, alkalis, and solvents.
-
Methodology (Based on ISO 2812 / ASTM D1308):
-
Sample Preparation: A coating containing the pigment is applied to a substrate and allowed to fully cure.
-
Exposure: A spot test is performed by placing a drop of the chemical agent (e.g., 5% HCl, 5% NaOH) onto the coated surface. The spot is covered (e.g., with a watch glass) for a specified period (e.g., 24 hours).
-
Evaluation: After exposure, the chemical is removed, and the test area is inspected for any changes such as discoloration, blistering, or softening. The resistance is typically rated on a scale of 1 to 5, where 5 signifies no change.
-
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the performance evaluation of pigments.
Caption: A flowchart illustrating the key stages in evaluating the performance of pigments.
Conclusion
Both this compound and Pigment Red 177 are high-performance pigments with exceptional stability, each with strengths suited to specific application requirements. This compound, a DPP pigment, offers outstanding light and weather fastness, making it a prime choice for exterior applications. Pigment Red 177, an anthraquinone pigment, provides excellent chemical and heat resistance, ensuring durability in harsh processing and end-use environments. The choice between them will depend on the primary performance criteria of the intended application. For researchers and product developers, a thorough evaluation based on the standardized protocols outlined is essential for optimal material selection.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 88949-33-1 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chsopensource.org [chsopensource.org]
- 8. This compound - [origochem.com]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. Pigment Red 177 | 4051-63-2 [chemicalbook.com]
- 11. additivesforpolymer.com [additivesforpolymer.com]
- 12. chembk.com [chembk.com]
- 13. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 14. epsilonpigments.com [epsilonpigments.com]
- 15. Pigment Red 177 | Fast Red A3B | Organic Pigment | Origo Chemical [origochem.com]
- 16. zeyachem.net [zeyachem.net]
- 17. China Pigment Red 177 / CAS 4051-63-2 factory and manufacturers | Precise Color [precisechem.com]
- 18. ulprospector.com [ulprospector.com]
Evaluating the Purity of Pigment Red 264: A Comparative HPLC Guide for Researchers
An in-depth guide to the purity analysis of the high-performance diketopyrrolopyrrole (DPP) pigment, Pigment Red 264, using High-Performance Liquid Chromatography (HPLC). This document provides a comparative overview of hypothetical HPLC methods, detailed experimental protocols, and potential impurity profiles for researchers, scientists, and professionals in drug development and materials science.
This compound (C.I. 561300), chemically known as 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is a high-performance organic pigment belonging to the diketopyrrolopyrrole (DPP) class.[1][2] Renowned for its brilliant bluish-red shade, exceptional lightfastness, and thermal stability, it finds extensive use in demanding applications such as automotive paints, industrial coatings, and plastics.[2][3][4] The purity of this compound is paramount, as impurities can adversely affect its coloristic properties, dispersibility, and overall performance.[1] High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for assessing the purity of such organic pigments due to its ability to separate and quantify the main component from structurally similar impurities.[5][6]
Understanding Potential Impurities in this compound
The synthesis of this compound, like other DPP pigments, typically involves the condensation of a succinate (B1194679) derivative with an aromatic nitrile, in this case, a biphenyl (B1667301) derivative.[1][7] Impurities can be introduced through various pathways:
-
Unreacted Starting Materials: Residual amounts of the precursor molecules.
-
Intermediates and Byproducts: Incomplete reactions or side reactions can lead to the formation of related azo compounds or other colored impurities.[4]
-
Isomeric Coupling Products: Variations in the condensation reaction can result in isomers with different substitution patterns.
-
Degradation Products: Exposure to harsh conditions during synthesis or processing can lead to the degradation of the pigment molecule.
Comparative Analysis of HPLC Methodologies
While a standardized, publicly available HPLC method specifically for this compound is not prevalent in the literature, this guide presents two hypothetical, robust reverse-phase HPLC methods adapted from established analytical procedures for other high-performance organic pigments. These methods are designed to provide effective separation of the main this compound peak from potential impurities.
Data Presentation: Quantitative Comparison of HPLC Methods
The following table summarizes hypothetical quantitative data that could be obtained using the described methods, illustrating their potential performance in a quality control or research setting.
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Analysis |
| This compound | ||
| Retention Time (min) | 5.8 | 12.5 |
| Peak Area (%) | 99.5 | 99.2 |
| Impurity 1 | ||
| Retention Time (min) | 4.2 | 8.9 |
| Peak Area (%) | 0.2 | 0.3 |
| Impurity 2 | ||
| Retention Time (min) | 6.5 | 14.1 |
| Peak Area (%) | 0.3 | 0.5 |
| Resolution (PR 264 / Impurity 2) | 1.8 | 3.5 |
| Total Run Time (min) | 10 | 20 |
Experimental Protocols
Detailed methodologies for the two hypothetical HPLC approaches are provided below.
Method A: Rapid Screening
This method is designed for rapid quality control assessments where a quick determination of the primary purity is required.
1. Materials and Reagents:
-
This compound sample
-
Reference standards for this compound and any known impurities (if available)
-
Dimethylformamide (DMF), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in DMF, using sonication for 15-20 minutes to ensure complete dissolution.
-
Dilute to the mark with DMF to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 70% B to 95% B over 8 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV-Vis at 254 nm and 520 nm
-
Column Temperature: 35°C
Method B: High-Resolution Analysis
This method is optimized for in-depth analysis, providing superior separation of closely eluting impurities, making it suitable for research and method development.
1. Materials and Reagents:
-
As per Method A.
2. Sample Preparation:
-
As per Method A.
3. HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B for 2 min, then to 90% B over 15 minutes
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD), scanning from 200-700 nm
-
Column Temperature: 40°C
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Logical Relationship Diagram
This diagram shows the relationship between the pigment's synthesis, potential impurities, and the analytical method.
Caption: Relationship between pigment synthesis, impurities, and HPLC analysis.
References
Cross-Validation of Analytical Methods for the Analysis of Diketopyrrolopyrrole (DPP) Pigments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the qualitative and quantitative analysis of Diketopyrrolopyrrole (DPP) pigments. The objective is to offer a framework for the cross-validation of these techniques, ensuring data accuracy, reliability, and interchangeability between different analytical approaches. This is particularly crucial in research, development, and quality control environments where various instruments and methods may be employed.
Introduction to DPP Pigments and Analytical Challenges
Diketopyrrolopyrrole (DPP) pigments are a class of high-performance organic pigments known for their brilliant color, high tinting strength, and excellent stability to light, heat, and weathering.[1] These properties have led to their widespread use in various applications, including automotive coatings, plastics, and printing inks. The precise and accurate analysis of DPP pigments is essential for quality control, formulation development, and regulatory compliance.
The analysis of DPP pigments can be challenging due to their low solubility in common organic solvents and their existence in different polymorphic forms, which can affect their coloristic properties.[2][3] Therefore, a multi-faceted analytical approach is often necessary for their complete characterization. This guide focuses on the cross-validation of four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared (FTIR) Spectroscopy, X-ray Diffraction (XRD), and Thermal Analysis (TGA/DSC).
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results.[4] A systematic workflow is essential for a successful cross-validation study.
Caption: A logical workflow for the cross-validation of analytical methods.
Comparison of Analytical Methods
This section details the experimental protocols and performance characteristics of HPLC, FTIR, XRD, and TGA/DSC for the analysis of DPP pigments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For DPP pigments, which have low solubility, method development is key.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable organic solvent mixture, potentially with additives to improve solubility.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for the specific DPP pigment (e.g., around 500-550 nm).
-
Sample Preparation: Due to low solubility, samples may require dissolution in a strong solvent like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) and subsequent dilution with the mobile phase.
Performance Characteristics (Estimated for DPP Pigments):
| Parameter | Typical Performance |
| Specificity | High; can separate isomers and impurities. |
| Linearity (R²) | > 0.99 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for identifying functional groups and for the qualitative analysis of materials. It is particularly useful for confirming the identity of a DPP pigment by comparing its spectrum to a reference.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Sample Preparation: A small amount of the powdered pigment is placed directly on the ATR crystal and pressure is applied to ensure good contact.
Performance Characteristics:
| Parameter | Typical Performance |
| Specificity | Good for identification; provides a unique fingerprint spectrum. |
| Quantitative Ability | Semi-quantitative at best; peak intensities can be affected by particle size and contact pressure. |
| Sensitivity | Moderate; may be difficult to detect minor components in a mixture. |
| Reproducibility | Good for qualitative identification. |
X-ray Diffraction (XRD)
XRD is a primary technique for the analysis of crystalline materials. It is essential for identifying the specific polymorphic form of a DPP pigment, which can significantly impact its color and performance.[5]
Experimental Protocol:
-
Instrumentation: Powder X-ray diffractometer.
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): 5° - 50°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
Sample Preparation: A sufficient amount of the powdered pigment is packed into a sample holder to ensure a flat, level surface.
Performance Characteristics:
| Parameter | Typical Performance |
| Specificity | Excellent for identifying crystalline phases and polymorphs.[5] |
| Quantitative Ability | Can be used for quantitative phase analysis with appropriate standards. |
| Limit of Detection | Typically around 1-5% for a crystalline phase in a mixture. |
| Accuracy (% Error) | Can be within ±5% for quantitative analysis with proper calibration. |
| Precision (% RSD) | < 5% for peak positions. |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of materials.
Experimental Protocol:
-
Instrumentation: Simultaneous TGA/DSC instrument.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C.
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
-
Sample Pan: Aluminum or platinum pans.
-
Sample Size: 5-10 mg.
Performance Characteristics:
| Parameter | Typical Performance |
| TGA - Decomposition Temperature | Highly reproducible for a given set of conditions. Provides information on thermal stability.[6] |
| DSC - Melting/Transition Points | Accurate and precise for determining phase transitions. |
| Quantitative Ability (TGA) | Excellent for determining weight loss associated with decomposition or volatiles. |
| Reproducibility | High for transition temperatures and weight loss percentages. |
Logical Relationships in Method Selection
The choice of analytical method often depends on the specific question being asked. The following diagram illustrates a logical approach to selecting the appropriate technique for DPP pigment analysis.
Caption: Decision tree for selecting an analytical method for DPP pigments.
Conclusion
The cross-validation of analytical methods is paramount for ensuring the quality and reliability of data in the analysis of DPP pigments. This guide provides a framework for comparing HPLC, FTIR, XRD, and TGA/DSC.
-
HPLC is the method of choice for quantitative analysis of pigment concentration and for separating mixtures.
-
FTIR offers a rapid and reliable method for qualitative identification.
-
XRD is indispensable for the characterization of crystalline structure and polymorphism.
-
TGA/DSC provides crucial information on the thermal properties and stability of the pigments.
By understanding the strengths and limitations of each technique and by following a structured cross-validation workflow, researchers and scientists can ensure the integrity of their analytical results for DPP pigments.
References
A Comparative Analysis of the Photostability of Diketopyrrolopyrrole (DPP) Pigments
For Researchers, Scientists, and Drug Development Professionals
Diketopyrrolopyrrole (DPP) pigments are a significant class of high-performance organic pigments, renowned for their brilliant colors, strong molar absorption coefficients, and excellent thermal and photostability.[1][2] These properties have led to their widespread use in various applications, including automotive paints, plastics, inks, and more recently, in organic electronics such as organic field-effect transistors (OFETs), and photovoltaic devices.[1] The inherent stability of the DPP core, a fused heterocyclic system, contributes to their robust performance. However, the photostability of DPP pigments is not uniform and is significantly influenced by the molecular structure, particularly the substituents attached to the DPP core. This guide provides a comparative analysis of the photostability of different DPP pigments, supported by experimental data and detailed methodologies.
Influence of Molecular Structure on Photostability
The photostability of DPP pigments is intrinsically linked to their molecular structure. Modifications to the core and flanking aryl groups can alter the electronic properties, intermolecular interactions, and ultimately, the pigment's resilience to photodegradation.
N-Alkylation: Unsubstituted DPP pigments exhibit low solubility due to strong intermolecular hydrogen bonding.[3] While N-alkylation improves solubility and processability, it can impact photostability. Studies have shown that the length and symmetry of the alkyl chains are crucial factors. Shorter alkyl chains and symmetrical N-substitution can lead to decreased stability.[3]
Aryl Substituents: The nature of the aromatic or heteroaromatic groups flanking the DPP core plays a pivotal role in determining the pigment's photophysical properties and stability. Electron-donating or withdrawing substituents on these aryl rings can modulate the energy levels of the molecule, affecting its light absorption characteristics and susceptibility to photo-induced degradation. For instance, thiophene-flanked DPP derivatives are noted for their high hole transfer mobility and are used in perovskite solar cells, where stability is a key concern.[1]
Comparative Photophysical Data
While direct comparative data on photodegradation quantum yields are scarce in publicly available literature, a comparison of the photophysical properties of different DPP derivatives can provide insights into their relative stability. Pigments with higher fluorescence quantum yields may, in some cases, be more prone to certain degradation pathways. The following table summarizes the photophysical properties of a selection of DPP derivatives.
| DPP Derivative | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Solvent/Matrix | Reference |
| Unsubstituted Diphenyl-DPP | 520 | 528 | 8 | 0.44 | DMF | [4] |
| N,N'-bis(pentafluorobenzyl)-DPP derivative 3a | 512 | 538 | 26 | 0.85 | DMF | [3] |
| N,N'-bis(pentafluorobenzyl)-DPP derivative 3b | 512 | 538 | 26 | 0.82 | DMF | [3] |
| N,N'-bis(pentafluorobenzyl)-DPP derivative 3c | 512 | 538 | 26 | 0.88 | DMF | [3] |
| N,N'-bis(pentafluorobenzyl)-DPP derivative 4a | 512 | 538 | 26 | 0.86 | DMF | [3] |
| G0DPP (Pigment Red 254 derivative) | 505 | 536 | 31 | ~1.0 | Solution | [5] |
| G1DPP (Carbazole dendron derivative) | 505 | 536 | 31 | ~1.0 | Solution | [5] |
| G2DPP (Tercarbazole dendron derivative) | 505 | 536 | 31 | ~1.0 | Solution | [5] |
Experimental Protocols
To quantitatively assess and compare the photostability of different DPP pigments, standardized experimental protocols are essential. The following sections detail the methodologies for accelerated weathering and colorimetric analysis.
Accelerated Weathering Test
This test is designed to simulate the long-term effects of sunlight and weather in a laboratory setting.
1. Sample Preparation:
- Disperse the DPP pigment in a suitable binder matrix (e.g., acrylic resin, polyvinyl chloride) at a specified concentration.
- Apply the pigmented formulation onto a standardized substrate (e.g., aluminum panels, glass slides) to a uniform thickness.
- Cure the samples according to the binder manufacturer's instructions.
- Prepare multiple identical samples for time-dependent measurements.
2. Exposure Conditions:
- Utilize an accelerated weathering chamber equipped with a xenon arc lamp or a UV fluorescent lamp as the light source. Xenon arc lamps are often preferred as they provide a closer match to the solar spectrum.[6][7]
- Set the irradiance level to a standardized value (e.g., 0.55 W/m² at 340 nm for xenon arc).
- Control the chamber temperature (e.g., 60 °C black panel temperature) and relative humidity (e.g., 50% RH).
- Implement a light/dark cycle to simulate day and night conditions, which can include periods of moisture condensation or water spray to mimic rain and dew.[6][8]
3. Duration:
- Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours), with periodic removal of samples for analysis.
Colorimetric Analysis (CIELAB)
The change in color of the pigments upon exposure to light is a key indicator of their photostability. The CIELAB color space is a three-dimensional model that provides a quantitative measure of color change.[9][10]
1. Measurement:
- Use a spectrophotometer or a colorimeter to measure the CIELAB color coordinates (L, a, b*) of the samples before and after exposure to light.
- L* represents lightness (0 = black, 100 = white).
- a* represents the red/green axis (+a* = red, -a* = green).
- b* represents the yellow/blue axis (+b* = yellow, -b* = blue).
2. Calculation of Color Difference (ΔE):*
- The total color difference, ΔE, is calculated using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] where ΔL, Δa, and Δb are the differences in the respective coordinates before and after exposure.
- A higher ΔE* value indicates a greater change in color and, therefore, lower photostability.[11][12]
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy can be used to monitor the degradation of the pigment by observing changes in its absorption spectrum.
1. Sample Preparation:
- For solution-state studies, dissolve the pigment in a suitable UV-transparent solvent.
- For solid-state studies, the pigmented films prepared for the weathering test can be analyzed directly if the substrate is transparent, or the pigment can be extracted from the binder at different exposure intervals.
2. Measurement:
- Record the UV-Vis absorption spectrum of the sample before and at various intervals during the light exposure experiment.
- Monitor the decrease in the intensity of the main absorption peak (λ_max) of the DPP pigment as a function of exposure time.
- The rate of decrease in absorbance can be used to determine the photodegradation kinetics.
Experimental Workflow and Degradation Pathway
The following diagrams illustrate the general workflow for the comparative analysis of DPP pigment photostability and a simplified representation of the photodegradation mechanism.
Caption: Experimental workflow for comparative photostability analysis of DPP pigments.
Caption: Simplified photodegradation pathway of DPP pigments involving singlet oxygen.
Conclusion
The photostability of Diketopyrrolopyrrole pigments is a critical parameter for their application in high-performance materials. While the DPP core itself is inherently stable, modifications to the molecular structure, particularly through N-alkylation and the choice of flanking aryl groups, can significantly influence their resilience to photodegradation. A systematic evaluation using standardized accelerated weathering protocols and quantitative analysis of color and spectral changes is crucial for selecting the optimal DPP pigment for a specific application. Further research focusing on the elucidation of detailed degradation pathways for different DPP derivatives will enable the rational design of next-generation organic pigments with enhanced photostability.
References
- 1. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.tue.nl [pure.tue.nl]
- 3. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The improvement in hole-transporting and electroluminescent properties of diketopyrrolopyrrole pigment by grafting with carbazole dendrons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. paint.org [paint.org]
- 7. Several Common Test Methods for Pigment Weather Resistance - Industry News [pigmentchemical.com]
- 8. qualitymag.com [qualitymag.com]
- 9. CIELAB Color Space as a Field for Tracking Color-Changing Chemical Reactions of Polymeric pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cielab color parameters: Topics by Science.gov [science.gov]
- 11. Effect of newly developed pigments and ultraviolet absorbers on the color change of pigmented silicone elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Performance Validation of Pigment Red 264 in Automotive Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pigment Red 264 against other high-performance red pigments commonly used in automotive coatings. The performance of these pigments is evaluated based on key industry metrics, supported by standardized experimental protocols. This document aims to assist researchers and scientists in making informed decisions for the development of advanced automotive coating systems.
Executive Summary
This compound, a member of the diketopyrrolopyrrole (DPP) family, is a high-performance organic pigment renowned for its brilliant bluish-red shade and exceptional durability.[1][2] In the demanding environment of automotive coatings, it offers superior lightfastness, weather resistance, and thermal stability. This guide compares this compound with other leading red pigments: Pigment Red 254 (another DPP pigment), Pigment Red 177 (an anthraquinone), Quinacridone Red (Pigment Red 122), and Perylene Red (Pigment Red 179). The selection of a pigment for automotive applications is critical, as it must endure prolonged exposure to harsh environmental conditions, including UV radiation, moisture, and chemical agents, while maintaining its aesthetic appeal.[3]
Comparative Performance Data
The following tables summarize the quantitative performance of this compound and its alternatives across key parameters for automotive coatings. The data is compiled from various industry sources and technical data sheets.
Table 1: Lightfastness and Weathering Resistance
| Pigment | Chemical Class | Lightfastness (Blue Wool Scale, 1-8) | Weathering Resistance (Gray Scale, 1-5, after 2000 hrs accelerated weathering) |
| This compound | Diketopyrrolopyrrole (DPP) | 8 | 4-5 |
| Pigment Red 254 | Diketopyrrolopyrrole (DPP) | 8[4][5] | 4-5 |
| Pigment Red 177 | Anthraquinone | 7-8[6] | 4 |
| Quinacridone Red (PR 122) | Quinacridone | 8[7] | 4-5 |
| Perylene Red (PR 179) | Perylene | 7-8[8] | 4-5 |
Table 2: Heat and Chemical Resistance
| Pigment | Heat Stability (°C) | Acid Resistance (1-5) | Alkali Resistance (1-5) |
| This compound | 300 | 5 | 5 |
| Pigment Red 254 | 300[5] | 5 | 5 |
| Pigment Red 177 | 300[6] | 4-5 | 4-5 |
| Quinacridone Red (PR 122) | 280[7] | 5 | 5 |
| Perylene Red (PR 179) | 180-200[8] | 5[8] | 5[8] |
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.
Lightfastness Testing
-
Standard: ISO 105-B02
-
Methodology: This test determines the resistance of the coating to fading when exposed to an artificial light source that mimics natural sunlight.
-
Sample Preparation: The pigment is dispersed in a standardized automotive clear coat formulation and applied to a test panel. A portion of the panel is masked to serve as an unexposed reference.
-
Exposure: The panel is placed in a Xenon arc lamp apparatus.
-
Evaluation: The exposed portion of the panel is compared to the unexposed portion at regular intervals. The degree of fading is assessed by comparing it to the fading of a set of standardized blue wool textiles exposed under the same conditions. The lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (outstanding).[3][9]
-
Accelerated Weathering Resistance
-
Standard: ASTM G154 (Fluorescent UV) or ASTM G155 (Xenon Arc)
-
Methodology: This test simulates the damaging effects of outdoor weather, including sunlight, heat, and moisture, to predict the long-term durability of the coating.
-
Sample Preparation: Coated panels are prepared as described for lightfastness testing.
-
Exposure Cycles: The panels are subjected to alternating cycles of UV light and moisture (condensation or water spray) in a controlled chamber.[10] A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Evaluation: After a specified duration (e.g., 2000 hours), the panels are evaluated for changes in color, gloss, and physical integrity (e.g., blistering, cracking). Color change is measured using a spectrophotometer and rated on the ISO 105-A02 Gray Scale, where 1 represents a major change and 5 represents no change. Gloss retention is measured using a gloss meter at 20° and 60°.
-
Heat Stability
-
Standard: ISO 787-21
-
Methodology: This method assesses the ability of the pigment to withstand the high temperatures encountered during the automotive coating curing process without changing color.
-
Sample Preparation: The pigment is incorporated into a stoving medium (a heat-curing binder system) and applied to a heat-resistant substrate.
-
Heating: The prepared samples are heated in an oven at a specified temperature (e.g., 180°C, 200°C, etc.) for a defined period (e.g., 30 minutes).[11][12][13]
-
Evaluation: The color of the heated sample is compared to that of an unheated sample. The maximum temperature at which no significant color change occurs is reported as the heat stability.
-
Chemical Resistance
-
Standard: ASTM D1308
-
Methodology: This test evaluates the resistance of the coating to various chemicals it may encounter during its service life.
-
Sample Preparation: The coating is applied to test panels and allowed to fully cure.
-
Exposure: A variety of test reagents (e.g., gasoline, motor oil, battery acid, cleaning agents) are applied to the surface of the coating. The spots are covered with a watch glass for a specified period (e.g., 1 hour).[14][15][16]
-
Evaluation: After exposure, the reagents are removed, and the coating is examined for any visible changes, such as discoloration, blistering, softening, or loss of adhesion. The resistance is rated on a scale of 1 to 5, where 5 indicates no effect.
-
Visualizations
Pigment Validation Workflow for Automotive Coatings
The following diagram illustrates the logical workflow for validating the performance of a new pigment in an automotive coating system.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Pigments for Automotive Paint | High-Performance Guide 2025 [veeraco.com]
- 4. ispigment.com [ispigment.com]
- 5. zeyachem.net [zeyachem.net]
- 6. nbinno.com [nbinno.com]
- 7. ispigment.com [ispigment.com]
- 8. hengyitek.com [hengyitek.com]
- 9. ispigment.com [ispigment.com]
- 10. inkworldmagazine.com [inkworldmagazine.com]
- 11. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 12. paint.org [paint.org]
- 13. colorina.in [colorina.in]
- 14. epsilonpigments.com [epsilonpigments.com]
- 15. kb.pigment.com [kb.pigment.com]
- 16. Identification of organic pigments in automotive coatings using laser desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electronic Properties of Pigment Red 264 and Other Diketopyrrolopyrrole (DPP) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electronic properties of Pigment Red 264 and other derivatives of the diketopyrrolopyrrole (DPP) core. The DPP scaffold is a prominent electron-deficient unit utilized in the design of high-performance organic electronic materials. The electronic characteristics of these derivatives, such as their frontier molecular orbital (HOMO and LUMO) energy levels and charge carrier mobility, are critical determinants of their performance in applications like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
While extensive research has been conducted on a wide array of DPP derivatives, specific experimental data for this compound remains limited in publicly accessible literature. This guide compiles available experimental data for representative DPP derivatives to offer a comparative context for understanding the potential electronic behavior of this compound.
Comparison of Electronic Properties
| Derivative Name | Structure | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Data Source |
| This compound (3,6-bis(4-biphenylyl)-DPP) | Biphenyl-substituted DPP | -5.93 (Computed) | -2.46 (Computed) | 3.47 (Computed) | Data Not Available | Data Not Available | Computational Study |
| DPP(TBFu)₂ (3,6-bis[5-(benzofuran-2-yl)thiophen-2-yl]-DPP) | Thienyl- and Benzofuran-substituted DPP | Data Not Available | Data Not Available | Data Not Available | 1.5 x 10⁻³ (annealed film) | Data Not Available | Experimental[1][2] |
| DPP-PhCN (indenothiophene-flanked DPP with malononitrile) | Phenyl- and Thiophene-substituted DPP with cyano group | -5.89 | -3.83 | 2.06 | 0.017 | 8.6 x 10⁻⁴ | Experimental |
| DPP-PhCO (indenothiophene-flanked DPP with carbonyl) | Phenyl- and Thiophene-substituted DPP with carbonyl group | -5.73 | -3.45 | 2.28 | 0.052 | Data Not Available | Experimental |
| P(PyDPP2OD-2Tz) (Pyridine-flanked DPP polymer) | Pyridine- and Thiazole-substituted DPP polymer | -5.85 | -3.65 | 2.20 | Data Not Available | Data Not Available | Experimental[3] |
| P(PyDPP2OD-2T) (Pyridine-flanked DPP polymer) | Pyridine- and Thiophene-substituted DPP polymer | -5.73 | -3.68 | 2.05 | Data Not Available | Data Not Available | Experimental[3] |
Experimental Protocols
The determination of the electronic properties of DPP derivatives relies on a combination of electrochemical and spectroscopic techniques. Below are detailed methodologies for two key experiments.
Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels of a DPP derivative.
Methodology:
-
Sample Preparation: A solution of the DPP derivative (typically 1-5 mM) is prepared in a suitable anhydrous and deoxygenated solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time towards positive potentials to measure the oxidation potential and then towards negative potentials to measure the reduction potential.
-
Data Analysis: The onset oxidation (E_ox) and onset reduction (E_red) potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then estimated using the following empirical equations, with the ferrocene/ferrocenium (Fc/Fc⁺) couple often used as an internal standard for calibration:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] The electrochemical band gap can be calculated as the difference between the HOMO and LUMO levels.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the optical band gap of a DPP derivative.
Methodology:
-
Sample Preparation: The DPP derivative is either dissolved in a suitable solvent (e.g., chloroform, THF) to a known concentration or deposited as a thin film on a transparent substrate (e.g., quartz or glass).
-
Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used. A reference cuvette containing the pure solvent or a blank substrate is placed in the reference beam path.
-
Measurement: The absorption spectrum of the sample is recorded over a specific wavelength range (typically 200-900 nm).
-
Data Analysis: The optical band gap (E_g^opt) is estimated from the onset of the absorption edge (λ_onset) in the spectrum of the thin film using the following equation:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and electronic characterization of a novel DPP derivative.
Caption: Workflow for Synthesis and Electronic Characterization of DPP Derivatives.
References
Assessing the Cost-Performance Ratio of Pigment Red 264 in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cost-performance ratio of Pigment Red 264, a high-performance diketo-pyrrolo-pyrrole (DPP) pigment, in various industrial applications. Through a detailed comparison with two other widely used red pigments, Pigment Red 254 (another DPP pigment) and Pigment Red 170 (a Naphthol AS pigment), this document aims to equip researchers and professionals with the necessary data to make informed decisions for their specific needs. The comparison is based on key performance indicators, including heat stability, lightfastness, chemical resistance, and dispersion properties, alongside an evaluation of their relative costs.
Comparative Performance Data
The following table summarizes the key technical specifications and approximate industrial costs of this compound, Pigment Red 254, and Pigment Red 170. The performance data has been aggregated from various technical datasheets and is presented on a standardized scale for ease of comparison.
| Property | This compound | Pigment Red 254 | Pigment Red 170 |
| C.I. Name | This compound | Pigment Red 254 | Pigment Red 170 |
| Chemical Class | Diketo-pyrrolo-pyrrole (DPP) | Diketo-pyrrolo-pyrrole (DPP) | Naphthol AS |
| Heat Stability (°C) | 300-320[1] | 300 | 180-280[2][3] |
| Lightfastness (1-8) | 8[1] | 8[4] | 6-7[2] |
| Migration Resistance (1-5) | 5[1] | 5[5] | 4-5 |
| Acid Resistance (1-5) | 5[1] | 5 | 5[2] |
| Alkali Resistance (1-5) | 5[1] | 5 | 5[2] |
| Oil Absorption ( g/100g ) | 49-61[1] | 35-45 | 30-50 |
| Approx. Industrial Price (USD/kg) | ~ $5.70[6] | $2.00 - $4.00[7] | $1.00 - $10.00[8] |
Note: The industrial price is an approximation based on available data and may vary depending on the supplier, quantity, and market conditions.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited in this guide. These protocols are based on internationally recognized standards.
Lightfastness Testing (ASTM D4303)
Lightfastness is a measure of a pigment's ability to resist fading or changing color when exposed to light. The ASTM D4303 standard is a common method for this evaluation.
-
Sample Preparation: A dispersion of the pigment in a suitable binder (e.g., acrylic, oil) is prepared and applied uniformly onto a substrate. A portion of the sample is masked to serve as an unexposed reference.
-
Exposure: The prepared samples are placed in a xenon-arc weathering apparatus, which simulates the full spectrum of sunlight.
-
Evaluation: The color change of the exposed portion is periodically measured using a spectrophotometer and compared to the unexposed (masked) portion. The difference in color (ΔE*) is calculated.
-
Rating: The lightfastness is rated on the Blue Wool Scale, where a rating of 8 indicates excellent lightfastness and 1 indicates very poor lightfastness.
Heat Stability Testing (ISO 787-21)
This test determines the resistance of a pigment to color change at elevated temperatures, which is crucial for applications involving high-temperature processing like plastics extrusion.
-
Sample Preparation: The pigment is incorporated into a plastic polymer (e.g., HDPE, PVC) at a specified concentration. The colored plastic is then molded into plaques.
-
Exposure: The plaques are placed in a laboratory oven at a series of increasing temperatures for a specified duration (e.g., 10 minutes at each temperature).
-
Evaluation: After cooling, the color of the heat-exposed plaques is compared to a control plaque that was not heated. The temperature at which a significant color change (ΔE*) occurs is recorded as the heat stability limit.
Chemical Resistance Testing
This test assesses the pigment's stability when exposed to acidic and alkaline environments.
-
Sample Preparation: A cured coating or plastic containing the pigment is prepared.
-
Exposure: A few drops of a standardized acid solution (e.g., 5% HCl) and a standardized alkali solution (e.g., 5% NaOH) are placed on the surface of the sample and covered with a watch glass for a specified period (e.g., 24 hours).
-
Evaluation: After the exposure time, the surface is rinsed and dried. Any change in color, gloss, or surface integrity is visually assessed.
-
Rating: The resistance is rated on a scale of 1 to 5, where 5 indicates no change and 1 indicates severe degradation.
Pigment Dispersion Testing
The ease and quality of pigment dispersion affect the final product's appearance and performance. A common method to evaluate dispersion is the Hegman gauge test.
-
Sample Preparation: A pigment paste is prepared by mixing the pigment with a liquid vehicle (e.g., resin, solvent).
-
Procedure: A small amount of the pigment paste is placed at the deep end of the Hegman gauge, a steel block with a calibrated channel of decreasing depth. A scraper is then drawn down the length of the gauge.
-
Evaluation: The point at which a significant number of pigment particles or streaks appear in the channel indicates the fineness of the dispersion. The reading is taken from the calibrated scale on the side of the gauge. A higher Hegman number indicates a finer dispersion.
Logical Workflow for Pigment Selection
The following diagram illustrates a logical workflow for selecting a high-performance red pigment for an industrial application, considering both cost and performance requirements.
References
- 1. ccchemical.com [ccchemical.com]
- 2. Pigment Red 170, Pigments for Paint, Pigments for Ink, Pigments for Textile Printing, AZO Pigments [vipulorganics.com]
- 3. ulprospector.com [ulprospector.com]
- 4. ispigment.com [ispigment.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. globalsources.com [globalsources.com]
- 8. dir.indiamart.com [dir.indiamart.com]
A Spectroscopic Showdown: Comparing Pigment Red 264 from Various Suppliers
A detailed guide for researchers on the potential spectroscopic variations of the high-performance pigment, DPP-rubine.
In the realm of high-performance organic pigments, Pigment Red 264, also known as DPP-rubine, stands out for its brilliant bluish-red shade, exceptional thermal stability, and superior lightfastness.[1][2][3] These qualities make it a preferred choice in demanding applications such as automotive coatings, industrial paints, high-grade printing inks, and plastics.[4][5][6] The photophysical properties of this compound stem from its core chemical structure, a diketopyrrolopyrrole (DPP) chromophore, which is responsible for its intense color and robustness.[2] For researchers and drug development professionals, understanding the spectroscopic consistency of this pigment across different suppliers is crucial for reproducibility and the reliable performance of end-products.
This guide provides a comparative framework for the spectroscopic analysis of this compound from various commercial sources. While direct, publicly available comparative studies from different suppliers are scarce, this document synthesizes representative spectroscopic data from scientific literature on DPP pigments. It also outlines detailed experimental protocols for UV-Visible (UV-Vis) and fluorescence spectroscopy to enable researchers to conduct their own comparative analyses. Potential variations in spectroscopic properties can arise from differences in purity, particle size, crystal polymorphism, and the presence of additives, all of which can be influenced by the manufacturing process.[2]
Comparative Spectroscopic Data
The following table summarizes typical spectroscopic properties for this compound based on available data for diketopyrrolopyrrole pigments. The values for hypothetical suppliers A, B, and C are included to illustrate potential variations that could be observed in a laboratory setting.
| Spectroscopic Parameter | Typical Value | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Supplier C (Hypothetical) |
| UV-Vis Spectroscopy | ||||
| Solvent | Chloroform | Chloroform | Chloroform | Chloroform |
| Absorption Maximum (λmax) | ~550 - 580 nm | 565 nm | 572 nm | 563 nm |
| Molar Extinction Coefficient (ε) at λmax | High (qualitative) | 85,000 M⁻¹cm⁻¹ | 88,000 M⁻¹cm⁻¹ | 84,500 M⁻¹cm⁻¹ |
| Fluorescence Spectroscopy | ||||
| Solvent | Chloroform | Chloroform | Chloroform | Chloroform |
| Excitation Wavelength | 565 nm | 565 nm | 572 nm | 563 nm |
| Emission Maximum (λem) | ~580 - 620 nm | 595 nm | 605 nm | 593 nm |
| Stokes Shift (λem - λabs) | ~30 - 40 nm | 30 nm | 33 nm | 30 nm |
| Fluorescence Quantum Yield (ΦF) | Moderate (qualitative) | 0.45 | 0.52 | 0.43 |
Experimental Protocols
Detailed methodologies for conducting spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for organic pigments.
UV-Visible (UV-Vis) Spectroscopy
This experiment aims to determine the absorption maximum (λmax) and the molar extinction coefficient (ε) of this compound in a suitable solvent.
Methodology:
-
Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble. Chloroform or other chlorinated solvents are often suitable for DPP pigments. The solvent should be transparent in the visible range of the spectrum.
-
Preparation of Stock Solution: Accurately weigh a small amount of the dry pigment powder (e.g., 1 mg) using an analytical balance. Dissolve the pigment in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that results in an absorbance reading between 0.2 and 0.8 at the λmax. This is the optimal range for accurate measurements according to Beer's Law.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 400 nm to 700 nm.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample analysis. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will subtract the absorbance of the solvent and the cuvette from the sample measurement.
-
Sample Measurement: Rinse the cuvette with a small amount of the diluted pigment solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the absorbance value at λmax, the known concentration of the solution, and the path length of the cuvette (typically 1 cm), calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
This experiment is designed to determine the emission maximum (λem) and relative fluorescence quantum yield (ΦF) of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., chloroform) with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum. Set the emission scan range to be from the excitation wavelength plus 10 nm to approximately 750 nm.
-
Blank Measurement: Record a spectrum of the pure solvent to identify any potential Raman scattering peaks or fluorescent impurities.
-
Sample Measurement: Place the cuvette with the pigment solution in the spectrofluorometer and record the emission spectrum.
-
Data Analysis: Identify the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum.
-
Quantum Yield Determination (Relative Method): To determine the fluorescence quantum yield, a standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol) is required.
-
Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength.
-
Measure the fluorescence emission spectra of both solutions under identical experimental conditions.
-
Calculate the integrated fluorescence intensity of both spectra.
-
The quantum yield of the sample (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures for a comprehensive spectroscopic comparison of this compound from different suppliers.
Caption: Experimental workflow for spectroscopic comparison.
References
Unveiling the Brilliance of Pigment Red 264: A Comparative Guide to its Crystal Structure and Optical Properties
For researchers, scientists, and professionals in drug development, the selection of high-performance organic pigments is a critical decision impacting product efficacy and stability. Pigment Red 264, a member of the diketopyrrolopyrrole (DPP) family, stands out for its exceptional coloristic and performance attributes. This guide provides an in-depth comparison of this compound with other notable pigments, correlating its unique crystal structure with its superior optical properties. Through the presentation of experimental data and detailed protocols, this document serves as a vital resource for informed pigment selection.
At a Glance: Performance Comparison
The following table summarizes the key crystallographic and optical performance data for this compound and two common alternatives: Pigment Red 254 (another DPP pigment) and Pigment Red 177 (an anthraquinone-based pigment). This data highlights the distinct advantages of this compound in terms of its crystal lattice and resulting optical characteristics.
| Property | This compound | Pigment Red 254 | Pigment Red 177 |
| Chemical Class | Diketopyrrolopyrrole (DPP) | Diketopyrrolopyrrole (DPP) | Anthraquinone (B42736) |
| Crystal System | Triclinic | Triclinic | Data Not Available |
| Space Group | P -1 | P 1 21/n 1 | Data Not Available |
| Unit Cell Parameters | a = 7.226 Å, b = 21.886 Å, c = 6.793 Åα = 95.25°, β = 90.18°, γ = 93.82° | a = 5.6580 Å, b = 23.099 Å, c = 5.5850 Åα = 90.0°, β = 99.070°, γ = 90.0° | Data Not Available |
| Color | Bluish-Red | Medium Red | Red |
| Lightfastness (1-8) | 8 | 8 | 7-8 |
| Heat Stability | 300 °C | 300 °C | 300 °C |
| Transparency | High | Semi-transparent | High |
| Key Structural Feature | Central DPP core with two biphenyl (B1667301) groups | Central DPP core with two p-chlorophenyl groups | Fused aromatic ring system |
The Foundation of Performance: Crystal Structure Insights
The exceptional performance of this compound is deeply rooted in its molecular and crystal structure. As a member of the DPP pigment family, its core chromophore is the diketopyrrolopyrrole system.[1] The arrangement of these molecules in the solid state dictates the pigment's color, stability, and overall performance.[2]
This compound crystallizes in the triclinic system with the space group P -1.[3] This specific arrangement allows for strong intermolecular interactions, primarily through hydrogen bonding and π-π stacking. These forces are crucial for the pigment's high thermal stability and resistance to solvents and light. The planarity of the DPP core, flanked by two biphenyl groups, facilitates these strong intermolecular forces.
The relationship between the molecular packing and the resulting optical properties is a key area of study for DPP pigments. The extent of molecular overlap along the stacking axis has been shown to influence the absorption spectrum, with greater overlap leading to a hypsochromic (blue) shift. This principle helps to explain the bluish-red hue of this compound.
Experimental Methodologies
To ensure the accurate and reproducible characterization of these high-performance pigments, standardized experimental protocols are essential. The following outlines the key methodologies for determining the crystal structure and optical properties discussed in this guide.
Crystal Structure Determination: X-ray Diffraction (XRD)
The definitive method for elucidating the crystal structure of pigments is single-crystal X-ray diffraction. However, due to the low solubility of many organic pigments, growing single crystals of sufficient size and quality can be challenging. In such cases, X-ray powder diffraction (XRPD) is a powerful alternative.
Protocol for X-ray Powder Diffraction:
-
Sample Preparation: A fine powder of the pigment is carefully packed into a sample holder to ensure a flat, smooth surface and random orientation of the crystallites.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ). The instrument is typically a diffractometer equipped with a copper X-ray source (Cu Kα radiation).
-
Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to determine the peak positions and intensities. These are then used to identify the crystal system, space group, and unit cell parameters through indexing and refinement software. For complex structures, Rietveld refinement can be employed to refine the crystal structure model against the experimental powder diffraction data.
Optical Properties Measurement
UV-Visible (UV-Vis) Spectroscopy for Absorption Spectra:
This technique is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is fundamental to a pigment's color.
-
Sample Preparation: A dilute dispersion of the pigment in a suitable solvent (one in which it is minimally soluble but can be uniformly dispersed) or a solid-state sample prepared as a thin film or pressed pellet is used.
-
Measurement: The sample is placed in a spectrophotometer, and the absorbance is measured across a range of wavelengths (typically 200-800 nm).
-
Analysis: The resulting spectrum shows the wavelengths at which the pigment absorbs light most strongly. The wavelength of maximum absorption (λmax) is a key characteristic property.
Lightfastness Testing (ASTM D4303):
This standard provides methods for assessing the resistance of pigments to color change upon exposure to light.
-
Sample Preparation: The pigment is incorporated into a specific vehicle (e.g., oil, acrylic) and applied to a substrate.
-
Exposure: The prepared samples are exposed to a controlled light source, such as a xenon-arc lamp, which simulates natural sunlight, for a specified duration.
-
Evaluation: The color of the exposed samples is compared to that of unexposed control samples using a spectrophotometer or colorimeter to quantify the color change (ΔE*). The lightfastness is then rated on a scale of I to VIII (ASTM) or 1 to 8 (Blue Wool Scale), with higher numbers indicating better lightfastness.
Heat Stability Testing:
This test determines the temperature at which a pigment begins to degrade or change color.
-
Sample Preparation: The pigment is incorporated into a polymer or coating system.
-
Heating: The sample is subjected to a series of increasing temperatures in an oven for a fixed duration at each temperature.
-
Evaluation: After each heating cycle, the color of the sample is compared to an unheated control. The temperature at which a significant color change occurs is recorded as the heat stability limit. Alternatively, thermogravimetric analysis (TGA) can be used to measure the weight loss of the pigment as a function of temperature, providing information on its decomposition temperature.
Logical Workflow for Pigment Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of a pigment, from its fundamental structure to its performance properties.
References
A Comparative Analysis of the Fastness Properties of Pigment Red 264 in Various Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fastness properties of Pigment Red 264 against other high-performance red pigments, namely Pigment Red 254 and Pigment Red 177, in a variety of polymeric systems. The data presented is collated from various technical sources to offer an objective overview for researchers and scientists in materials science and drug development, where polymer and pigment selection is critical for product stability and performance.
Overview of this compound
This compound, a member of the diketopyrrolo-pyrrole (DPP) class of pigments, is a high-performance, bluish-red pigment known for its excellent durability, high color strength, and good transparency.[1] It finds extensive use in demanding applications, including automotive coatings, high-end industrial paints, and the coloration of various plastics.[2][3] Its robust chemical structure lends it exceptional resistance to heat, light, and chemical agents.
Comparative Fastness Properties
The following tables summarize the quantitative data for the fastness properties of this compound and its alternatives in several common polymers. The data has been aggregated from various technical datasheets and is presented to facilitate a direct comparison.
Lightfastness
Lightfastness is a critical property for applications where the final product is exposed to sunlight or artificial light. It is typically measured on a Blue Wool Scale from 1 to 8, where 8 signifies the highest lightfastness.
Table 1: Comparative Lightfastness in Various Polymers (Blue Wool Scale, 1-8)
| Polymer | This compound | Pigment Red 254 | Pigment Red 177 |
| Polypropylene (PP) | 8 | 8 | 8 |
| Polyvinyl Chloride (PVC) | 8 | 8 | 8 |
| Polyethylene (PE) | 8 | 8 | 8 |
| Polystyrene (PS) | 8 | 8 | 8 |
| Acrylonitrile Butadiene Styrene (ABS) | 8 | 7-8 | 8 |
| Polyamide (PA) | 8 | - | 8 |
| Polycarbonate (PC) | - | - | 8 |
| Polyethylene Terephthalate (PET) | 8 | - | 8 |
Note: A rating of 8 indicates excellent lightfastness, while a rating of 7-8 suggests very good to excellent lightfastness.
Heat Stability
Heat stability is crucial for pigments used in plastics that are processed at high temperatures. The values in the table represent the maximum temperature (°C) at which the pigment shows no significant color change for a dwell time of 5 minutes.
Table 2: Comparative Heat Stability in Various Polymers (°C)
| Polymer | This compound | Pigment Red 254 | Pigment Red 177 |
| Polypropylene (PP) | 300 | 300 | 300 |
| Polyvinyl Chloride (PVC) | 300 | 300 | 300 |
| Polyethylene (HDPE) | 300 | 300 | 300 |
| Polystyrene (PS) | 300 | 300 | 300 |
| Acrylonitrile Butadiene Styrene (ABS) | 300 | 300 | 300 |
| Polyamide (PA) | 300 | - | 300 |
| Polycarbonate (PC) | - | 300 | 300 |
| Polyethylene Terephthalate (PET) | 300 | - | 300 |
Migration Resistance
Migration resistance measures the tendency of a pigment to move from the plastic matrix to the surface or into a material in contact with it. It is rated on a scale of 1 to 5, where 5 indicates no migration.
Table 3: Comparative Migration Resistance in Flexible PVC (Scale 1-5)
| Pigment | Migration Resistance |
| This compound | 5 |
| Pigment Red 254 | 5 |
| Pigment Red 177 | 5 |
Chemical Resistance
Chemical resistance is the ability of a pigment to withstand exposure to various chemicals without changing its color or properties. The ratings are on a scale of 1 to 5, where 5 indicates excellent resistance.
Table 4: Comparative Chemical Resistance (Scale 1-5)
| Chemical Agent | This compound | Pigment Red 254 | Pigment Red 177 |
| Acid Resistance | 5 | 5 | 5 |
| Alkali Resistance | 5 | 5 | 5 |
| Soap Resistance | 5 | 5 | 5 |
| Alcohol Resistance | 5 | 5 | 5 |
| Ester Resistance | 5 | 5 | 5 |
| Benzene Resistance | 5 | 5 | 5 |
| Ketone Resistance | 5 | 5 | 5 |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are summaries of the key experimental protocols used to determine the fastness properties of pigments in plastics.
Lightfastness Testing
-
Standard: Based on ISO 4892-2 and ASTM D4303.
-
Methodology: Polymer samples containing the pigment are exposed to a xenon arc lamp, which simulates the full spectrum of sunlight. The exposure is carried out for a specified duration or until a certain radiant exposure is reached. The change in color of the exposed sample is then compared to an unexposed sample and rated against the Blue Wool Scale. The Blue Wool Scale consists of eight standardized blue wool samples with varying degrees of lightfastness.
Heat Stability Testing
-
Standard: Based on DIN 53775 and ISO 12877-2.
-
Methodology: The pigment is incorporated into the polymer, and the colored polymer is then processed through an injection molding machine. The material is held in the heated barrel of the machine at a specific temperature for a set dwell time (typically 5 minutes). The color of the resulting molded part is then compared to a sample processed at a lower, non-degrading temperature. The heat stability is the highest temperature at which no significant color change (typically a ΔE* of less than 3.0 as calculated by ASTM D2244) is observed.[4]
Migration Resistance Testing
-
Standard: Based on DIN 53775 and ISO 105-A03.
-
Methodology: A colored plastic sample is brought into direct contact with a white, plasticized PVC sheet. This assembly is then placed under a specified pressure and heated in an oven at a set temperature for a defined period (e.g., 24 hours at 80°C). After the test period, the white PVC sheet is examined for any color transfer from the test sample. The degree of staining is assessed visually using a 5-step grey scale (ISO 105-A03), where a rating of 5 indicates no staining.[4]
Chemical Resistance Testing
-
Methodology: A colored plastic sample is immersed in or exposed to a specific chemical agent (e.g., acid, alkali, solvent) for a predetermined period at a controlled temperature. After exposure, the sample is rinsed and dried. The change in color is then visually assessed against an unexposed sample, often using a 5-step grey scale for color change (ISO 105-A02). A rating of 5 indicates no change in color.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for testing the key fastness properties of pigments in polymers.
Caption: Workflow for Lightfastness Testing.
Caption: Workflow for Heat Stability Testing.
Caption: Workflow for Migration Resistance Testing.
Conclusion
This compound demonstrates exceptional fastness properties across a wide range of polymers, making it a highly reliable choice for demanding applications. Its performance in terms of lightfastness, heat stability, migration resistance, and chemical resistance is on par with other high-performance DPP and anthraquinone (B42736) pigments like Pigment Red 254 and Pigment Red 177. The choice between these pigments may ultimately depend on specific shade requirements, regulatory considerations, and economic factors. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the selection of red pigments for various research, development, and manufacturing purposes.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Pigment Red 264
This document provides comprehensive guidance on the safe handling and proper disposal of Pigment Red 264 (C.I. No: 561300), ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its properties and the necessary safety measures. The pigment is a stable solid under normal conditions but can pose a risk of dust explosion.[1] It is crucial to avoid contact with skin, eyes, and clothing, and to prevent inhalation of dust.[1][2]
Personal Protective Equipment (PPE) and Handling Summary:
| Protective Equipment | Specification | Handling Procedure |
| Respiratory Protection | Wear a suitable respiratory protective equipment or a filtering mask (P-type).[1][3] | Use only in a well-ventilated area or under a fume hood to avoid dust formation.[2][4] |
| Hand Protection | Wear suitable impervious gloves, such as Nitrile rubber.[1][3] | Wash hands thoroughly with soap and water after handling.[1][2] |
| Eye Protection | Wear safety goggles, safety glasses with side shields, or a face shield.[1][3] | In case of eye contact, flush with plenty of flowing water for at least 15 minutes and consult a physician.[1][2] |
| Skin and Body Protection | Wear suitable, impervious clothing, such as overalls or a lab coat, to protect the whole body.[1][3] | Promptly remove any soiled clothing.[5] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's hazardous waste program.[6] Never dispose of this chemical down the drain or in regular trash.[4][6]
Step 1: Waste Identification and Classification
-
Treat all unused, expired, or contaminated this compound solid powder and related materials (e.g., contaminated wipes, PPE) as hazardous chemical waste.[6][7]
-
Due to its properties, this waste is not classified as acutely toxic, but must be handled in accordance with federal, state, and local regulations.[1][8]
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect dry this compound waste, including contaminated spill cleanup materials, mechanically (e.g., by sweeping or vacuuming with appropriate filters).[1] Avoid generating dust during collection.[9]
-
Incompatible Materials: Store this compound waste separately from strong acids, bases, and oxidizing agents to prevent discoloration or reaction.[1][10]
Step 3: Container Selection and Labeling
-
Container: Use a chemically compatible, non-reactive container with a secure, screw-top cap.[10][11] The container must be in good condition, free from cracks or deterioration.[10] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[10]
-
Labeling: Clearly label the waste container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The date when waste was first added to the container.
-
An accurate description of the contents.
-
The appropriate hazard warnings (e.g., "Solid," "Handle with Care").
-
Step 4: Waste Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][12]
-
The SAA must be inspected weekly for any signs of leakage.[10]
-
Follow institutional limits for the maximum amount of waste stored (e.g., typically up to 55 gallons).[7][12]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S or OCRS) department to arrange for a hazardous waste pickup.[10][12]
-
The final disposal method will likely be conducted by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[4]
Step 6: Spill and Emergency Procedures
-
Small Spills:
-
Ensure proper PPE is worn.
-
Moisten the spilled powder with water to prevent dust from becoming airborne.[9]
-
Carefully collect the material using an absorbent, inert material like sand, earth, or vermiculite.[5][9]
-
Place the collected material into a designated hazardous waste container for disposal.[1]
-
Clean the spill area carefully with warm water and a cleaning agent.[1]
-
-
Large Spills: Evacuate the area and contact your institution's emergency response team or EH&S office immediately.
-
Fire: Use water mist, extinguishing powder, or CO2.[1] Firefighters should wear self-contained breathing apparatus and full protective suits, as combustion may produce toxic fumes like oxides of carbon and nitrogen.[1]
Step 7: Empty Container Disposal
-
A container that has held this compound can be disposed of as regular trash only after all waste has been removed, leaving as little residue as possible.[6]
-
Before disposal, deface or remove all chemical and hazardous waste labels from the empty container.[6]
-
The cap should be removed before placing the container in the regular trash.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 88949-33-1 | [1] |
| Acute Oral Toxicity (LD50, rat) | ≥ 2000 mg/kg | [1] |
| Water Solubility | Generally insoluble | [1][13] |
| Stability | Stable under normal storage conditions | [1] |
This compound Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. dyespigments.net [dyespigments.net]
- 2. aksci.com [aksci.com]
- 3. solarimpex.com [solarimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. carcousa.com [carcousa.com]
- 6. vumc.org [vumc.org]
- 7. odu.edu [odu.edu]
- 8. sypigment.com [sypigment.com]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]
Personal protective equipment for handling Pigment Red 264
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pigment Red 264 in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this chemical.
I. Immediate Safety and Hazard Information
This compound is a synthetic organic pigment.[1] While it is generally considered to have low toxicity, proper handling is crucial to minimize exposure and ensure a safe laboratory environment.[1] The primary hazards are inhalation of dust particles and skin or eye contact.[2][3] A risk of dust explosion exists, so it is important to avoid dust formation and sources of ignition.[2]
Quantitative Exposure Limits and Toxicity Data
The following table summarizes the key quantitative safety data for this compound.
| Parameter | Value | Reference |
| Total Inhalable Dust Exposure Limit (MAK-Vf) | 4 mg/m³ | [2] |
| Respirable Dust Exposure Limit (MAK-Vf) | 1.5 mg/m³ | [2] |
| Acute Oral Toxicity (LD50, rat) | ≥ 2000 mg/kg | [2] |
| Skin Irritation | Not an irritant | [2] |
| Eye Irritation | Not an irritant | [2] |
II. Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles, safety glasses, or a face shield.[2] | To protect eyes from dust particles. |
| Hand Protection | Nitrile rubber gloves.[2] | To prevent skin contact. |
| Respiratory Protection | A suitable respiratory protective equipment (e.g., N95 or higher-rated mask for dust).[2][4] | To prevent inhalation of dust particles.[4] |
| Body Protection | Impervious clothing, such as a lab coat or overalls.[2] | To protect skin from accidental spills. |
III. Operational Plan: Step-by-Step Handling Protocol
Follow this protocol to ensure the safe handling of this compound.
1. Preparation and Workspace Setup:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[5]
-
Cover the work surface with a disposable drop cloth or absorbent paper to contain any spills.
-
Have all necessary equipment, including weighing tools and containers, readily available.
-
Ensure an eyewash station and safety shower are accessible.[4]
2. Donning PPE:
-
Put on your lab coat or overalls.
-
Put on your respiratory mask.
-
Put on your safety goggles or face shield.
-
Finally, put on your nitrile gloves, ensuring they go over the cuffs of your lab coat.
3. Handling and Weighing:
-
Handle the pigment gently to minimize dust generation.[4]
-
Use scoops or spatulas for transferring the powder.[4]
-
If weighing, do so in a draft-free enclosure or a balance with a draft shield.
-
Keep containers of this compound tightly closed when not in use.[6]
4. Post-Handling:
-
Clean all tools and the work surface with a damp cloth to collect any residual powder. Do not dry sweep.
-
Dispose of all contaminated disposable materials as outlined in the disposal plan.
5. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside.
-
Remove your lab coat or overalls.
-
Remove your safety goggles or face shield.
-
Remove your respiratory mask last.
-
Wash your hands thoroughly with soap and water.
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Establish a designated and clearly labeled hazardous waste container for this compound solid waste.
-
Do not mix this compound waste with other chemical waste streams unless permitted by your institution's waste management plan.[5]
2. Solid Waste Disposal:
-
This includes unused pigment, contaminated gloves, disposable cloths, and any other solid materials that have come into contact with the pigment.
-
Collect all solid waste in the designated hazardous waste container.
-
Ensure the container is kept closed except when adding waste.[7]
3. Spill Cleanup:
-
In case of a spill, mechanically collect the powder using a scoop or a vacuum with a HEPA filter.[4]
-
Avoid raising dust.
-
Wipe the area with a wet cloth.
-
Dispose of all cleanup materials in the designated hazardous waste container.
4. Final Disposal:
-
All waste must be disposed of through your institution's hazardous waste collection program.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
V. Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
- 1. CAS 88949-33-1: this compound | CymitQuimica [cymitquimica.com]
- 2. dyespigments.net [dyespigments.net]
- 3. Health & Safety: Pigment Health & Safety Quick Guide - MediaWiki [conservation-wiki.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. shop.kremerpigments.com [shop.kremerpigments.com]
- 7. vumc.org [vumc.org]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
